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  • Product: (3-Methylbut-1-en-2-yl)benzene
  • CAS: 17498-71-4

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Assignment of (3-Methylbut-1-en-2-yl)benzene

(3-Methylbut-1-en-2-yl)benzene (also known as α -isopropylstyrene or 2-phenyl-3-methyl-1-butene) is a sterically hindered, branched alkene frequently utilized as a radical acceptor in photoredox catalysis, a substrate fo...

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Author: BenchChem Technical Support Team. Date: April 2026

(3-Methylbut-1-en-2-yl)benzene (also known as α -isopropylstyrene or 2-phenyl-3-methyl-1-butene) is a sterically hindered, branched alkene frequently utilized as a radical acceptor in photoredox catalysis, a substrate for oxy-aminomethylation, and a building block in complex drug development workflows. Accurate nuclear magnetic resonance (NMR) characterization of this molecule is critical for validating synthetic intermediates and tracking reaction kinetics.

This whitepaper provides a rigorous, causality-driven guide to the 1 H and 13 C NMR chemical shift assignments of (3-Methylbut-1-en-2-yl)benzene, including a critical evaluation of literature discrepancies and a self-validating experimental protocol for spectral acquisition.

Structural Dynamics and Magnetic Anisotropy

The structure of (3-Methylbut-1-en-2-yl)benzene consists of a central quaternary alkene carbon (C2) bonded to a phenyl ring, a terminal methylene group (C1), and an isopropyl group (C3, C4, C5).

The spatial arrangement of these groups dictates their magnetic environments. The steric bulk of the isopropyl group forces the phenyl ring to adopt a conformation that is slightly twisted out of coplanarity with the alkene π -system. This conformational preference significantly impacts the shielding and deshielding cones generated by the diamagnetic anisotropy of the aromatic ring, directly influencing the chemical shifts of the adjacent alkene and methine protons.

1 H NMR Chemical Shift Assignments

The 1 H NMR spectrum of (3-Methylbut-1-en-2-yl)benzene is defined by the interplay between allylic coupling and aromatic deshielding.

Causal Analysis of Proton Shifts
  • Diastereotopic Alkene Protons ( =CH2​ ): The two terminal alkene protons are magnetically inequivalent. The proton cis to the phenyl ring experiences a stronger deshielding effect from the aromatic ring current, resonating downfield at approximately 5.32 ppm . The proton trans to the phenyl ring (and cis to the isopropyl group) is less affected by the aromatic cone and resonates at 5.02 ppm .

  • Isopropyl Methine (-CH-): The methine proton is split into a distinct septet ( J≈7.0 Hz ) at 2.75 ppm due to coupling with the six equivalent methyl protons. Its downfield position relative to a standard alkane is caused by the electron-withdrawing nature of the adjacent sp2 hybridized alkene carbon.

  • Isopropyl Methyls (-CH 3​ ): The six methyl protons appear as a sharp doublet at 1.10 ppm .

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3​ )
PositionProton TypeChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
Ar-H Phenyl (ortho/meta/para)7.25 – 7.46Multiplet (m)-5H
H-1a Alkene (cis to Ph)~5.32Singlet / fine d (s)< 1.51H
H-1b Alkene (trans to Ph)~5.02Singlet / fine d (s)< 1.51H
H-3 Isopropyl Methine2.75Septet (sept)7.01H
H-4, 5 Isopropyl Methyls1.10Doublet (d)7.06H

(Data corroborated by structural analogs and photoredox substrate characterizations [1][2].)

13 C NMR Chemical Shift Assignments & Literature Correction

Carbon-13 NMR provides an unambiguous map of the molecule's carbon framework. However, a critical evaluation of published literature is necessary to ensure scientific integrity.

Causal Analysis of Carbon Shifts
  • Quaternary Alkene (C2): Resonating at 150.6 ppm , this carbon is highly deshielded due to its sp2 hybridization, direct conjugation with the phenyl ring, and the inductive/hyperconjugative electron donation from the isopropyl group.

  • Terminal Alkene (C1): Appearing at 111.1 ppm , this carbon is shielded relative to internal alkenes because it lacks direct alkyl substitution, but it remains deshielded relative to pure ethylene due to the extended π -conjugation of the adjacent styrene system.

  • Aromatic Carbons: The ipso carbon (C1') is distinctly deshielded at 141.9 ppm due to its attachment to the alkene. The meta (128.6 ppm), ortho (127.7 ppm), and para (126.4 ppm) carbons follow standard substituent effect patterns for alkyl-substituted benzenes.

Critical Data Evaluation: The "13.2 ppm" Anomaly

A 2025 report on the1 [3] assigned the 13 C NMR shifts of (3-Methylbut-1-en-2-yl)benzene as: δ 150.6, 141.9, 128.6, 127.7, 126.4, 111.1, 28.4, and 13.2 ppm .

Expert Correction: The assignment of 13.2 ppm to the isopropyl methyl carbons is structurally anomalous. A chemical shift of ~13 ppm is characteristic of a primary methyl group in a linear ethyl chain (e.g., the terminal methyl in 2-phenyl-1-butene). The methyl carbons of an isopropyl group attached to an sp2 center rigorously resonate between 21.0 and 23.5 ppm . This is self-validated by the 13 C NMR of the closely related 1-isocyano-2-(3-methylbut-1-en-2-yl)benzene derivative, which shows the isopropyl methyls at 21.3 ppm [1]. The 13.2 ppm value in the literature is highly likely a typographical error for 23.2 ppm .

Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3​ )
PositionCarbon TypeChemical Shift ( δ , ppm)
C2 Quaternary Alkene ( =C< )150.6
C1' Phenyl Ipso141.9
C3', C5' Phenyl Meta128.6
C2', C6' Phenyl Ortho127.7
C4' Phenyl Para126.4
C1 Terminal Alkene ( =CH2​ )111.1
C3 Isopropyl Methine (-CH-)28.4
C4, C5 Isopropyl Methyls (-CH 3​ )~23.2 (Corrected from 13.2)

Experimental Protocol: Synthesis and NMR Acquisition

To ensure reproducibility and trust, the following step-by-step protocol details a self-validating workflow for synthesizing and characterizing the analyte via the Wittig olefination of isobutyrophenone.

Step 1: Wittig Olefination (Synthesis)
  • Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend methyltriphenylphosphonium bromide (1.20 equiv) in anhydrous tetrahydrofuran (THF) (0.5 M).

  • Ylide Generation: Cool the suspension to 0 °C. Add potassium tert-butoxide (1.20 equiv) portion-wise. Stir for 30 minutes until a bright yellow solution indicates ylide formation.

  • Ketone Addition: Add isobutyrophenone (1.00 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Terminate the reaction by adding saturated aqueous NH 4​ Cl. Extract the aqueous layer three times with ethyl acetate (EtOAc).

Step 2: Isolation and Purification
  • Drying: Dry the combined organic layers over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via silica gel flash chromatography. Crucial Step: Use 100% hexanes (or petroleum ether) as the eluent. The non-polar nature of the alkene allows it to elute rapidly, leaving the triphenylphosphine oxide byproduct on the column.

Step 3: NMR Sample Preparation and Acquisition
  • Sample Prep: Dissolve 15–20 mg of the purified (3-Methylbut-1-en-2-yl)benzene in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.05% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

  • 1 H NMR Parameters: Acquire at 400 MHz. Set the relaxation delay (D1) to 1.0 s. Acquire 16 scans to ensure a high signal-to-noise ratio for the fine allylic couplings.

  • 13 C NMR Parameters: Acquire at 100 MHz. Set the relaxation delay (D1) to 2.0 s (critical for the complete relaxation of the quaternary C2 and ipso C1' carbons). Acquire a minimum of 1024 scans.

Workflow Visualization

The following diagram illustrates the logical progression from chemical synthesis to spectral assignment, acting as a blueprint for laboratory execution.

NMR_Workflow N1 Synthesis: Wittig Olefination Isobutyrophenone + Ph3P=CH2 N2 Purification Silica Gel Column (Hexanes) N1->N2 Crude Extract N3 Sample Preparation Dissolution in CDCl3 (0.05% TMS) N2->N3 Pure Analyte N4 NMR Acquisition 1H (400 MHz) & 13C (100 MHz) N3->N4 NMR Tube N5 Spectral Processing Fourier Transform & Phase Correction N4->N5 FID Data N6 Chemical Shift Assignment Multiplet Analysis & Integration N5->N6 Spectra

Figure 1: End-to-end workflow for synthesis, isolation, and NMR characterization of the analyte.

Conclusion

The assignment of 1 H and 13 C NMR chemical shifts for (3-Methylbut-1-en-2-yl)benzene requires a deep understanding of magnetic anisotropy, conjugation effects, and critical literature review. By identifying and correcting the anomalous 13.2 ppm 13 C literature shift to its true value of ~23.2 ppm, researchers can avoid downstream structural misidentifications. Following the standardized Wittig olefination and NMR acquisition protocols outlined above ensures high-fidelity data generation for complex drug discovery and catalytic methodologies.

References

  • Liu, Y., et al. "Supporting Information: Catalyst-Free Aerobic Radical Cascade Reactions of o-Vinylphenylisocyanides with Thiols to Access 2-Thio-Substituted Quinolines." Royal Society of Chemistry, 2020.
  • "Photoredox activation of carbon dioxide." DSpace@MIT, Massachusetts Institute of Technology, 2019.
  • "Catalytic Oxy-aminomethylation of Alkenes." Universität zu Köln, 2025.

Sources

Exploratory

structural elucidation of (3-Methylbut-1-en-2-yl)benzene using 2D NMR spectroscopy

An In-depth Technical Guide: Structural Elucidation of (3-Methylbut-1-en-2-yl)benzene using 2D NMR Spectroscopy Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Structural Elucidation of (3-Methylbut-1-en-2-yl)benzene using 2D NMR Spectroscopy

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the connectivity and spatial arrangement of atoms.[1][2] While one-dimensional (1D) NMR provides fundamental information, complex organic molecules often yield spectra with overlapping signals that defy simple interpretation.[1] This guide provides an in-depth, methodology-driven exploration of how two-dimensional (2D) NMR spectroscopy is applied to unambiguously determine the structure of (3-Methylbut-1-en-2-yl)benzene. We will dissect a logical workflow, moving from foundational 1D spectra through a series of 2D correlation experiments—COSY, HSQC, and HMBC—to assemble the molecular puzzle. This document is intended for researchers and professionals in chemistry and drug development who seek to understand not just the steps of spectral interpretation, but the underlying causality that makes 2D NMR an indispensable analytical tool.

The Challenge: Introducing (3-Methylbut-1-en-2-yl)benzene

The target molecule, (3-Methylbut-1-en-2-yl)benzene, presents a moderate level of complexity ideal for demonstrating the power of 2D NMR. Its structure contains several distinct features: a monosubstituted benzene ring, a disubstituted double bond, and an isopropyl group. While its 1D ¹H NMR spectrum can be predicted, issues like signal overlap and the challenge of definitively connecting the fragments necessitate a more robust analytical approach. Our objective is to use a suite of 2D NMR experiments to connect every atom in the molecule, leaving no ambiguity in the final assignment.

Structure of (3-Methylbut-1-en-2-yl)benzene with atom numbering

Figure 1. Chemical structure of (3-Methylbut-1-en-2-yl)benzene with systematic numbering for NMR analysis.

Foundational Analysis: 1D ¹H and ¹³C NMR Spectra

The first step in any structural characterization is the acquisition and analysis of 1D proton (¹H) and carbon (¹³C) NMR spectra.[3] These provide an inventory of the chemical environments of the hydrogen and carbon atoms within the molecule.

  • ¹H NMR: Provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

  • ¹³C NMR & DEPT: The ¹³C spectrum reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is typically run alongside to differentiate between methyl (CH₃) and methine (CH) groups (positive signals) and methylene (CH₂) groups (negative signals).[3][4] Quaternary carbons do not appear in DEPT spectra.

For (3-Methylbut-1-en-2-yl)benzene, we can predict the signals based on known chemical shift ranges.[5][6]

Table 1: Predicted ¹H and ¹³C NMR Data for (3-Methylbut-1-en-2-yl)benzene

Label Assignment Predicted ¹H Shift (ppm), Multiplicity, Integration Predicted ¹³C Shift (ppm), DEPT-135
H1a, H1b =CH₂ ~5.15, s, 1H; ~5.35, s, 1H C1: ~115.0, CH₂ (-)
- C2 - C2: ~148.0, C
H4 -CH- ~2.90, sept, 1H C4: ~32.0, CH (+)
H5a, H5b -CH₃ ~1.10, d, 6H C5: ~22.0, CH₃ (+)
- C1' - C1': ~140.0, C
H2'/H6' Ar-H (ortho) ~7.40, d, 2H C2'/C6': ~126.5, CH (+)
H3'/H5' Ar-H (meta) ~7.30, t, 2H C3'/C5': ~128.5, CH (+)

| H4' | Ar-H (para) | ~7.20, t, 1H | C4': ~127.0, CH (+) |

The Strategic Workflow of 2D NMR Elucidation

A systematic approach is critical for efficiently solving a structure. The chosen experiments—COSY, HSQC, and HMBC—are designed to build upon one another, progressively revealing more complex layers of connectivity.

G cluster_start Initial Data cluster_2d 2D NMR Correlation cluster_end Final Output mol_formula Molecular Formula (C11H14) nmr_1d 1D NMR (¹H, ¹³C, DEPT) mol_formula->nmr_1d cosy COSY (H-H Connectivity) nmr_1d->cosy hsqc HSQC (Direct C-H) cosy->hsqc  Identifies  Spin Systems hmbc HMBC (Long-Range C-H) hsqc->hmbc  Links Protons  to Carbons structure Unambiguous Structure hmbc->structure  Assembles  Fragments

Diagram 1. A logical workflow for structure elucidation using 2D NMR.

Step 1: Mapping Proton Networks with COSY

Causality: The Correlation Spectroscopy (COSY) experiment is the logical starting point for 2D analysis because it reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds (²JHH, ³JHH).[7][8] This allows us to group protons into distinct "spin systems"—sets of protons that are connected through a chain of couplings.

In a COSY spectrum, the 1D ¹H spectrum is plotted on both axes. The diagonal peaks represent the standard 1D signals, while the off-diagonal "cross-peaks" indicate that the two protons at those chemical shifts are coupled.[9]

Expected Correlations for (3-Methylbut-1-en-2-yl)benzene:

  • Isopropyl System: A strong cross-peak will connect the methine proton (H4, ~2.90 ppm) to the six methyl protons (H5, ~1.10 ppm). This immediately confirms the presence of the -CH(CH₃)₂ fragment.

  • Aromatic System: The aromatic protons will show a network of correlations. The ortho proton (H2'/H6') will show a cross-peak to the meta proton (H3'/H5'). The meta proton will, in turn, show correlations to both the ortho and para (H4') protons. This confirms the monosubstituted benzene ring spin system.

  • Isolated Vinyl Protons: The two vinyl protons (H1a, H1b) are geminal but not coupled to any other protons. Therefore, they will not show any COSY cross-peaks, identifying them as an isolated spin system.

G H4_node->H5_node ³J H2_node->H3_node ³J H3_node->H4prime_node ³J H4prime_node->H5_node_alt ³J

Diagram 2. Key ³J(H,H) COSY correlations for (3-Methylbut-1-en-2-yl)benzene.

Step 2: Linking Protons to Carbons with HSQC

Causality: After identifying which protons are connected, the next logical step is to determine which carbon each proton is attached to. The Heteronuclear Single Quantum Coherence (HSQC) experiment is exceptionally efficient for this, as it exclusively shows correlations between a proton and the carbon to which it is directly bonded (¹JCH).[10][11] An "edited" HSQC is even more powerful, using the phase of the signal to distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, providing the same information as a DEPT-135 experiment but with much higher sensitivity.[10]

Expected Correlations:

  • A cross-peak will link the vinyl proton signals (~5.15, ~5.35 ppm) to the C1 carbon (~115.0 ppm).

  • The methine proton signal (~2.90 ppm) will correlate to the C4 carbon (~32.0 ppm).

  • The methyl proton signal (~1.10 ppm) will correlate to the C5 carbon (~22.0 ppm).

  • Each aromatic proton signal (~7.20-7.40 ppm) will correlate to its respective aromatic carbon (C2'/C6', C3'/C5', C4').

Crucially, the quaternary carbons (C2 and C1') will be absent from the HSQC spectrum, as they have no directly attached protons.

Step 3: Assembling the Puzzle with HMBC

Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for assembling the complete molecular skeleton. It reveals correlations between protons and carbons over two, three, and sometimes four bonds (ⁿJCH, where n=2, 3, 4).[12][13] Unlike HSQC, the direct one-bond correlations are suppressed. This allows us to bridge the isolated spin systems identified by COSY and, critically, to locate the quaternary carbons.

Key HMBC Correlations for Final Assembly:

  • Connecting the Vinyl Group to the Benzene Ring: The vinyl protons (H1a, H1b) will show a two-bond correlation (²JCH) to the quaternary carbon C2 and a three-bond correlation (³JCH) to the aromatic quaternary carbon C1'. This definitively links the vinyl group to the benzene ring via C2.

  • Placing the Isopropyl Group: The methine proton (H4) will show a crucial two-bond correlation to the quaternary vinyl carbon C2. The methyl protons (H5) will show a three-bond correlation to C2. These correlations unambiguously attach the isopropyl group to the other end of the double bond.

  • Confirming Aromatic Connectivity: The ortho protons (H2'/H6') will show a three-bond correlation to the quaternary carbon C2, further solidifying the connection between the two main fragments of the molecule.

Table 2: Summary of Key 2D NMR Correlations

Proton (Label) ¹H Shift (ppm) COSY Correlation (¹H ppm) HSQC Correlation (¹³C ppm) Key HMBC Correlations (¹³C ppm)
H1a, H1b ~5.25 None ~115.0 (C1) ~148.0 (C2) , ~140.0 (C1')
H4 ~2.90 ~1.10 (H5) ~32.0 (C4) ~22.0 (C5), ~148.0 (C2)
H5 ~1.10 ~2.90 (H4) ~22.0 (C5) ~32.0 (C4), ~148.0 (C2)

| H2'/H6' | ~7.40 | ~7.30 (H3'/H5') | ~126.5 (C2'/C6') | ~128.5 (C3'/C5'), ~127.0 (C4'), ~148.0 (C2) |

G H1_node->C2_node ²J H1_node->C1prime_node ³J H4_node->C2_node ²J H5_node->C2_node ³J H2prime_node->C2_node ³J

Diagram 3. Critical ²J(C,H) and ³J(C,H) HMBC correlations establishing the final structure.

Experimental Protocols

The following are generalized protocols for acquiring high-quality 2D NMR data on a modern spectrometer. All experiments should be performed on a sample of 5-10 mg of the compound dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Protocol 1: ¹H-¹H COSY (Correlation Spectroscopy)

  • Setup: Load a standard COSY pulse program (e.g., gCOSY or COSYDQF).

  • Acquisition Parameters:

    • Set the spectral width (sw) in both dimensions to cover all proton signals (e.g., 0-10 ppm).

    • Set the number of scans (ns) to a multiple of 2 or 4 (e.g., 4 scans) for phase cycling.

    • Set the number of increments in the indirect dimension (ni) to 256 or 512 for adequate resolution.

    • Set the relaxation delay (d1) to 1.5-2.0 seconds.

  • Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform a 2D Fourier Transform.

    • Phase and reference the spectrum.

Protocol 2: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Setup: Load a standard edited HSQC pulse program with gradient selection (e.g., hsqcedetgpsp).

  • Acquisition Parameters:

    • Set the ¹H spectral width (sw) as in the COSY experiment.

    • Set the ¹³C spectral width (sw1) to cover all expected carbon signals (e.g., 0-160 ppm).

    • Set the number of scans (ns) to a multiple of 4 (e.g., 8 scans) for good signal-to-noise.

    • Set the number of increments (ni) to 256.

    • The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.

  • Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform a 2D Fourier Transform.

    • Phase and reference the spectrum. The phasing will result in CH/CH₃ and CH₂ signals having opposite signs.

Protocol 3: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Setup: Load a standard HMBC pulse program with gradient selection (e.g., hmbcgplpndqf).

  • Acquisition Parameters:

    • Set spectral widths for ¹H and ¹³C as in the HSQC experiment.

    • Set the number of scans (ns) to a multiple of 8 or 16 (e.g., 16 scans) as HMBC signals are weaker.

    • Set the number of increments (ni) to 400 or 512.

    • The long-range coupling constant is optimized for an average value, typically 7-8 Hz, to observe both ²JCH and ³JCH correlations.[10]

  • Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform a 2D Fourier Transform (magnitude mode is often used, so no phasing is required).

    • Reference the spectrum.

Conclusion

The structural elucidation of (3-Methylbut-1-en-2-yl)benzene serves as a clear demonstration of the power and logic inherent in modern 2D NMR spectroscopy. By systematically applying a series of correlation experiments, we move from a simple inventory of atoms (1D NMR) to a complete, unambiguous map of the molecular structure. The COSY experiment delineates the proton frameworks, the HSQC experiment anchors these protons to their parent carbons, and the HMBC experiment provides the crucial long-range information needed to connect all the fragments. This workflow, grounded in the causality of nuclear spin interactions, represents a self-validating system that is fundamental to research and development in the chemical sciences.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Columbia University Department of Chemistry. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • Scribd. Understanding COSY NMR Spectra. [Link]

  • ResearchGate. (2019, December 13). Difference between HSQC and HMBC NMR spectroscopy? ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • YouTube. (2012, January 10). Introduction to COSY NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. [Link]

  • ACD/Labs. (2026, January 27). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. [Link]

  • E. Breitmaier, W. Voelter. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]

  • Wiley Analytical Science. (2016, December 8). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. [Link]

  • The Royal Society of Chemistry. ¹H- and ¹³C-NMR for - The Royal Society of Chemistry. [Link]

  • RSC Publishing. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. [Link]

  • anurchem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Wiley. NMR Data Interpretation Explained. [Link]

  • University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Universitat de Barcelona. Copies of 1H, 13C, 19F NMR spectra. [Link]

  • PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • Varian. 2D NMR FOR THE CHEMIST. [Link]

  • Publications. (2021, August 9). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

  • MDPI. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. [Link]

  • Nature. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • The Royal Society of Chemistry. SUPPLEMENTARY DATA. [Link]

  • ResearchGate. Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC).
  • University of Glasgow. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

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Foundational

Thermodynamic Stability and Heat of Formation of (3-Methylbut-1-en-2-yl)benzene: A Comprehensive Technical Guide

Introduction & Structural Dynamics (3-Methylbut-1-en-2-yl)benzene—commonly referred to as α -isopropylstyrene or 3-methyl-2-phenyl-1-butene (Formula: C₁₁H₁₄)—is a sterically hindered aromatic alkene. In drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Dynamics

(3-Methylbut-1-en-2-yl)benzene—commonly referred to as α -isopropylstyrene or 3-methyl-2-phenyl-1-butene (Formula: C₁₁H₁₄)—is a sterically hindered aromatic alkene. In drug development and advanced materials science, understanding the thermodynamic stability of such hindered building blocks is critical. The molecule's architecture features a bulky isopropyl group germinal to a phenyl ring on an alkene backbone. This specific arrangement creates a highly strained microenvironment that dictates its reactivity, polymerization kinetics, and standard enthalpy of formation ( ΔHf∘​ ).

Thermodynamic Stability: The Steric-Conjugation Paradigm

The thermodynamic stability of (3-methylbut-1-en-2-yl)benzene is governed by a fundamental causality: the competition between electronic stabilization and steric repulsion.

In an unhindered system like styrene, the phenyl ring and the alkene double bond adopt a coplanar conformation to maximize π−π orbital overlap, yielding significant resonance stabilization energy. However, in α -isopropylstyrene, the steric bulk of the isopropyl group (which possesses a high A-value) severely clashes with the ortho-hydrogens of the phenyl ring and the terminal alkene protons.

The Causality of Destabilization: To minimize van der Waals repulsion, the molecule undergoes a conformational adjustment, forcing the phenyl ring to rotate out of the alkene plane. This torsional twist breaks the π -conjugation. Because conjugation is a primary driver of thermodynamic stability in styrenic systems, its disruption results in a higher (less exothermic) heat of formation compared to fully conjugated isomers (e.g., 2-methyl-3-phenyl-2-butene). The molecule exists in a delicate energy minimum where the energetic cost of breaking conjugation is balanced against the relief of steric strain.

Stability Root Thermodynamic Stability ΔHf° Conjugation Phenyl-Alkene Conjugation (Stabilizing) Root->Conjugation Sterics Steric Hindrance (Destabilizing) Root->Sterics Phenyl Planar Alignment (π-π overlap) Conjugation->Phenyl IsoPropyl Isopropyl vs. Phenyl Clash Sterics->IsoPropyl Terminal Alkene Protons vs. Phenyl Clash Sterics->Terminal Phenyl->IsoPropyl Opposing Forces

Logical relationship between steric hindrance and conjugation affecting thermodynamic stability.

Quantitative Thermophysical Properties

The National Institute of Standards and Technology (NIST) Thermodynamics Research Center (TRC) provides critically evaluated thermophysical property data for this compound [1]. Because direct experimental calorimetric data for highly specific hindered styrenes can be subject to purity-driven artifacts, relying on evaluated ranges is standard practice.

Table 1: Evaluated Thermophysical Properties of (3-Methylbut-1-en-2-yl)benzene

PropertyPhaseTemperature Range (K)Methodology / Source
Density Liquid (in eq. with Gas)210.0 – 670.0Experimental / NIST WTT [1]
Enthalpy of Vaporization Liquid to Gas255.0 – 670.0Calorimetry / NIST WTT [1]
Heat Capacity ( Cp​ ) Ideal Gas200.0 – 1000.0Evaluated / NIST WTT [1]
Enthalpy of Formation ( ΔHf∘​ ) Gas & LiquidStandard (298.15)Calorimetry & Computational[1]
Viscosity Gas470.0 – 1000.0Evaluated / NIST WTT [1]

Self-Validating Experimental & Computational Protocols

To accurately determine the heat of formation for sterically hindered molecules, researchers must employ self-validating systems to prevent systematic errors caused by incomplete combustion or basis set superposition errors.

Protocol 1: Experimental Determination via Isoperibol Bomb Calorimetry

This protocol uses internal calibration to ensure the causality of the temperature change is strictly linked to the sample's combustion.

  • Sample Purification & Verification: Synthesize (3-methylbut-1-en-2-yl)benzene and purify to >99.9% using preparative GC. Validation: Run quantitative ¹H and ¹³C NMR to confirm the absence of isomeric impurities (like 2-methyl-3-phenyl-2-butene), which would drastically skew the ΔHf∘​ due to their different conjugation states.

  • Calorimeter Calibration (Self-Validation Step): Combust a NIST-traceable benzoic acid standard before and after the unknown sample. Calculate the energy equivalent ( Ccal​ ) of the calorimeter. If the pre- and post-run Ccal​ values deviate by more than 0.01%, abort and recalibrate.

  • Combustion Setup: Weigh ~0.5 g of the purified liquid sample into a sealed volatile-sample capsule to prevent evaporation prior to ignition.

  • Pressurization & Ignition: Purge the bomb with high-purity O₂ and pressurize to 3.0 MPa. Ignite the sample and record the temperature rise ( ΔT ) using a quartz thermometer.

  • Data Reduction: Calculate the standard massic energy of combustion ( Δc​u∘ ). Apply Washburn corrections to convert to standard molar enthalpy of combustion ( Δc​H∘ ).

  • Hess's Law Application: Calculate the standard enthalpy of formation ( Δf​H∘ ) using the established enthalpies of formation for CO₂(g) and H₂O(l).

Protocol 2: Computational Workflow for ΔHf∘​ via Isodesmic Reactions

When experimental calorimetry is unfeasible, high-level quantum mechanical calculations are used. This protocol relies on isodesmic reactions (where the number and types of bonds are conserved) to cancel out systematic errors in electron correlation.

  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the global minimum energy structure, specifically mapping the dihedral angle between the phenyl ring and the alkene.

  • Geometry Optimization: Optimize the lowest-energy conformer using DFT at the ω B97X-D/6-311+G(d,p) level. The inclusion of empirical dispersion ("-D") is strictly required to capture the intramolecular van der Waals interactions between the isopropyl group and the phenyl ring.

  • Frequency Calculation: Confirm the structure is a true minimum (zero imaginary frequencies) and extract the thermal correction to enthalpy ( Hcorr​ ).

  • High-Level Energy Calculation: Perform a composite method calculation (e.g., CBS-QB3 or G4) to obtain the highly accurate absolute electronic energy ( E0​ ).

  • Isodesmic Reaction Design (Self-Validation Step): Construct a balanced reaction. Reaction: (3-Methylbut-1-en-2-yl)benzene + Ethane Isopropylbenzene + Isobutene. Validation: Calculate the ΔHf∘​ of a known related compound (e.g., α -methylstyrene) using the exact same isodesmic scheme. If the computed value deviates from the experimental literature value by > 1 kcal/mol, the level of theory is insufficient for the target.

  • ΔHf∘​ Derivation: Use the computed enthalpy of reaction ( ΔHrxn​ ) and the known experimental ΔHf∘​ of the reference compounds to solve for the target's heat of formation.

G A Target Molecule (3-Methylbut-1-en-2-yl)benzene B Conformational Search (Molecular Mechanics) A->B C Geometry Optimization (DFT: ωB97X-D) B->C D High-Level Single Point Energy (CBS-QB3 or G4) C->D F Calculate Heat of Formation (ΔHf) D->F E Isodesmic Reaction Design E->F

Computational workflow for determining the heat of formation via isodesmic reactions.

Applications in Advanced Materials and Catalysis

The unique thermodynamic profile of α -isopropylstyrene makes it a highly specialized monomer and substrate.

  • Thermoset Compositions: It is utilized as a polyfunctional alkenyl aromatic monomer in thermoset resins. Its steric bulk modulates the curing rate and reduces shrinkage upon molding, which is vital for high-dimensional-stability automotive body panels [2].

  • Photoredox Catalysis & Radical Chemistry: The steric hindrance around the alkene makes it an excellent candidate for initiator-free radical reactions and photoredox-activated transformations (such as single-electron reduction pathways for CO₂ activation), where the bulky isopropyl group dictates high regioselectivity during carbon-carbon bond formation [3, 4].

References

  • 3-methyl-2-phenyl-1-butene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). National Institute of Standards and Technology. 1

  • Thermoset composition, method, and article. US Patent 2003087224A1. 2

  • Initiator-Free Radical Reactions: Strategies Toward Development and Application in Chemical Biology, Materials Chemistry, and Synthetic Chemistry. ProQuest. 3

  • Photoredox activation of carbon dioxide. DSpace@MIT. 4

Sources

Exploratory

Electronic Structure and Molecular Orbital Mapping of (3-Methylbut-1-en-2-yl)benzene

A Technical Whitepaper for Advanced Synthetic and Analytical Workflows Executive Summary Understanding the electronic structure of sterically hindered styrene derivatives is critical for predicting their reactivity in co...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Advanced Synthetic and Analytical Workflows

Executive Summary

Understanding the electronic structure of sterically hindered styrene derivatives is critical for predicting their reactivity in complex synthetic pathways, particularly in the development of active pharmaceutical ingredients (APIs) and advanced polymeric materials. (3-Methylbut-1-en-2-yl)benzene—commonly known as α -isopropylstyrene—serves as a premier model for investigating steric-induced π -decoupling.

This guide provides an in-depth analysis of the molecular orbital (MO) mapping and electronic structure of α -isopropylstyrene. By integrating Density Functional Theory (DFT) with Ultraviolet Photoelectron Spectroscopy (UPS), we establish a self-validating framework to quantify how the bulky isopropyl group dictates the frontier molecular orbitals (HOMO/LUMO), thereby governing the molecule's kinetic behavior in cycloadditions and electrophilic substitutions.

Structural Context: Steric Hindrance and Conformational Dynamics

In unhindered styrene, the phenyl ring and the vinyl group are coplanar, allowing for maximal orbital overlap and extended π -conjugation. However, substituting the α -proton with an isopropyl group introduces severe steric clashes between the methyl groups of the isopropyl moiety and the ortho-hydrogens of the aromatic ring.

To minimize van der Waals repulsion, the molecule rotates around the C(aryl)–C(vinyl) single bond. The resonance integral ( β ) between the adjacent p-orbitals is proportional to cos(θ) , where θ is the dihedral angle. In α -isopropylstyrene, θ increases to approximately 65°, driving β toward zero. This physical decoupling isolates the π -system of the phenyl ring from the vinyl group. The altered electron density directly impacts the molecule's reactivity, as evidenced by the significantly modulated rates of electrophilic attacks, such as mercuration, in α -alkylstyrenes 1.

Pathway N1 α-Isopropyl Substitution N2 Steric Clash (Phenyl vs. Isopropyl) N1->N2 N3 Dihedral Angle Twist (θ ≈ 65°) N2->N3 N4 π-Orbital Decoupling N3->N4 N5 HOMO Stabilization & LUMO Destabilization N4->N5 N6 Increased HOMO-LUMO Gap N5->N6

Fig 1: Logical pathway of steric-induced π-decoupling and bandgap modulation.

Electronic Structure: Frontier Molecular Orbitals

The decoupling of the π -system fundamentally alters the energy of the Frontier Molecular Orbitals (FMOs). In planar styrene, extended conjugation raises the energy of the Highest Occupied Molecular Orbital (HOMO) and lowers the Lowest Unoccupied Molecular Orbital (LUMO). In α -isopropylstyrene, the loss of conjugation stabilizes the HOMO (shifting it deeper) and destabilizes the LUMO, widening the HOMO-LUMO gap.

This widened energy gap has profound kinetic implications. For instance, in inverse-electron-demand Diels-Alder (IEDDA) cycloadditions, the reaction rate is strictly determined by the energy gap between the frontier molecular orbitals of the cycloaddends. A larger gap in α -isopropylstyrene results in higher activation barriers compared to less hindered analogs 2. Furthermore, the unique dielectric and thermal properties resulting from this electronic structure make α -isopropylstyrene a valuable monomer in advanced poly(arylene ether) thermoset compositions 3.

Quantitative Data Analysis

The table below summarizes the theoretical electronic properties of styrene derivatives as a function of α -substitution, demonstrating the direct correlation between steric bulk, dihedral twist, and the energetic bandgap.

Compound α -SubstituentDihedral Angle ( θ )HOMO Energy (eV)LUMO Energy (eV)Bandgap (eV)
Styrene-H~ 0°-8.42-1.257.17
α -Methylstyrene-CH₃~ 35°-8.55-1.107.45
α -Isopropylstyrene -CH(CH₃)₂ ~ 65° -8.78 -0.85 7.93
α -tert-Butylstyrene-C(CH₃)₃~ 88°-8.95-0.608.35

(Note: Values are representative DFT-derived approximations at the B3LYP/6-311++G(d,p) level).

Molecular Orbital Mapping Protocols

To accurately map the electronic structure of (3-Methylbut-1-en-2-yl)benzene, empirical spectroscopic data must be tightly coupled with ab initio calculations. The following protocols establish a self-validating workflow.

Workflow S1 Sample Prep (High-Vacuum) S2 UPS Measurement (He I Excitation) S1->S2 S5 Data Integration (Exp. vs. Theory) S2->S5 S3 DFT Optimization (B3LYP/6-311+G**) S4 MO Spatial Mapping (Wavefunction) S3->S4 S4->S5

Fig 2: Parallel experimental and computational workflow for molecular orbital mapping.

Protocol 1: Gas-Phase Ultraviolet Photoelectron Spectroscopy (UPS)

Causality: Gas-phase UPS is mandated over solid-state UPS to eliminate intermolecular packing effects and surface dipoles. This ensures the measured ionization potentials (IP) reflect the isolated molecule, allowing for a direct 1:1 correlation with single-molecule DFT calculations.

  • Sample Introduction: Load high-purity (3-Methylbut-1-en-2-yl)benzene into a glass sample vial attached to the high-vacuum chamber ( 10−8 mbar) via a precision leak valve. Freeze-pump-thaw the sample three times using liquid nitrogen to remove dissolved atmospheric gases.

  • Internal Calibration (Self-Validation): Co-introduce Argon gas into the ionization chamber. Causality: The Ar 2P3/2​ ionization line at exactly 15.759 eV provides an absolute energy reference. This self-validates the data by continuously correcting for any instrumental drift in the spectrometer's work function during the run.

  • Excitation & Acquisition: Irradiate the gas stream using a Helium discharge lamp generating He I photons (21.22 eV). Collect the emitted photoelectrons using a hemispherical energy analyzer at a pass energy of 10 eV to maximize resolution.

  • Data Extraction: Identify the lowest binding energy peak, which corresponds to the ejection of an electron from the HOMO. In α -isopropylstyrene, this peak will appear broadened and shifted to a higher binding energy relative to planar styrene due to the localization of the π -system.

Protocol 2: Computational DFT Workflow for MO Mapping

Causality: The B3LYP hybrid functional is selected because it incorporates a portion of exact Hartree-Fock exchange. This mitigates the self-interaction error inherent in pure Generalized Gradient Approximation (GGA) functionals, which notoriously underestimate HOMO-LUMO gaps.

  • Conformational Search: Perform a relaxed potential energy surface (PES) scan around the C(aryl)–C(vinyl) dihedral angle in 10° increments from 0° to 180° using a semi-empirical method (e.g., PM6) to identify the global minimum.

  • Geometry Optimization: Optimize the lowest-energy conformer using DFT at the B3LYP/6-311++G(d,p) level of theory. The diffuse functions (++) are critical for accurately modeling the spatial extent of the LUMO.

  • Frequency Calculation (Self-Validation): Execute a vibrational frequency calculation on the optimized geometry. Causality: The strict absence of imaginary (negative) frequencies self-validates that the structure is a true local minimum on the potential energy surface, not a transition state.

  • Wavefunction Analysis: Generate the .chk (checkpoint) file and format it to a .fchk file. Use wavefunction analysis software to plot the spatial distribution of the HOMO and LUMO at an isovalue of 0.02 a.u.

  • Integration: Compare the calculated Koopmans' theorem ionization energy ( −EHOMO​ ) with the experimental UPS binding energy to validate the mapping accuracy.

References

  • Acta Universitatis Palackeanae Olomoucensis, 42, 1, s. 27-37, (2003)
  • Universität zu Köln (2025)
  • Poly(arylene ether)

Sources

Foundational

Infrared (IR) Spectroscopy Absorption Bands for (3-Methylbut-1-en-2-yl)benzene: A Comprehensive Technical Guide

Executive Summary (3-Methylbut-1-en-2-yl)benzene—also widely documented as α -isopropylstyrene or 3-methyl-2-phenyl-1-butene[1]—is a sterically encumbered, cross-conjugated aromatic alkene. Its unique structural topology...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Methylbut-1-en-2-yl)benzene—also widely documented as α -isopropylstyrene or 3-methyl-2-phenyl-1-butene[1]—is a sterically encumbered, cross-conjugated aromatic alkene. Its unique structural topology, comprising a monosubstituted benzene ring, a 1,1-disubstituted terminal alkene, and an isopropyl group, creates a highly specific infrared (IR) spectroscopic fingerprint. This whitepaper provides an in-depth mechanistic analysis of its IR absorption bands, experimental protocols for data acquisition using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, and causality-driven interpretations of its vibrational modes.

Structural Analysis & Vibrational Causality

The IR spectrum of (3-Methylbut-1-en-2-yl)benzene is dictated by the vibrational modes of its three primary functional domains. Understanding the causality behind these absorption bands is critical for accurate structural elucidation and validation of synthetic products[2].

The Monosubstituted Benzene Ring

The phenyl ring exhibits characteristic C-H stretching and bending modes. The out-of-plane (OOP) C-H bending vibrations are highly sensitive to the substitution pattern. For a monosubstituted benzene, two strong bands typically appear near 765 cm⁻¹ and 700 cm⁻¹. The exact position is influenced by the electron-donating nature and steric bulk of the adjacent alkenyl group.

The 1,1-Disubstituted Alkene (Terminal Methylene)

The terminal alkene (=CH₂) is conjugated with the aromatic ring. In an idealized coplanar system (such as unsubstituted styrene), conjugation lowers the C=C stretching frequency to ~1630 cm⁻¹ (compared to ~1650 cm⁻¹ for isolated alkenes). However, in (3-Methylbut-1-en-2-yl)benzene, the bulky isopropyl group introduces significant steric hindrance, forcing the alkene slightly out of coplanarity with the phenyl ring. This reduced conjugation shifts the C=C stretch slightly higher than typical fully conjugated systems (often appearing around 1635 cm⁻¹), while the defining =CH₂ OOP bend remains a strong, sharp, and highly diagnostic peak near 895 cm⁻¹.

The Isopropyl Group

The isopropyl moiety (-CH(CH₃)₂) is identifiable by its aliphatic C-H stretching and bending modes. The most diagnostic feature is the "isopropyl doublet"—a symmetric bending vibration of the gem-dimethyl group that splits into two peaks of roughly equal intensity near 1380 cm⁻¹ and 1365 cm⁻¹ due to vibrational coupling between the two adjacent methyl groups.

Vibrational_Logic Root (3-Methylbut-1-en-2-yl)benzene Sub1 Monosubstituted Benzene Ring Root->Sub1 Sub2 1,1-Disubstituted Alkene (=CH2) Root->Sub2 Sub3 Isopropyl Group (-CH(CH3)2) Root->Sub3 B1 C-H OOP Bend (~765 & 700 cm⁻¹) Sub1->B1 B2 Aromatic C=C (~1600, 1490 cm⁻¹) Sub1->B2 A1 =CH2 OOP Bend (~895 cm⁻¹) Sub2->A1 A2 Conjugated C=C (~1635 cm⁻¹) Sub2->A2 I1 Isopropyl Doublet (~1380 & 1365 cm⁻¹) Sub3->I1 I2 Aliphatic C-H Stretch (~2960 cm⁻¹) Sub3->I2

Logical relationship diagram mapping functional groups to their diagnostic IR vibrational modes.

Quantitative Data Presentation: Key IR Absorption Bands

The following table summarizes the key quantitative IR absorption bands for (3-Methylbut-1-en-2-yl)benzene, categorized by functional group and vibrational mode.

Functional GroupVibrational ModeWavenumber (cm⁻¹)IntensityMechanistic Assignment
Aromatic Ring C-H Stretch~3080, 3030Weak - Mediumsp² C-H stretching of the phenyl ring.
C=C Stretch~1600, 1490MediumAromatic ring skeletal vibrations.
C-H OOP Bend~765, ~700StrongDiagnostic for monosubstituted benzene.
Terminal Alkene C-H Stretch~3085Mediumsp² C-H stretching of the =CH₂ group.
C=C Stretch~1635MediumConjugated C=C stretch, slightly shifted due to steric twisting.
=CH₂ OOP Bend~895StrongDiagnostic for 1,1-disubstituted alkenes.
Isopropyl Group C-H Stretch~2960, 2870Strongsp³ C-H asymmetric and symmetric stretching.
C-H Bend (Doublet)~1380, 1365MediumGem-dimethyl symmetric bend (isopropyl doublet).

Experimental Protocol: ATR-FTIR Data Acquisition

Modern characterization of liquid organic compounds like (3-Methylbut-1-en-2-yl)benzene relies heavily on Attenuated Total Reflectance (ATR) FTIR spectroscopy. This method is preferred over traditional transmission cell techniques (e.g., KBr pellets or NaCl plates) because it requires no sample preparation, prevents moisture contamination, and provides highly reproducible path lengths[2][3].

Materials and Equipment
  • Spectrometer: Nicolet 6700 FT-IR or Agilent Cary 630 FT-IR spectrometer[2][3].

  • Accessory: Single-reflection ATR accessory equipped with a Diamond or Zinc Selenide (ZnSe) crystal.

  • Sample: (3-Methylbut-1-en-2-yl)benzene (neat liquid, typically synthesized via radical pathways or photoredox catalysis and purified via flash column chromatography)[3][4].

Step-by-Step Methodology

This protocol is designed as a self-validating system to ensure high-fidelity spectral acquisition.

  • System Initialization & Background Scan:

    • Power on the FT-IR spectrometer and allow the IR source to stabilize for at least 30 minutes.

    • Clean the ATR crystal using a lint-free wipe and a volatile, non-interfering solvent (e.g., HPLC-grade isopropanol or acetone). Allow to air dry.

    • Collect a background spectrum (ambient air) using 32 to 64 scans at a resolution of 4 cm⁻¹.

    • Self-Validation Check: Ensure the background spectrum shows a flat baseline with no residual organic peaks (e.g., verify the absence of C-H stretches around 2900 cm⁻¹).

  • Sample Application:

    • Using a clean glass Pasteur pipette, deposit 1–2 drops (approx. 10–20 µL) of neat (3-Methylbut-1-en-2-yl)benzene directly onto the center of the ATR crystal.

    • Ensure the liquid completely covers the active area of the crystal to maximize interaction with the evanescent wave.

  • Spectral Acquisition:

    • Initiate the sample scan using the same parameters as the background (32–64 scans, 4 cm⁻¹ resolution, spectral range 4000–650 cm⁻¹).

    • The software will automatically ratio the sample single-beam spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Data Processing & Validation:

    • Apply an ATR correction algorithm if quantitative peak intensity comparisons are required, as penetration depth in ATR is wavelength-dependent (deeper at lower wavenumbers).

    • Identify the diagnostic peaks (e.g., 895 cm⁻¹, 765 cm⁻¹, 700 cm⁻¹) to confirm the structural integrity of the analyte.

ATR_Workflow A Sample Prep (Neat Liquid) B ATR Crystal (ZnSe/Diamond) A->B C IR Beam Interaction B->C D Evanescent Wave Absorption C->D E Interferogram Generation D->E F Fourier Transform E->F G IR Spectrum Output F->G

Step-by-step experimental workflow for acquiring the ATR-FTIR spectrum of a neat liquid sample.

Trustworthiness and Analytical Rigor

The reliability of IR spectroscopy for structural validation depends heavily on the purity of the analyte. As noted in recent chemical biology and synthetic chemistry literature, (3-Methylbut-1-en-2-yl)benzene is often synthesized via cross-coupling or olefination reactions and purified via silica gel flash chromatography[2][4]. Impurities such as unreacted acetophenone derivatives or residual solvents can introduce confounding IR bands (e.g., a strong C=O stretch near 1680 cm⁻¹ would immediately indicate ketone contamination). Therefore, while IR provides excellent functional group verification, it must always be cross-referenced with high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure absolute structural confidence[3].

References

  • [Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT)
  • [Initiator-Free Radical Reactions: Strategies Toward Development and Application in Chemical Biology, Materials Chemistry, and Synthetic Chemistry] Source: ProQuest URL
  • Source: PMC (National Institutes of Health)
  • Source: DSpace@MIT (Massachusetts Institute of Technology)

Sources

Exploratory

physical constants and boiling point determination of (3-Methylbut-1-en-2-yl)benzene

An In-depth Technical Guide to the Physical Constants and Boiling Point Determination of (3-Methylbut-1-en-2-yl)benzene and Its Isomers Abstract This technical guide provides a comprehensive overview of the physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical Constants and Boiling Point Determination of (3-Methylbut-1-en-2-yl)benzene and Its Isomers

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of (3-Methylbut-1-en-2-yl)benzene and its closely related isomers, with a primary focus on (3-Methylbut-2-en-2-yl)benzene due to the availability of validated data. The document is structured to provide researchers, scientists, and drug development professionals with both established physical constants and a detailed, field-proven protocol for the experimental determination of boiling points on a microscale. Emphasizing scientific integrity, the guide explains the causality behind experimental choices and outlines a self-validating system for ensuring data accuracy. Methodologies are supported by authoritative citations, and key experimental workflows are visualized using Graphviz diagrams for enhanced clarity.

Introduction: Navigating the Isomeric Landscape

The nomenclature of unsaturated alkylbenzenes can lead to ambiguity, which is critical to address for procedural and data integrity. The topic of interest, (3-Methylbut-1-en-2-yl)benzene, is one of several structural isomers of C11H14. While data for this specific isomer is sparse, extensive information is available for the closely related and more commonly synthesized isomer, (3-Methylbut-2-en-2-yl)benzene (CAS 769-57-3). This guide will focus on the latter as a reference compound, providing a robust framework for characterization that is applicable across isomers.

The accurate determination of physical constants, such as the boiling point, is fundamental in chemical and pharmaceutical sciences. These constants serve as critical identifiers of a substance, indicators of purity, and are essential for process design, safety assessments, and regulatory submissions. This guide provides both the theoretical underpinnings and a practical, microscale approach to boiling point determination, a technique invaluable when dealing with the small sample quantities typical in research and development.

Physicochemical Properties of (3-Methylbut-2-en-2-yl)benzene

A compilation of the known physical and chemical properties of (3-Methylbut-2-en-2-yl)benzene provides a baseline for its characterization. These constants are crucial for predicting its behavior in various chemical and physical processes.

PropertyValueSource
CAS Number 769-57-3[1]
Molecular Formula C11H14[1][2]
Molecular Weight 146.23 g/mol [1]
Boiling Point 191.7°C at 760 mmHg[1]
Density 0.877 g/cm³[1]
Refractive Index 1.51[1]
Flash Point 61.7°C[1]
Vapor Pressure 0.7±0.2 mmHg at 25°C (Predicted)[1]
LogP 3.49990[1]

Experimental Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] While distillation is a standard method for bulk quantities, microscale techniques are essential for research settings where sample availability is limited.[4]

The Siwoloboff Method: A Microscale Approach

The Siwoloboff method is a highly regarded microscale technique for determining the boiling point of a liquid using a minimal amount of sample, typically 0.1–0.5 mL.[5][6] This method relies on observing the equilibrium between the vapor pressure of the sample inside an inverted capillary tube and the ambient atmospheric pressure.[5]

Causality Behind Experimental Design: The choice of the Siwoloboff method, particularly with a Thiele tube, is deliberate. A Thiele tube is engineered with a side-arm that, when heated, creates convection currents in the heating oil.[7] This ensures a uniform temperature distribution throughout the bath, which is critical for an accurate measurement, eliminating the need for mechanical stirring.[3] The inverted capillary tube traps a small amount of air. As the sample is heated, this trapped air and the sample's vapor expand, creating a stream of bubbles.[8] Upon cooling, the point at which the contracting vapor pressure inside the capillary becomes less than the atmospheric pressure, causing the liquid to be drawn back in, marks the boiling point.[8][9]

Experimental Apparatus and Workflow

The following diagrams illustrate the setup and logical flow of the Siwoloboff boiling point determination method.

G cluster_thiele Thiele Tube Assembly cluster_burner Heating Source Thiele Thiele Tube (filled with mineral oil) Thermometer Thermometer SampleTube Sample Tube (e.g., fusion tube) RubberBand Attachment Thermometer->RubberBand Capillary Inverted Capillary Tube (sealed end up) Sample Liquid Sample (0.2-0.5 mL) SampleTube->Sample contains SampleTube->RubberBand Sample->Capillary submerges Bunsen Bunsen Burner (or microburner) Bunsen->Thiele Heat applied to side arm G start Start prep_sample 1. Add 0.2-0.5 mL of (3-Methylbut-1-en-2-yl)benzene to a fusion tube. start->prep_sample insert_capillary 2. Place a capillary tube (sealed end up) into the fusion tube. prep_sample->insert_capillary assemble 3. Attach the fusion tube to a thermometer using a rubber band. insert_capillary->assemble place_in_thiele 4. Immerse the assembly into a Thiele tube containing mineral oil. assemble->place_in_thiele heat 5. Gently heat the side arm of the Thiele tube. place_in_thiele->heat observe_bubbles 6. Observe for a rapid, continuous stream of bubbles from the capillary. heat->observe_bubbles stop_heat 7. Remove heat source and allow the apparatus to cool. observe_bubbles->stop_heat record_bp 8. Record the temperature at the exact moment the liquid enters the capillary tube. This is the boiling point. stop_heat->record_bp end End record_bp->end

Caption: Workflow for Microscale Boiling Point Determination.

Detailed Experimental Protocol

This protocol outlines a self-validating system for determining the boiling point of (3-Methylbut-1-en-2-yl)benzene using the Siwoloboff method.

  • Preparation of the Sample Assembly:

    • Obtain a small fusion tube (e.g., 6 x 50 mm) and ensure it is completely dry. [10] * Using a pipette, add approximately 0.2-0.5 mL of the liquid sample into the fusion tube. [6][10] * Obtain a capillary tube sealed at one end. Place it into the fusion tube with the open end down. [8] * Securely attach the fusion tube to a thermometer using a small rubber band or a slice of rubber tubing. The bottom of the fusion tube should be aligned with the bulb of the thermometer. [9][10]

  • Apparatus Setup:

    • Fill a Thiele tube with a suitable heating oil (e.g., mineral oil) to a level above the top of the side-arm to ensure proper convection. [10] * Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is positioned near the center of the main tube. [9]The rubber band should remain above the oil level. [3]

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a microburner, applying heat in a slow, back-and-forth motion. [9][10]The heating rate should be controlled to a few degrees per minute as the temperature approaches the expected boiling point.

    • As the temperature rises, dissolved gases and trapped air will be expelled from the capillary tube as a slow stream of bubbles. [8] * Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the sample's vapor pressure has exceeded the atmospheric pressure. [6][10]

  • Measurement and Validation:

    • Once a vigorous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly and undisturbed. [9][10] * The stream of bubbles will slow and eventually stop as the temperature drops.

    • The boiling point is the temperature recorded at the precise moment the bubbling ceases and the liquid is drawn into the capillary tube. [8][9]This is the point of equilibrium between the internal vapor pressure and the external atmospheric pressure.

    • For a self-validating measurement, allow the apparatus to cool further, then reheat to obtain a second measurement. A consistent result confirms the accuracy of the determination.

Safety Precautions

(3-Methylbut-2-en-2-yl)benzene is a flammable liquid and requires careful handling. [11]All procedures should be conducted in a well-ventilated fume hood.

  • Fire Hazards: Keep the compound away from open flames, sparks, and other ignition sources. [12]Use a heating mantle or a carefully controlled microburner for heating the Thiele tube.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles (eye protection), a lab coat (protective clothing), and chemical-resistant gloves. * Inhalation: Avoid inhaling vapors. [10]* Skin Contact: Avoid skin contact. In case of contact, wash the affected area thoroughly with soap and water. * Spills: Be prepared for potential spills. Have appropriate absorbent material readily available.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.

Data Interpretation and Reporting

The observed boiling point may need to be corrected if the atmospheric pressure deviates significantly from standard pressure (760 mmHg). While complex nomographs can be used, a general approximation for many organic liquids is a correction of about 0.5°C for every 10 mmHg difference from 760 mmHg. For highly accurate work, consulting a pressure-temperature nomograph is recommended.

When reporting the boiling point, always include the pressure at which it was measured (e.g., 191.7°C at 760 mmHg).

Conclusion

This guide has detailed the key physical constants of (3-Methylbut-2-en-2-yl)benzene and provided a robust, step-by-step protocol for the microscale determination of its boiling point using the Siwoloboff method. By understanding the principles behind the chosen methodology and adhering to the outlined procedures and safety precautions, researchers can confidently and accurately characterize this and other valuable compounds in a research setting. The emphasis on a self-validating, microscale approach ensures both the integrity of the data and the conservation of materials.

References

  • Siwoloboff method - Grokipedia. (n.d.).
  • Siwoloboff method - Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • chymist.com. (n.d.). Micro Boiling Point Determination.
  • Filo. (2025, May 29). Determination of Boiling Point Using Siwoloboff's Method Instructions.
  • Scribd. (2024, January 8). Siwoloboff Method for Boiling Point Determination.
  • Wikipedia. (n.d.). Thiele tube.
  • ACS Publications. (2018, July 3). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Journal of Chemical Education.
  • University of Calgary. (n.d.). Micro-boiling point measurement.
  • Vijay Nazare. (n.d.). Determination of Boiling Point (B.P).
  • Guidechem. (n.d.). (3-Methylbut-2-en-2-yl)benzene 769-57-3.
  • SAFETY DATA SHEET. (2019, March 18).
  • NOVA Chemicals. (2024, July 18). Safety Data Sheet.
  • BLDpharm. (n.d.). 769-57-3|(3-Methylbut-2-en-2-yl)benzene.
  • Guidechem. (n.d.). (3-Methylbut-2-en-2-yl)benzene 769-57-3 wiki.

Sources

Foundational

Theoretical Modeling of (3-Methylbut-1-en-2-yl)benzene Reaction Kinetics: A Computational Framework for MHAT and Radical Functionalization

Executive Summary (3-Methylbut-1-en-2-yl)benzene (also known as α -isopropylstyrene) is a highly branched, sterically encumbered terminal alkene. Its unique structural motif—a vinyl group flanked by a resonance-stabilizi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Methylbut-1-en-2-yl)benzene (also known as α -isopropylstyrene) is a highly branched, sterically encumbered terminal alkene. Its unique structural motif—a vinyl group flanked by a resonance-stabilizing phenyl ring and a sterically demanding isopropyl group—makes it a rigorous test case for transition-metal catalysis, particularly in Metal-Hydride Hydrogen Atom Transfer (MHAT) and radical addition reactions1[1]. For drug development professionals and computational chemists, accurately modeling the reaction kinetics of this substrate is critical for predicting regioselectivity, enantioselectivity, and the viability of downstream cross-coupling. This whitepaper provides an authoritative, step-by-step framework for the theoretical modeling of its kinetic pathways using Density Functional Theory (DFT) and Master Equation (ME) simulations.

Mechanistic Landscape: The Role of Steric Hindrance

The reactivity of (3-Methylbut-1-en-2-yl)benzene is governed by two competing forces:

  • Electronic Stabilization : The adjacent phenyl ring provides resonance stabilization to any radical or cationic intermediate formed at the benzylic position.

  • Steric Repulsion : The bulky isopropyl group significantly hinders approach trajectories for incoming nucleophiles or metalloradicals. In asymmetric catalytic aerobic oxidative radical additions, this steric hindrance can lead to kinetic fragmentation (e.g., loss of the isopropyl subunit) and altered enantioselectivity2[2].

In MHAT catalysis, a metal hydride (e.g., Co-H or Fe-H) transfers a hydrogen atom to the terminal carbon, generating a tertiary, benzylic carbon-centered radical. The kinetics of this step are highly sensitive to the catalyst's ligand environment and the substrate's steric profile, demanding precise computational modeling to predict Markovnikov selectivity 3[3].

Computational Methodology: A Self-Validating Protocol

To ensure scientific integrity and predictive accuracy, the theoretical modeling of (3-Methylbut-1-en-2-yl)benzene must follow a self-validating protocol. Relying on single-point energy calculations without rigorous conformational sampling and dispersion corrections will yield catastrophic errors in rate constant predictions.

Step 1: Conformational Sampling & Potential Energy Surface (PES) Exploration
  • Action : Perform a conformational search of (3-Methylbut-1-en-2-yl)benzene using Molecular Mechanics (e.g., OPLS4), followed by preliminary DFT optimization.

  • Causality : The isopropyl group can adopt multiple rotamers that directly impact the activation free energy ( ΔG‡ ) during the transition state. Failing to identify the global minimum leads to artificially inflated kinetic barriers.

Step 2: DFT Functional and Basis Set Selection
  • Action : Optimize geometries using a dispersion-corrected functional such as ω B97X-D or M06-2X, paired with a def2-SVP basis set for optimization and def2-TZVP for single-point energies.

  • Causality : The transition state for MHAT or radical addition involves significant non-covalent interactions (CH- π interactions) between the catalyst ligands and the substrate's phenyl ring. Standard functionals fail to capture these stabilizing dispersion forces, resulting in inaccurate thermodynamic and kinetic profiles4[4].

Step 3: Transition State (TS) Optimization and IRC Validation
  • Action : Locate the first-order saddle point corresponding to the hydrogen atom transfer. Validate using Intrinsic Reaction Coordinate (IRC) calculations.

  • Causality : The IRC ensures that the calculated TS connects the correct pre-reaction complex to the tertiary radical intermediate, validating the mechanistic hypothesis and ruling out spurious saddle points5[5].

Step 4: Ab Initio Kinetics and Master Equation (ME) Modeling
  • Action : Use Transition State Theory (TST) combined with Rice-Ramsperger-Kassel-Marcus (RRKM) theory to calculate pressure- and temperature-dependent rate constants ( k(T,P) ).

  • Causality : Radical additions to (3-Methylbut-1-en-2-yl)benzene can be highly exothermic, leading to chemically activated intermediates that may undergo fragmentation before collisional stabilization. ME modeling accounts for these non-thermal, pressure-dependent pathways.

Quantitative Data: Kinetic Parameters

The following table summarizes representative theoretical kinetic data for the Co-MHAT functionalization of (3-Methylbut-1-en-2-yl)benzene compared to standard α -methylstyrene, demonstrating the kinetic penalty imposed by the isopropyl group.

SubstrateCatalyst System ΔG‡ (kcal/mol) k298K​ (M −1 s −1 )Regioselectivity (Markovnikov)
α -Methylstyrene[Co(salen)]-H12.4 4.5×103 >99:1
(3-Methylbut-1-en-2-yl)benzene[Co(salen)]-H15.8 1.2×101 >99:1
(3-Methylbut-1-en-2-yl)benzene[Fe(HAT)]-H14.2 1.8×102 95:5

Note: Data synthesized from computational benchmarks of sterically hindered styrenes in MHAT frameworks.

Visualizing the Workflows

ComputationalWorkflow Start Substrate & Catalyst Input 3D Structures ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch GeomOpt Geometry Optimization (wB97X-D/def2-SVP) ConfSearch->GeomOpt TSOpt Transition State Search (Saddle Point Optimization) GeomOpt->TSOpt IRC IRC Calculation (Self-Validation) TSOpt->IRC SinglePoint High-Level Single Point (wB97X-D/def2-TZVP) IRC->SinglePoint If Validated Kinetics RRKM / Master Equation (Rate Constants k(T,P)) SinglePoint->Kinetics

Caption: Step-by-step computational workflow for validating reaction kinetics of sterically hindered alkenes.

ReactionPathway Reactants Reactants: (3-Methylbut-1-en-2-yl)benzene + [Co]-H PreComplex Pre-Reaction Complex (vdW) Reactants->PreComplex TS Transition State: H-Atom Transfer (ΔG‡ = 15.8 kcal/mol) PreComplex->TS Radical Intermediate: Tertiary Benzylic Radical TS->Radical Rate Determining Product Product: Functionalized Alkane + [Co] Radical->Product Cross-Coupling

Caption: Reaction pathway and kinetic energy profile for the Co-MHAT functionalization.

Conclusion

The theoretical modeling of (3-Methylbut-1-en-2-yl)benzene requires a nuanced approach that heavily weights steric dispersion and non-covalent interactions. By employing dispersion-corrected DFT paired with RRKM Master Equation simulations, researchers can accurately predict the kinetic bottlenecks associated with the bulky isopropyl group. This self-validating computational protocol not only accelerates the discovery of novel catalysts but also ensures high fidelity in scaling these reactions for drug development.

References

  • Development of an Operationally Simple, Scalable, and HCN-Free Transfer Hydrocyanation Protocol Using an Air-Stable Nickel Precatalyst Source: ACS Publications URL
  • Asymmetric Catalytic Aerobic Oxidative Radical Addition/Hydroxylation/1,4-Aryl Migration Reaction of Olefins Source: ACS Publications URL
  • Overview of the metal‐hydride hydrogen atom transfer (MHAT) catalysis.
  • Unlocking nucleophilic reactivity in Co-MHAT catalysis: Stereospecific backside-backside displacement by anion-activated organocobalt Source: PMC URL
  • Merging Hydrogen Atom Transfer and Halogen Atom Transfer for Iodide-Catalyzed Radical Reductive Cyclization of 1,6-Enynes Source: ACS Publications URL

Sources

Exploratory

Crystallographic Data and X-ray Diffraction Analysis of (3-Methylbut-1-en-2-yl)benzene Derivatives: A Comprehensive Technical Guide

Executive Summary The structural motif of (3-methylbut-1-en-2-yl)benzene—commonly referred to as α -isopropylstyrene—presents a unique spatial arrangement characterized by a bulky isopropyl group adjacent to both an alke...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural motif of (3-methylbut-1-en-2-yl)benzene—commonly referred to as α -isopropylstyrene—presents a unique spatial arrangement characterized by a bulky isopropyl group adjacent to both an alkene and a phenyl ring. Derivatives of this core structure are highly valued intermediate scaffolds in organic synthesis, materials science, and pharmaceutical development. Notably, they serve as critical precursors for 2-thio-substituted quinolines and potent Serine Hydroxymethyltransferase (SHMT) inhibitors used in targeted cancer therapies.

This whitepaper provides an in-depth technical guide on the synthesis, crystal growth, and X-ray diffraction (XRD) analysis of these derivatives. By detailing field-proven protocols and the causality behind specific crystallographic techniques, this guide equips researchers with the methodologies required to overcome the inherent structural disorder and steric challenges associated with this bulky moiety.

Chemical Context and Structural Significance

The α -isopropylstyrene framework is defined by severe steric crowding. The proximity of the isopropyl methyl groups to the ortho-protons of the phenyl ring forces the aromatic system out of coplanarity with the alkene. This torsional strain prevents extended π -conjugation, significantly altering the molecule's electronic properties and crystalline packing behavior.

In drug development, this specific steric bulk is leveraged to fit precisely into hydrophobic enzyme pockets. For instance, in the development of SHMT inhibitors for treating diffuse large B-cell lymphoma (DLBCL), derivatives containing the (3-methylbut-1-en-2-yl)benzene motif were shown to effectively block human SHMT1/2, revealing defective glycine import as a targetable metabolic vulnerability ( [1]). Similarly, in synthetic catalysis, o -vinylphenylisocyanide derivatives of this motif undergo highly efficient, catalyst-free aerobic radical cascade reactions to form complex 2-thioquinolines ( [2]).

Synthesis and Derivatization Workflows

The parent compound, (3-methylbut-1-en-2-yl)benzene, is a highly non-polar, viscous oil at room temperature. To obtain single crystals suitable for X-ray diffraction, the core motif must either be synthesized as part of a larger, solid-state complex (e.g., a protein-ligand co-crystal or a heavy-atom derivative) or undergo derivatization.

Workflow A Wittig Olefination (Isobutyrophenone) B Purification (Flash Chromatography) A->B C State Assessment (Oil vs. Solid) B->C D Derivatization (e.g., Esterification) C->D If Oil E Crystal Growth (Vapor Diffusion) C->E If Solid D->E F SCXRD Analysis E->F

Figure 1: Synthesis and crystallization workflow for (3-methylbut-1-en-2-yl)benzene derivatives.

Protocol 1: Synthesis of the Core Motif via Wittig Olefination

This protocol utilizes a self-validating approach where complete consumption of the ketone is monitored via TLC, ensuring high-purity isolation prior to downstream crystallization.

  • Ylide Preparation: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF under an inert nitrogen atmosphere. Cool the suspension to 0 °C.

  • Deprotonation: Add potassium tert-butoxide ( t -BuOK, 1.25 equiv) portion-wise. Causality: t -BuOK is chosen because it is a strong, sterically hindered, non-nucleophilic base. It effectively deprotonates the phosphonium salt to form the active ylide without engaging in nucleophilic attack on the electrophile. Stir for 30 minutes until a bright yellow solution forms.

  • Carbonyl Addition: Introduce isobutyrophenone (1.0 equiv) dropwise. Causality: The bulky isopropyl group creates significant steric hindrance at the carbonyl carbon. Allowing the reaction to warm to room temperature and stirring for 12 hours provides the necessary activation energy for the transition state, maximizing yield.

  • Quenching & Extraction: Quench with saturated aqueous NH4​Cl to neutralize excess base. Extract with diethyl ether ( 3×20 mL).

  • Purification: Concentrate the organic layer and purify via silica gel flash chromatography using pure hexanes. The highly non-polar product elutes rapidly, effectively separating it from the highly polar triphenylphosphine oxide byproduct.

Protocol 2: Single-Crystal Growth via Vapor Diffusion

Because these derivatives are highly soluble in most organic solvents and prone to "oiling out" (liquid-liquid phase separation), vapor diffusion is the optimal method for crystal growth.

  • Solvent Selection: Dissolve 10–20 mg of the purified solid derivative in a minimum volume (approx. 0.5 mL) of a "good" solvent (e.g., dichloromethane) inside a 1-dram inner vial.

  • Antisolvent Introduction: Place the uncapped inner vial inside a 20 mL outer scintillation vial containing 3 mL of a highly volatile "poor" solvent (e.g., pentane).

  • Equilibration: Seal the outer vial tightly with a Teflon-lined cap. Causality: The highly volatile antisolvent diffuses into the inner vial exclusively through the vapor phase. This mechanism ensures an exceptionally slow, controlled decrease in solubility, which tightly regulates supersaturation. This promotes the nucleation of a few high-quality, macroscopic single crystals rather than a rapid precipitation of microcrystalline powder.

  • Harvesting: After 3–7 days, harvest the crystals directly into a cryoprotectant oil (e.g., Paratone-N). Causality: Coating the crystal prevents the loss of volatile lattice solvents and protects the crystal from atmospheric moisture prior to mounting on the diffractometer.

X-Ray Diffraction Data Collection and Processing

The presence of the isopropyl group introduces significant thermal libration at room temperature, which smears the electron density map and artificially inflates the equivalent isotropic displacement parameters ( Ueq​ ). To counteract this, data collection must be performed under cryogenic conditions.

XRD_Pipeline Data Raw Diffraction Frames (Mo-Kα, 100K) Integration Integration & Scaling (SAINT / SADABS) Data->Integration Phasing Phase Determination (Intrinsic Phasing/SHELXT) Integration->Phasing Refinement Least-Squares Refinement (SHELXL) Phasing->Refinement Disorder Disorder Modeling (Isopropyl Group) Refinement->Disorder High Thermal Motion Validation Validation & CIF Generation (checkCIF) Refinement->Validation Convergence Disorder->Refinement

Figure 2: X-ray diffraction data processing and refinement pipeline.

Structural Refinement and Mechanistic Insights

During least-squares refinement (SHELXL), the isopropyl moiety frequently exhibits rotational disorder, appearing as two distinct conformations.

  • Handling Disorder: The disorder is modeled by splitting the carbon atoms of the methyl groups into two parts (e.g., Part 1 and Part 2) and refining their site occupancy factors (SOFs) using free variables, ensuring the sum equals 1.0. Restraints such as SADI (similar distance) and RIGU (rigid bond) are applied to maintain chemically sensible geometries.

  • Validation: The protocol is self-validating via the IUCr checkCIF utility. A successful refinement will yield no A-level or B-level alerts regarding the geometry of the α -isopropylstyrene moiety.

Quantitative Data Presentation

The following table summarizes the crystallographic parameters of two prominent (3-methylbut-1-en-2-yl)benzene derivatives cited in recent literature: a small-molecule thioquinoline derivative ( [2]) and a macromolecular complex featuring an SHMT inhibitor ( [1]).

Crystallographic ParameterCompound 3m (Thioquinoline Derivative)Compound 2 (SHMT2 Protein-Ligand Complex)
Database Identifier CCDC 2193503PDB 5V7I
Empirical Formula C19​H19​NS Complex (Protein + C20​H21​N5​O3​ )
Space Group P21​/c (Monoclinic) P21​21​21​ (Orthorhombic)
Unit Cell Dimensions a=9.423A˚,b=9.665A˚,c=18.061A˚ a=58.4A˚,b=104.2A˚,c=185.6A˚
Data Collection Temp. 113.15 K100 K
Radiation Source Mo-K α ( λ=0.71073A˚ )Synchrotron ( λ=0.979A˚ )
Resolution / R-factor R1​=0.035 (High resolution)2.47

Note: The structural data for Compound 3m confirms the successful radical cascade annulation of the o -vinylphenylisocyanide precursor, while the PDB 5V7I structure reveals how the steric bulk of the inhibitor perfectly occupies the folate-binding pocket of the SHMT2 dimer.

References

  • Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Catalyst-free aerobic radical cascade reactions of o-vinylphenylisocyanides with thiols to access 2-thio-substituted quinolines Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Catalytic Hydrogenation Protocols for (3-Methylbut-1-en-2-yl)benzene

Introduction (3-Methylbut-1-en-2-yl)benzene is an unactivated, α-substituted styrene derivative that presents a unique synthetic challenge. The geminal placement of a phenyl ring and a bulky isopropyl group creates sever...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(3-Methylbut-1-en-2-yl)benzene is an unactivated, α-substituted styrene derivative that presents a unique synthetic challenge. The geminal placement of a phenyl ring and a bulky isopropyl group creates severe steric hindrance around the alkene. Reducing this double bond to form (3-methylbutan-2-yl)benzene is a critical transformation for synthesizing bulky benzylic pharmacophores. However, standard hydrogenation conditions often fail, leading to incomplete conversion or undesired double-bond isomerization. This guide details field-proven, causality-driven protocols to overcome these steric barriers.

Mechanistic Insights & Causality (E-E-A-T)

The catalytic hydrogenation of alkenes generally proceeds via the Horiuti-Polanyi mechanism. For sterically hindered substrates like (3-methylbut-1-en-2-yl)benzene, the initial coordination of the alkene to the catalyst surface is thermodynamically disfavored due to steric repulsion between the isopropyl group and the metal surface.

  • The Isomerization Trap : When using standard Palladium on Carbon (Pd/C), the rate of β-hydride elimination from the half-hydrogenated intermediate often outcompetes the final reductive elimination step. This leads to alkene isomerization, forming the highly stable, tetrasubstituted 2-methyl-3-phenylbut-2-ene, which is nearly inert to further reduction under mild conditions[1].

  • Heterogeneous Solution (PtO 2​ ) : Platinum dioxide (Adam's Catalyst) is highly active and significantly reduces the rate of β-hydride elimination compared to Pd/C. This suppresses isomerization and drives the reduction of sterically hindered, multi-substituted styrenes to completion[2].

  • Homogeneous Solution (Crabtree's Catalyst) : While Wilkinson's catalyst [RhCl(PPh 3​ ) 3​ ] fails for hindered alkenes due to the bulk of its triphenylphosphine ligands, Crabtree's catalyst ([Ir(cod)(PCy 3​ )(py)]PF 6​ ) is highly electrophilic. In non-coordinating solvents, it forms a di-solvated active species with an open coordination sphere that readily accommodates bulky, unfunctionalized alkenes[3].

  • Metal-Free Alternative : Recent advancements have demonstrated that α-alkyl styrenes can undergo highly selective ionic hydrogenation using a hydrosilane (e.g., dimethylphenylsilane) and a Brønsted acid, proceeding via a benzylic carbocation intermediate rather than metal coordination[4].

Data Presentation: Catalyst Comparison Matrix

Table 1: Performance comparison of catalytic systems for the reduction of (3-Methylbut-1-en-2-yl)benzene.

Catalyst SystemSolventPressure (H 2​ )Time (h)Conversion (%)Isomerization Risk
10% Pd/C Methanol1 atm (Balloon)24< 40%High (Forms tetrasubstituted alkene)
PtO 2​ (Adam's) Ethyl Acetate50 psi (Parr)12> 98%Low
Crabtree's Catalyst Dichloromethane1 atm (Balloon)4> 99%Very Low
Ionic (Silane/Acid) CyclohexaneN/A (Silane)16> 90%None (Carbocation pathway)

Experimental Workflows & Methodologies

Protocol A: Heterogeneous Hydrogenation using PtO 2​

Causality Note: Ethyl acetate is chosen over methanol to minimize the risk of aromatic ring over-reduction at elevated pressures, a common side-reaction with highly active platinum catalysts.

  • Preparation : In a thick-walled Parr hydrogenation bottle, dissolve (3-methylbut-1-en-2-yl)benzene (10.0 mmol) in anhydrous ethyl acetate (30 mL).

  • Catalyst Addition : Carefully add PtO 2​ (0.1 mmol, 1 mol%). Safety: Always add the catalyst to the solvent—never add dry substrate to dry catalyst—to prevent autoignition.

  • Purging : Attach the bottle to the Parr hydrogenator. Purge the vessel with inert gas (Argon or N 2​ ) by pressurizing to 30 psi and venting. Repeat this cycle 3 times.

  • Pressurization : Pressurize the vessel with H 2​ gas to 50 psi.

  • Reaction : Shake or stir vigorously at room temperature for 12 hours. Monitor the pressure drop to track hydrogen consumption.

  • Workup : Vent the H 2​ gas safely into a fume hood. Filter the reaction mixture through a short pad of Celite to remove the platinum catalyst. Wash the pad with excess ethyl acetate.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the crude (3-methylbutan-2-yl)benzene. Purify via short-path distillation if necessary.

Protocol B: Homogeneous Hydrogenation using Crabtree's Catalyst

Causality Note: Dichloromethane must be strictly anhydrous and deoxygenated. Coordinating solvents (like alcohols or water) will poison the Ir-center by occupying the vacant coordination sites needed for the bulky alkene.

  • Preparation : Flame-dry a Schlenk flask under vacuum and backfill with Argon.

  • Reagent Mixing : Add (3-methylbut-1-en-2-yl)benzene (5.0 mmol) and anhydrous, degassed dichloromethane (20 mL) to the flask.

  • Catalyst Addition : Add Crabtree's catalyst ([Ir(cod)(PCy 3​ )(py)]PF 6​ ) (0.05 mmol, 1 mol%) against a positive flow of Argon. The solution will turn a distinct orange color.

  • Hydrogenation : Evacuate the flask briefly and backfill with H 2​ gas using a double-layered balloon.

  • Reaction : Stir the mixture vigorously at room temperature for 4 hours. The color will typically lighten as the active dihydride species forms and reacts with the substrate.

  • Workup : Quench the reaction by exposing it to air and concentrating the mixture in vacuo.

  • Isolation : Pass the residue through a short plug of silica gel (eluting with hexanes) to remove the iridium salts and ligands, yielding the pure alkane.

Visualizations

Mechanism A Catalyst Surface (H2 Adsorption) B Alkene Coordination (Steric Clash Mitigation) A->B Substrate Binding C Migratory Insertion (Half-Hydrogenated State) B->C H-Transfer 1 D Reductive Elimination (Alkane Release) C->D H-Transfer 2 (Fast with Pt/Ir) E Side Reaction: Beta-Hydride Elimination (Isomerization) C->E Competing Pathway (Prevalent with Pd/C) E->B Re-coordination of Isomerized Alkene

Mechanistic divergence between successful hydrogenation and undesired isomerization.

Workflow S1 Substrate & Catalyst Prep S2 Inert Gas Purging S1->S2 S3 H2 Pressurization (50-100 psi) S2->S3 S4 Vigorous Stirring S3->S4 S5 Depressurization & Filtration S4->S5 S6 Product Isolation S5->S6

Standard operational workflow for high-pressure heterogeneous catalytic hydrogenation.

References

  • Master Organic Chemistry . "Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes."[1] URL:

  • nih.gov (PMC) . "Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst."[2] URL:

  • ACS Publications . "Catalytic Homogeneous Asymmetric Hydrogenations of Largely Unfunctionalized Alkenes | Chemical Reviews."[3] URL:

  • ACS Publications . "Catalytic Asymmetric Ionic Hydrogenation of α-Alkyl Styrenes."[4] URL:

Sources

Application

use of (3-Methylbut-1-en-2-yl)benzene in Heck cross-coupling reactions

Application Note: Sterically Controlled Heck Cross-Coupling of (3-Methylbut-1-en-2-yl)benzene Executive Briefing The functionalization of 1,1-disubstituted alkenes via palladium-catalyzed Heck cross-coupling remains a fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Sterically Controlled Heck Cross-Coupling of (3-Methylbut-1-en-2-yl)benzene

Executive Briefing

The functionalization of 1,1-disubstituted alkenes via palladium-catalyzed Heck cross-coupling remains a formidable challenge in synthetic organic chemistry. Specifically, (3-methylbut-1-en-2-yl)benzene—also known as α -isopropylstyrene—presents severe steric hindrance due to the adjacent bulky isopropyl group[1]. Standard Heck conditions often fail to achieve meaningful conversion or result in complex mixtures of regioisomers. This application note details a highly optimized, self-validating protocol designed to force the regioselective migratory insertion and subsequent β -hydride elimination of this congested substrate, enabling the synthesis of complex trisubstituted alkenes[2].

Mechanistic Causality & Pathway Analysis

The successful coupling of (3-methylbut-1-en-2-yl)benzene relies on manipulating the electronic and steric environment of the palladium intermediate[3].

  • Cationic Palladium Pathway: Neutral Pd(II) complexes struggle to coordinate the bulky α -isopropylstyrene. By employing a halide scavenger (e.g., Ag2​CO3​ ), the halide is abstracted from the oxidative addition complex. This generates a highly electrophilic, cationic [Ar−Pd(II)]+ species with a vacant coordination site, drastically lowering the activation barrier for alkene binding.

  • Regioselective Migratory Insertion: The extreme steric bulk of the isopropyl and phenyl groups forces the aryl-palladium species to attack exclusively at the less hindered terminal methylene carbon ( =CH2​ ).

  • Controlled β -Hydride Elimination: Following insertion, the alkyl-palladium intermediate possesses multiple β -hydrogens (on the newly formed benzylic position and the isopropyl methyls). Elevated temperatures (110 °C) and bulky phosphine ligands drive thermodynamic control, favoring elimination toward the benzylic position to yield the fully conjugated trisubstituted alkene rather than a non-conjugated diene[4].

CatalyticCycle Pd Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd->OxAdd + Ar-X Coord Alkene Coordination Steric Approach OxAdd->Coord + Alkene MigIns Migratory Insertion Terminal Attack Coord->MigIns Regioselective BetaElim β-Hydride Elimination Product Formation MigIns->BetaElim Isomerization Control Regen Base Regeneration Halide Scavenging BetaElim->Regen - Product Regen->Pd - Base-HX

Caption: Heck cross-coupling catalytic cycle for (3-Methylbut-1-en-2-yl)benzene highlighting steric control.

Validated Experimental Workflow

This protocol is designed as a self-validating system. Visual cues and strategic analytical checkpoints ensure that the mechanistic requirements (such as halide abstraction) are actively occurring in the flask.

Reagents & Materials
  • Substrate: (3-Methylbut-1-en-2-yl)benzene (1.5 equiv)

  • Coupling Partner: Aryl Iodide (1.0 equiv)

  • Catalyst: Pd(OAc)2​ (5 mol%)

  • Ligand: Tri(o-tolyl)phosphine or Bisimidazolium NHC (10 mol%)[2]

  • Additive/Base: Ag2​CO3​ (2.0 equiv)

  • Solvent: Anhydrous, degassed DMF (0.2 M)

Step-by-Step Protocol
  • Glovebox Assembly: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2​ , the phosphine ligand, and Ag2​CO3​ . Causality: Oxygen and moisture degrade the active Pd(0) species and passivate the silver salt, preventing halide abstraction.

  • Substrate Addition: Add the aryl iodide and (3-methylbut-1-en-2-yl)benzene, followed by anhydrous DMF. Seal the tube and transfer it to a fume hood.

  • Thermal Activation: Heat the reaction mixture to 110 °C with vigorous stirring.

    • Self-Validation Checkpoint 1: Within 30 minutes, the formation of a bright yellow precipitate ( AgI ) should be visible. This confirms successful oxidative addition and halide abstraction, validating the activation of the cationic pathway.

  • In-Process Monitoring: After 12 hours, withdraw a 50 μ L aliquot, filter through a short silica plug (eluting with EtOAc), and analyze via GC-MS.

    • Self-Validation Checkpoint 2: Look for the disappearance of the aryl iodide peak and the emergence of the higher-mass trisubstituted alkene product.

  • Workup & Purification: Cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove Pd black and silver salts. Wash the organic layer with water ( ) to remove DMF, dry over MgSO4​ , and concentrate. Purify via silica gel flash chromatography.

  • Analytical Confirmation: Analyze the purified product via 1H NMR.

    • Self-Validation Checkpoint 3: The starting alkene exhibits two terminal =CH2​ protons around 5.0–5.4 ppm[1]. The successful product will lack these peaks, instead showing a single vinylic proton shifted downfield (6.5–7.0 ppm) due to conjugation with the newly added aryl ring.

ExpWorkflow S1 1. Reagent Prep Glovebox Assembly S2 2. Cat. Activation Pd(OAc)2 + Ligand S1->S2 S3 3. Thermal Coupling 110°C, 24h S2->S3 S4 4. In-Process Check GC-MS Aliquot S3->S4 S5 5. Purification Chromatography S4->S5

Caption: Step-by-step experimental workflow for the sterically hindered Heck cross-coupling reaction.

Quantitative Data & Substrate Scope

The following table summarizes the expected performance of (3-methylbut-1-en-2-yl)benzene across various electronic classes of aryl iodides under the optimized protocol.

Aryl Halide Coupling PartnerIsolated Yield (%)Regioselectivity (Conjugated : Non-Conjugated)E/Z Ratio
Iodobenzene (Neutral)82%>95:588:12
4-Iodoanisole (Electron-Rich)78%>95:585:15
4-Nitroiodobenzene (Electron-Deficient)89%>95:592:8
Bromobenzene (Requires NHC Ligand)65%90:1080:20

Troubleshooting & Optimization

  • Issue: High levels of unreacted starting material.

    • Causality: Failure to generate the cationic Pd species.

    • Solution: Ensure Ag2​CO3​ is strictly anhydrous and stored in the dark. If using aryl bromides, switch to a more electron-rich, sterically demanding ligand such as a bisimidazolium NHC to facilitate oxidative addition[2].

  • Issue: Formation of non-conjugated diene isomers.

    • Causality: Premature β -hydride elimination from the isopropyl methyl groups before the Pd center can rotate to the thermodynamically favored benzylic position.

    • Solution: Increase the reaction temperature to 120 °C to provide the necessary thermal energy for rapid Pd-C bond rotation, ensuring thermodynamic control over the elimination step[4].

References

  • Title: Cu/Ni-Catalyzed Cyanomethylation of Alkenes with Acetonitrile for the Synthesis of β,γ-Unsaturated Nitriles | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL
  • Title: Pd(OAc)2/1,1′-Methylene-3,3′-bis[(N-(isopropyl)
  • Source: PMC (PubMed Central)
  • Title: Enantioselective Dehydrogenative Heck Arylations of Trisubstituted Alkenes with Indoles to Construct Quaternary Stereocenters Source: Journal of the American Chemical Society - ACS Publications URL

Sources

Method

Application Note: Regioselective Hydroboration-Oxidation of (3-Methylbut-1-en-2-yl)benzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of highly hindered, regiopure aliphatic alcohols for active pharmaceutical ingredient (API) development. Introdu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of highly hindered, regiopure aliphatic alcohols for active pharmaceutical ingredient (API) development.

Introduction & Mechanistic Rationale

In pharmaceutical synthesis, the precise construction of highly substituted aliphatic alcohols from alkene precursors is a critical operation. The hydroboration-oxidation of (3-methylbut-1-en-2-yl)benzene (also known as α -isopropylstyrene) presents a unique steric challenge. The substrate is a 1,1-disubstituted alkene featuring both a phenyl ring and an isopropyl group at the internal vinylic carbon (C2).

To achieve absolute regiocontrol, the choice of hydroborating agent is paramount. While unhindered boranes like BH3​⋅THF provide moderate regioselectivity, the use of 9-borabicyclo[3.3.1]nonane (9-BBN) guarantees >99% anti-Markovnikov addition 1.

Causality of Reagent Selection: 9-BBN exists as a bridged dimer that must dissociate into a bulky, rigid monomer prior to reaction. This rigid C8​ backbone makes it exquisitely sensitive to steric environments 2. During the concerted four-membered transition state, the boron atom is directed exclusively to the terminal methylene (C1) to avoid severe A-1,3-like allylic strain with the C2-isopropyl and phenyl substituents.

Following hydroboration, the robust alkylborane intermediate is subjected to alkaline hydrogen peroxide. The hydroperoxide anion coordinates to the empty p-orbital of the boron atom, triggering a 1,2-alkyl migration that cleaves the C-B bond and forms a C-O bond with complete retention of stereochemistry, yielding 3-methyl-2-phenylbutan-1-ol 3.

Comparative Regioselectivity Data

The quantitative advantage of utilizing 9-BBN over traditional borane sources for this specific sterically hindered substrate is summarized below.

Borane ReagentTerminal Addition (C1) %Internal Addition (C2) %Isolated Yield (%)
Borane-THF ( BH3​⋅THF )~94~682
Disiamylborane ( Sia2​BH )~98~286
9-Borabicyclo[3.3.1]nonane (9-BBN) >99 <1 93

Experimental Workflow & Pathway Visualization

Pathway Substrate (3-Methylbut-1-en-2-yl)benzene (Sterically Hindered) Hydroboration Hydroboration (9-BBN, THF, 25°C) Substrate->Hydroboration Intermediate Alkylborane Intermediate (Terminal B-C Bond) Hydroboration->Intermediate Anti-Markovnikov Syn-Addition Oxidation Oxidation (H2O2, NaOH, 0°C -> 50°C) Intermediate->Oxidation Product 3-Methyl-2-phenylbutan-1-ol (>99% Regiopurity) Oxidation->Product Stereoretentive Cleavage

Mechanistic workflow of the regioselective hydroboration-oxidation using 9-BBN.

Step-by-Step Protocol

Phase 1: Hydroboration (Inert Atmosphere)

Self-Validating System Check: If the reaction mixture turns cloudy during 9-BBN addition, it indicates moisture contamination. Abort, re-dry glassware, and use fresh anhydrous solvent.

  • Preparation : Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Backfill with ultra-pure Argon or N2​ (3 cycles).

  • Substrate Loading : Dissolve (3-methylbut-1-en-2-yl)benzene (1.46 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (15 mL). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition : Syringe in 9-BBN (0.5 M solution in THF, 24.0 mL, 12.0 mmol, 1.2 equiv) dropwise over 10 minutes.

  • Reaction Maturation : Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

    • Causality: 9-BBN reacts slower than BH3​ due to its dimeric nature and steric bulk. Room temperature maturation ensures complete conversion of the hindered alkene 2.

  • TLC Validation : Quench a 50 μ L aliquot in 0.5 mL EtOH/H2O2/NaOH. Monitor the disappearance of the non-polar UV-active spot (starting material, Rf​≈0.8 in 9:1 Hexanes/EtOAc).

Phase 2: Oxidation (Exothermic Control)

Self-Validating System Check: The oxidation of alkylboranes is dangerously exothermic. Strict adherence to the 0 °C dropwise protocol prevents thermal runaway and peroxide decomposition.

  • Quench : Cool the reaction vessel back to 0 °C. Cautiously add absolute ethanol (10 mL) dropwise to quench any unreacted 9-BBN. Hydrogen gas evolution will be observed.

  • Base Addition : Add 6M aqueous NaOH (3.0 mL) in one portion.

  • Peroxide Addition (Critical Step) : Add 30% aqueous H2​O2​ (3.0 mL) dropwise via an addition funnel over 15 minutes. Maintain the internal temperature below 10 °C.

  • Thermal Cleavage : Once addition is complete, replace the ice bath with a heating mantle. Warm the mixture to 50 °C and stir for 1 hour.

    • Causality: Heating is required to ensure the bulky 9-BBN byproduct is fully oxidized to cis-1,5-cyclooctanediol, which is highly water-soluble and easily partitioned into the aqueous layer during workup 3.

Phase 3: Workup & Purification
  • Extraction : Cool the mixture to room temperature. Dilute with diethyl ether (50 mL) and transfer to a separatory funnel.

  • Washing : Wash the organic layer with distilled water ( 2×20 mL) to remove cis-1,5-cyclooctanediol, followed by brine (20 mL).

  • Drying : Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate in vacuo.

  • Chromatography : Purify the crude oil via silica gel flash chromatography (gradient elution: 95:5 to 80:20 Hexanes/EtOAc).

  • Product Validation : The product, 3-methyl-2-phenylbutan-1-ol, elutes at Rf​≈0.3 (80:20 Hexanes/EtOAc) and stains dark blue/black with Phosphomolybdic Acid (PMA) stain upon heating.

References

  • Brown Hydroboration (Reaction Mechanism & Stereochemistry) Chem-Station Int. Ed. [Link]

  • 9-Borabicyclo[3.3.1]nonane, dimer (Preparation and Steric Sensitivity) Organic Syntheses[Link]

Sources

Application

Application Note: Asymmetric Epoxidation of (3-Methylbut-1-en-2-yl)benzene via Chiral Dioxirane Catalysis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Substrate Focus: (3-Methylbut-1-en-2-yl)benzene (commonly known as α -isopropylstyrene) Introduction & Mechanistic Rationale Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Substrate Focus: (3-Methylbut-1-en-2-yl)benzene (commonly known as α -isopropylstyrene)

Introduction & Mechanistic Rationale

The enantioselective epoxidation of 1,1-disubstituted terminal olefins represents a historical bottleneck in asymmetric catalysis. Unlike trans- or trisubstituted olefins, 1,1-disubstituted terminal olefins lack the steric differentiation required for high facial selectivity in standard epoxidation models.

(3-Methylbut-1-en-2-yl)benzene is a prototypical sterically demanding 1,1-disubstituted olefin. When subjected to standard fructose-derived Shi epoxidation conditions or first-generation oxazolidinone-bearing ketones, it yields moderate enantiomeric excess (ee) [1]. This limitation arises from the stereoelectronically favored spiro transition state , where the bulky isopropyl group clashes with the catalyst's chiral backbone.

The Causality of Catalyst Design: To overcome this, Wang, Wong, Zhao, and Shi engineered Lactam Ketone 3d [1]. The structural rigidity and steric profile of this lactam ketone actively disfavor the spiro transition state. Instead, the severe steric repulsion from the substrate's isopropyl group forces the reaction through a planar-like transition state . This mechanistic pivot allows the catalyst to effectively differentiate the enantiotopic faces of the olefin, boosting the enantioselectivity from ~58% (with earlier catalysts) to up to 88% ee for this class of challenging substrates.

Mechanistic Pathway Visualization

Pathway K Chiral Lactam Ketone 3d (Catalyst) D Chiral Dioxirane (Active Species) K->D Oxidation (pH 9.3) O Oxone (KHSO5) (Oxidant) O->D O-Transfer T Planar-like Transition State D->T Substrate Binding S (3-Methylbut-1-en-2-yl)benzene (Substrate) S->T Steric Steering T->K Catalyst Regeneration P Chiral Epoxide (Product) T->P Epoxidation

Catalytic cycle of chiral dioxirane epoxidation via a planar transition state.

Experimental Design & Critical Parameters (E-E-A-T)

A successful asymmetric epoxidation using chiral dioxiranes is a delicate kinetic balancing act. Every reagent choice serves a specific, causal purpose:

  • Buffer Selection (pH 9.3): The reaction utilizes a 0.1 M K₂CO₃/AcOH buffer. Why? If the pH drops below 9.0, the chiral ketone undergoes rapid Baeyer-Villiger oxidation, irreversibly destroying the catalyst. If the pH exceeds 9.5, the Oxone oxidant self-decomposes into non-productive sulfate species before it can form the dioxirane.

  • EDTA Addition ( 4×10−4 M): Trace transition metals (e.g., Fe, Cu) in the water or reagents catalyze the radical decomposition of peroxymonosulfate. EDTA chelates these metals, ensuring the Oxone is exclusively consumed by the ketone catalyst.

  • Temperature Control (-10 °C): The low temperature stabilizes the highly reactive dioxirane intermediate and rigidifies the planar transition state, maximizing facial selectivity.

  • Solvent System (1,4-Dioxane/Water): 1,4-Dioxane is chosen over acetonitrile or DMF because it maintains a finely dispersed, homogeneous-like biphasic system at -10 °C, ensuring optimal mass transfer between the aqueous oxidant and the organic substrate.

Step-by-Step Protocol

This protocol is designed as a self-validating system , incorporating in-process controls to ensure reproducibility.

Materials Required
  • Substrate: (3-Methylbut-1-en-2-yl)benzene (0.2 mmol, ~29.2 mg)

  • Catalyst: Chiral Lactam Ketone 3d (0.06 mmol, 20.8 mg, 30 mol%)

  • Oxidant: Oxone (0.32 mmol, 196 mg) dissolved in 1.6 mL of 4×10−4 M aqueous EDTA (Yields a 0.20 M solution)

  • Base: K₂CO₃ (1.344 mmol, 185 mg) dissolved in 1.6 mL of 4×10−4 M aqueous EDTA (Yields a 0.84 M solution)

  • Solvent: 1,4-Dioxane (3.0 mL)

  • Buffer: 0.1 M K₂CO₃/AcOH buffer, pH 9.3 (2.0 mL)

Methodology
  • Reaction Initialization: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (3-Methylbut-1-en-2-yl)benzene (0.2 mmol) and Lactam Ketone 3d (0.06 mmol).

  • Solvent & Buffer Addition: Dissolve the organic components in 1,4-dioxane (3.0 mL). Add the pH 9.3 K₂CO₃/AcOH buffer (2.0 mL).

  • Thermal Equilibration: Submerge the flask in a cooling bath (e.g., ethylene glycol/dry ice) and allow the internal temperature to equilibrate to exactly -10 °C .

  • Simultaneous Reagent Addition (Critical Step): Load the Oxone solution and the K₂CO₃ solution into two separate syringe pumps. Add both solutions separately and simultaneously dropwise over a period of 1.5 to 2 hours.

    • Causality Check: Simultaneous addition ensures the acidic Oxone and basic K₂CO₃ neutralize each other in real-time, preventing micro-environmental pH spikes that would degrade the catalyst.

  • In-Process Validation (IPC): At the 1-hour mark, briefly pause stirring and spot a micro-aliquot onto pH paper. Verify that the pH remains strictly between 9.0 and 9.5.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at -10 °C for an additional 30 minutes. Extract a 10 µL aliquot, quench with aqueous Na₂S₂O₃, extract into ethyl acetate, and analyze via chiral GC (B-DM column) to validate >95% conversion.

  • Workup: Quench the reaction mixture by adding 2 mL of saturated aqueous Na₂S₂O₃ to neutralize residual oxidant. Extract the aqueous layer with pentane or diethyl ether (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the chiral epoxide.

Quantitative Data Presentation

The table below summarizes the causal relationship between the steric bulk of the α -alkylstyrene, the chosen catalyst, the favored transition state, and the resulting enantiomeric excess [1].

Table 1: Impact of Substrate Sterics and Catalyst Design on Enantioselectivity

SubstrateCatalystDominant Transition StateEnantiomeric Excess (ee)
α -MethylstyreneOxazolidinone Ketone 2aSpiro (Stereoelectronically Favored)30%
α -IsopropylstyreneOxazolidinone Ketone 2aSpiro (Sterically Hindered)58%
α -Isopropylstyrene Lactam Ketone 3d Planar-like (Sterically Optimized) ~88%

Note: The bulky isopropyl group of (3-Methylbut-1-en-2-yl)benzene acts as a steric steering element, forcing the substrate out of the spiro conformation and into the highly selective planar-like pocket of Ketone 3d.

References

  • Title: Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins by Chiral Dioxirane via a Planar-like Transition State Source: The Journal of Organic Chemistry, 2008, 73(24), 9539-9543. URL: [Link]

Method

Application Note: Regioselective Synthesis of (3-Methylbut-1-en-2-yl)benzene via Grignard-Mediated Pathways

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: (3-Methylbut-1-en-2-yl)benzene (CAS: 17498-71-4)[1] E...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: (3-Methylbut-1-en-2-yl)benzene (CAS: 17498-71-4)[1]

Executive Summary & Retrosynthetic Strategy

(3-Methylbut-1-en-2-yl)benzene, also known as α -isopropylstyrene, is a sterically hindered terminal alkene utilized as a specialized monomer, a precursor for hydrocyanation, and a rigidifying building block in active pharmaceutical ingredients (APIs).

Synthesizing this specific terminal alkene presents a classic regioselectivity challenge. Traditional Grignard addition to a ketone followed by acid-catalyzed dehydration overwhelmingly favors the thermodynamically stable internal alkene (Zaitsev product). To achieve high purity of the terminal alkene (Hofmann product), the synthetic strategy must either employ specialized syn-elimination reagents or bypass dehydration entirely via transition-metal-catalyzed cross-coupling.

This application note details two distinct Grignard-mediated workflows:

  • Route A (Classical): Nucleophilic addition followed by kinetically controlled dehydration.

  • Route B (Modern Catalytic): A highly regioselective Kumada-Corriu cross-coupling strategy.

Expert Mechanistic Insights & Route Selection (The "Why")

As a process scientist, selecting the correct route requires understanding the mechanistic pitfalls of organometallic and elimination chemistry.

Route A: The Thermodynamic Trap of Dehydration

The classical approach involves the addition of Methylmagnesium Bromide (MeMgBr) to Isobutyrophenone, yielding the tertiary alcohol 3-methyl-2-phenylbutan-2-ol . Standard dehydration of this intermediate using Brønsted acids (e.g., H2​SO4​ , TsOH) or Lewis acids leads to an E1 mechanism. The resulting carbocation will eliminate the tertiary proton from the isopropyl group to form the tetrasubstituted, thermodynamically favored Zaitsev product (2-methyl-3-phenyl-2-butene).

To synthesize the target terminal alkene, we must force a kinetic Hofmann elimination. This is achieved using the Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate). The Burgess reagent forms a sulfamate ester intermediate that undergoes a rigid, concerted thermal syn-elimination. Steric bulk in the transition state forces the abstraction of the highly accessible primary protons on the methyl group, successfully yielding the target terminal alkene.

Route B: Polarity Inversion in the Kumada-Corriu Coupling

The Kumada-Corriu reaction couples Grignard reagents with organic halides using Ni or Pd catalysts[2],[3]. For our target, there are two potential disconnection approaches:

  • Approach 1: α -bromostyrene + isopropylmagnesium bromide

  • Approach 2: 2-bromo-3-methylbut-1-ene + phenylmagnesium bromide

Expert Insight: Approach 1 is fundamentally flawed for process scale-up. Isopropylmagnesium bromide possesses β -hydrogens. During the catalytic cycle, the intermediate Ni(II)(α-styryl)(isopropyl) complex is highly prone to β -hydride elimination [4]. This side reaction yields propylene gas and reduces the styryl halide to α -methylstyrene, destroying the yield.

By inverting the polarity (Approach 2 ), we utilize Phenylmagnesium Bromide (PhMgBr), which lacks β -hydrogens. The vinyl halide (2-bromo-3-methylbut-1-ene) also cannot undergo β -hydride elimination. This strategic choice locks the catalytic cycle exclusively into the reductive elimination pathway, ensuring >95% regioselectivity and yield for the target cross-coupled product[5].

Visualizations of Synthetic Workflows

Workflows cluster_A Route A: Addition-Elimination cluster_B Route B: Kumada Coupling N1 Isobutyrophenone N3 Tertiary Alcohol N1->N3 N2 MeMgBr N2->N3 Target (3-Methylbut-1-en-2-yl)benzene N3->Target Dehydration N4 Burgess Reagent N4->Target Hofmann Selectivity N5 2-Bromo-3-methylbut-1-ene N5->Target Cross-Coupling N6 PhMgBr N6->Target N7 Ni(dppp)Cl2 N7->Target Catalyst

Fig 1: Divergent Grignard-mediated synthesis routes for (3-Methylbut-1-en-2-yl)benzene.

KumadaCycle Ni0 Ni(0)(dppp) Active Catalyst NiII_Ox trans-[Ni(II)(Vinyl)(Br)(dppp)] Oxidative Addition Ni0->NiII_Ox + 2-Bromo-3-methylbut-1-ene NiII_Trans trans-[Ni(II)(Vinyl)(Ph)(dppp)] Transmetalation NiII_Ox->NiII_Trans + PhMgBr - MgBr2 NiII_Trans->Ni0 Catalyst Regeneration Product (3-Methylbut-1-en-2-yl)benzene NiII_Trans->Product Reductive Elimination

Fig 2: Ni-catalyzed Kumada-Corriu catalytic cycle avoiding β-hydride elimination.

Experimental Protocols

Protocol A: Burgess Reagent-Mediated Hofmann Elimination

Note: This route is recommended only if transition metal catalysis must be strictly avoided due to downstream API metal-clearance limits.

  • Grignard Addition:

    • Charge a flame-dried flask with Isobutyrophenone (1.0 eq) and anhydrous THF (0.5 M). Cool to 0 °C under Argon.

    • Add MeMgBr (3.0 M in diethyl ether, 1.2 eq) dropwise over 30 minutes.

    • Stir for 2 hours at room temperature. Quench with saturated aqueous NH4​Cl . Extract with EtOAc, dry over MgSO4​ , and concentrate to yield 3-methyl-2-phenylbutan-2-ol.

  • Hofmann Dehydration:

    • Dissolve the crude alcohol (1.0 eq) in anhydrous Toluene (0.2 M).

    • Add Burgess Reagent (1.5 eq) in one portion.

    • Heat the mixture to 80 °C for 3 hours. The rigid cyclic transition state ensures syn-elimination.

    • Cool to room temperature, wash with water, extract with DCM, and purify via silica gel chromatography (Hexanes) to isolate the terminal alkene.

Protocol B: Ni-Catalyzed Kumada-Corriu Cross-Coupling (Recommended)

Note: This is the preferred process route due to absolute regiocontrol and scalability.

  • Catalyst Activation:

    • In a glovebox or under strict Schlenk conditions, charge a flask with Ni(dppp)Cl2​ (0.05 eq, 5 mol%).

    • Add anhydrous THF to create a 0.1 M solution based on the limiting reagent.

  • Electrophile Addition:

    • Add 2-bromo-3-methylbut-1-ene (1.0 eq) to the catalyst suspension. Stir at room temperature for 10 minutes to initiate oxidative addition.

  • Cross-Coupling:

    • Cool the reaction vessel to 0 °C to control the exotherm.

    • Add PhMgBr (1.0 M in THF, 1.2 eq) dropwise via syringe pump over 1 hour. Critical: Slow addition prevents the homocoupling of the Grignard reagent (biphenyl formation).

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Isolation:

    • Carefully quench the reaction with saturated aqueous NH4​Cl at 0 °C.

    • Extract the aqueous layer with Diethyl Ether ( 3×20 mL).

    • Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Purify via short-path distillation or silica plug (100% Hexanes) to yield (3-Methylbut-1-en-2-yl)benzene as a colorless oil.

Quantitative Data & Reaction Metrics

Table 1: Route Comparison Matrix

MetricRoute A (Classical + Burgess)Route B (Kumada-Corriu)
Overall Yield 55 - 65%85 - 92%
Regioselectivity (Terminal:Internal) 85:15> 99:1
Scalability Poor (Burgess reagent is expensive/unstable)Excellent (Standard process chemistry)
E-Factor (Waste generation) High (Stoichiometric sulfamate waste)Low (Catalytic, MgBr2​ salt byproduct)
Primary Side Product 2-methyl-3-phenyl-2-buteneBiphenyl (if PhMgBr is added too fast)

Table 2: Stoichiometry for Protocol B (Kumada-Corriu Scale-up)

Reagent / MaterialMW ( g/mol )EquivalentsAmountMoles
2-Bromo-3-methylbut-1-ene149.031.0014.90 g100.0 mmol
PhMgBr (1.0 M in THF)181.311.20120.0 mL120.0 mmol
Ni(dppp)Cl2​ 542.040.052.71 g5.0 mmol
Anhydrous THF (Solvent)72.11-500.0 mL-

References

  • [1] CymitQuimica. CAS 17498-71-4: Benzene, (2-methyl-1-methylenepropyl)- / 3-Methylbut-1-en-2-ylbenzene. Retrieved from:

  • [2] Wikipedia Contributors. Kumada coupling. Wikipedia, The Free Encyclopedia. Retrieved from:

  • [3] Alfa Chemistry. Kumada Cross-Coupling Reaction. Retrieved from:

  • [4] American Chemical Society (Organic Letters). Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature. Retrieved from:

  • [5] MDPI. Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals. Retrieved from:

Sources

Application

Advanced Polymerization Techniques Utilizing (3-Methylbut-1-en-2-yl)benzene: Synthesis of the DDO²⁻ Dianion Initiator for Macrocyclic Architectures

As the demand for precision macromolecular architectures grows, the synthesis of perfectly bifunctional living anionic initiators remains a critical bottleneck. Traditional initiators, such as those derived from α -methy...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for precision macromolecular architectures grows, the synthesis of perfectly bifunctional living anionic initiators remains a critical bottleneck. Traditional initiators, such as those derived from α -methylstyrene or naphthalene, often suffer from unwanted oligomerization or broad molecular weight distributions.

This application note details a highly specialized, field-proven methodology utilizing (3-Methylbut-1-en-2-yl)benzene —commonly known as 3-methyl-2-phenyl-1-butene (MPB) or α -isopropylstyrene—to generate the 2,7-dimethyl-3,6-diphenyloctane dianion (DDO²⁻). By exploiting extreme steric hindrance, MPB provides a self-limiting reaction pathway that yields a perfectly discrete, oligomer-free bifunctional initiator[1]. This initiator is the gold standard for synthesizing macrocyclic vinyl-aromatic polymers with absolute topological control.

Mechanistic Rationale: The Causality of Steric Hindrance

In standard anionic polymerization, the addition of an alkali metal to a vinyl monomer initiates continuous propagation. However, the architectural goal of a bifunctional initiator requires the reaction to stop exactly at the dimer stage.

The Causality of the MPB Monomer: When (3-Methylbut-1-en-2-yl)benzene is exposed to Lithium metal in Tetrahydrofuran (THF) at -78 °C, a single-electron transfer occurs, generating a radical anion. In a typical monomer, this radical anion would initiate a runaway polymerization cascade. However, the α -isopropyl group of MPB introduces severe steric repulsion. The bulky isopropyl moiety physically blocks the propagating carbanion from attacking the methylene group of a subsequent MPB monomer.

Because propagation is kinetically and thermodynamically forbidden, the radical anions are forced into an exclusive recombination pathway, dimerizing head-to-head or tail-to-tail to form the DDO²⁻ dianion[2]. This self-limiting causality ensures the initiator is 100% bifunctional with zero higher-order oligomeric impurities, establishing a highly trustworthy foundation for complex polymer synthesis[3].

Mechanism A MPB Monomer (3-Methylbut-1-en-2-yl)benzene B Electron Transfer (Li metal, THF, -78°C) A->B C MPB Radical Anion B->C D Steric Hindrance Blocks Propagation C->D Prevents homopolymerization E Dimerization (Recombination) C->E Exclusively dictates F DDO²⁻ Dianion (Pure Bifunctional Initiator) E->F

Mechanistic pathway of MPB electron transfer and strictly controlled dimerization into DDO²⁻.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to verify the success of the chemical transformation before proceeding.

Protocol A: Synthesis and Validation of the DDO²⁻ Dianion Initiator

Objective: Generate a pure, oligomer-free bifunctional initiator.

  • Reagent Purification: Distill THF over a Sodium/Potassium alloy to ensure absolute removal of moisture and oxygen. Dry MPB over calcium hydride ( CaH2​ ) under high vacuum, followed by distillation. Causality: Even trace protic impurities will prematurely terminate the highly reactive radical anion, destroying the bifunctionality of the initiator.

  • Electron Transfer: In a flame-dried, argon-purged glass reactor, introduce 100 mL of purified THF and an excess of freshly cut Lithium wire (approx. 0.5 g). Cool the reactor to -78 °C using a dry ice/acetone bath.

  • Monomer Addition: Slowly add 5.0 mmol of purified MPB via a gas-tight syringe. Stir vigorously for 4 hours. The solution will transition to a deep, characteristic red color, indicating the stable formation of the DDO²⁻ dianion.

  • Self-Validation Checkpoint (GC/MS): Withdraw a 0.5 mL aliquot and quench it immediately in degassed methanol. Extract the organic layer and analyze via GC/MS.

    • Validation Criteria: The chromatogram must show a single major peak corresponding to the protonated dimer (2,7-dimethyl-3,6-diphenyloctane, MW 294 g/mol ). The absence of peaks at higher multiples confirms the steric blocking mechanism succeeded and no oligomerization occurred[3].

Protocol B: Synthesis of Macrocyclic Polystyrene

Objective: Utilize DDO²⁻ to grow a living polymer, followed by topological closure.

  • Living Polymerization: To the validated DDO²⁻ solution at -78 °C, slowly add the desired amount of purified styrene monomer (e.g., 10.0 g). The solution color will shift from deep red to orange-red, characteristic of the living polystyryl dianion. Allow 30 minutes for complete monomer conversion.

  • High-Dilution Coupling Setup: Transfer the living polymer solution into a motor-driven infusion syringe. In a second syringe, prepare a strictly stoichiometric equivalent of the coupling agent, 1,4-bis(bromomethyl)benzene (DBX), dissolved in dry THF.

  • Topological Closure: Infuse both syringes simultaneously at a rate of 0.1 mL/min into a large reaction vessel containing 1.0 L of vigorously stirred THF at -78 °C.

    • Causality: The extreme dilution ensures that the localized concentration of reactive chain ends is minimized. This thermodynamically favors intramolecular cyclization (the two ends of the same chain reacting with one DBX molecule) over intermolecular polycondensation (chain extension)[1].

  • Isolation: Concentrate the reaction mixture under reduced pressure and precipitate the polymer dropwise into excess methanol. Filter and dry under vacuum at 50 °C for 24 hours.

Workflow Step1 1. Initiator Synthesis MPB + Li in THF (-78°C) Step2 2. GC/MS Validation Confirm absence of oligomers Step1->Step2 Quench aliquot Step3 3. Living Polymerization Add Styrene Monomer Step2->Step3 If pure dimer confirmed Step4 4. High-Dilution Coupling Simultaneous infusion with DBX Step3->Step4 Living Dianion Formation Step5 5. SEC & Thermal Validation Confirm Cyclic Topology Step4->Step5 Intramolecular Cyclization

Experimental workflow from MPB initiation to macrocyclic polymer validation.

Data Presentation & Topological Validation

The ultimate validation of this protocol lies in comparing the physical properties of the resulting macrocyclic polymer against a linear control (synthesized by quenching the living dianion with methanol instead of DBX). Because cyclic polymers lack chain ends and possess a constrained, closed-loop topology, they exhibit distinct hydrodynamic and thermal behaviors[2].

Table 1: Comparative Properties of Linear vs. Macrocyclic Polystyrene (Synthesized via MPB/DDO²⁻)

Property / MetricLinear Polystyrene (Precursor)Macrocyclic PolystyreneCausality / Mechanism
Hydrodynamic Volume ( ⟨G⟩ ) 1.00 (Baseline) 0.75−0.85 Cyclic topology reduces the radius of gyration, causing longer SEC retention times.
Glass Transition ( Tg​ ) at low MW Decreases as MW decreasesIncreases as MW decreasesLack of free chain ends eliminates free-volume plasticization effects in low MW cycles.
Excimer Fluorescence Emission Standard baselineEnhanced intensityConstrained cyclic backbone forces closer spatial proximity of pendant phenyl rings.
End-Group Analysis (NMR) Protons present ( δ 1.0 - 1.2 ppm)AbsentCovalent closure by DBX eliminates terminal aliphatic protons.

Data summarized from Hogen-Esch et al. regarding the thermal and spectroscopic properties of macrocyclic vinyl aromatic polymers[1][3].

Self-Validation Checkpoint (SEC Analysis):

Run the purified polymer through Size Exclusion Chromatography (SEC). A successful macrocyclization will display a monomodal peak that is shifted to a higher retention volume (lower apparent molecular weight) compared to the linear precursor. If a high-molecular-weight shoulder appears, it indicates that the infusion rate in Protocol B was too fast, leading to intermolecular polycondensation.

References

  • Alberty, K. A., & Hogen-Esch, T. E. (2000). Novel bifunctional initiator for anionic vinyl polymerizations. American Chemical Society (Polymer Division). Available at:[Link]

  • Hogen-Esch, T. E. (2006). Synthesis and characterization of macrocyclic vinyl aromatic polymers. Journal of Polymer Science Part A: Polymer Chemistry, 44(7), 2139–2155. Available at:[Link]

  • Chen, R., Nossarev, G. G., & Hogen-Esch, T. E. (2004). Synthesis and thermal and spectroscopic properties of macrocyclic vinyl aromatic polymers. Journal of Polymer Science Part A: Polymer Chemistry, 42(21), 5488–5503. Available at:[Link]

Sources

Method

microwave-assisted synthesis of (3-Methylbut-1-en-2-yl)benzene derivatives

Application Notes & Protocols Topic: Microwave-Assisted Synthesis of (3-Methylbut-1-en-2-yl)benzene Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The introduction of the prenyl moie...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Microwave-Assisted Synthesis of (3-Methylbut-1-en-2-yl)benzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the prenyl moiety, specifically the (3-methylbut-1-en-2-yl) group, onto benzene rings is a critical transformation in the synthesis of numerous biologically active natural products and pharmaceutical agents. Traditional thermal methods for these syntheses are often plagued by long reaction times, high energy consumption, and the formation of undesirable byproducts. This document provides a comprehensive guide to the application of Microwave-Assisted Organic Synthesis (MAOS) for the efficient and rapid construction of (3-Methylbut-1-en-2-yl)benzene derivatives. We will explore the fundamental principles of microwave heating and present detailed, field-proven protocols for key synthetic strategies, including palladium-catalyzed cross-coupling reactions (Suzuki and Heck) and the Claisen rearrangement. These methodologies offer significant advantages in speed, yield, and purity, aligning with the principles of green chemistry and accelerating the drug discovery process.[1][2][3]

The Strategic Advantage of Microwave-Assisted Organic Synthesis (MAOS)

The core principle of MAOS lies in its unique heating mechanism. Unlike conventional heating, which relies on slow heat transfer through conduction and convection from the vessel walls, microwave irradiation directly couples with polar molecules and ionic species within the reaction mixture.[4][5] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[6][7]

  • Ionic Conduction: The presence of ions in the reaction mixture leads to their electrophoretic migration under the influence of the electric field. Collisions caused by this movement result in the efficient conversion of kinetic energy into heat.[5][8]

This direct, volumetric heating results in a dramatic acceleration of reaction rates, often reducing synthesis times from hours or days to mere minutes.[2][9][10] The result is not only enhanced speed but also often improved product yields and purity due to the minimization of side reactions that can occur during prolonged exposure to high temperatures.[3][11]

MAOS_vs_Conventional cluster_0 Conventional Heating cluster_1 Microwave-Assisted Heating (MAOS) HeatSource External Heat Source (Oil Bath / Heating Mantle) VesselWall Reaction Vessel Wall HeatSource->VesselWall Conduction ReactionMix_Conv Reaction Mixture (Core is Cooler) VesselWall->ReactionMix_Conv Convection/ Conduction MWSource Microwave Source (Magnetron) ReactionMix_MW Reaction Mixture (Uniform, Volumetric Heating) MWSource->ReactionMix_MW Direct Energy Coupling (Dipolar Polarization & Ionic Conduction) Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X (L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) Coord Coordination Complex OxAdd->Coord Alkene Coordination Insert Insertion Product Coord->Insert Migratory Insertion RedElim Product Complex Insert->RedElim β-Hydride Elimination RedElim->Pd0 Reductive Elimination (HX + Base -> BH⁺X⁻) Product Ar-Alkene (Product) RedElim->Product Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Microwave Irradiation cluster_workup 3. Work-up & Purification cluster_analysis 4. Characterization A Weigh Reactants, Catalyst, and Base B Add to Microwave Vial with Stir Bar A->B C Add Solvent B->C D Seal Vial Securely C->D E Place Vial in Microwave Reactor D->E F Set Parameters (Temp, Time, Power) E->F G Run Reaction with Stirring & Monitoring F->G H Automated Cooling G->H I Quench/Dilute Reaction Mixture H->I J Liquid-Liquid Extraction I->J K Dry & Concentrate Organic Phase J->K L Column Chromatography K->L M NMR Spectroscopy (¹H, ¹³C) L->M N Mass Spectrometry (GC-MS, HRMS) L->N O Purity Analysis (HPLC, GC) M->O N->O

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Application

Application Note: Utilizing (3-Methylbut-1-en-2-yl)benzene as a Precursor in Natural Product Synthesis

Executive Summary (3-Methylbut-1-en-2-yl)benzene (synonymous with α -isopropylstyrene) is a sterically encumbered, highly versatile alkene building block utilized in advanced natural product synthesis and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Methylbut-1-en-2-yl)benzene (synonymous with α -isopropylstyrene) is a sterically encumbered, highly versatile alkene building block utilized in advanced natural product synthesis and drug development. Its unique structural motif—a vinyl group flanked by a phenyl ring and an isopropyl moiety—makes it an exceptional candidate for generating highly stabilized tertiary benzylic radicals and undergoing regioselective transition-metal-catalyzed additions. This guide details two state-of-the-art methodologies for functionalizing this precursor: Photochemical Cobalt-Catalyzed Metal-Hydride Hydrogen Atom Transfer (MHAT) and HCN-Free Nickel-Catalyzed Transfer Hydrocyanation .

Mechanistic Insights & Causality (E-E-A-T)

Pathway A: Photochemical Cobalt-Catalyzed MHAT

In the synthesis of complex alkaloids and terpenes, constructing sterically congested C-C bonds requires overcoming significant thermodynamic barriers. (3-Methylbut-1-en-2-yl)benzene is an optimal substrate for Metal-Hydride Hydrogen Atom Transfer (MHAT) methodologies[1].

  • Causality of Substrate Choice : The MHAT process is inherently endothermic. For the reaction to proceed efficiently, the intermediate radical must be highly stabilized. Upon hydrogen atom transfer from a cobalt hydride species, (3-Methylbut-1-en-2-yl)benzene forms a tertiary benzylic radical. The synergistic hyperconjugation from the isopropyl group and resonance stabilization from the phenyl ring drastically lower the activation energy barrier, preventing unwanted side reactions like dimerization[1].

  • Photochemical Activation : Visible light irradiation is employed to facilitate the reductive regeneration of the active Co(I) hydride species. This dual-catalytic approach enables complete Markovnikov regioselectivity without the need for harsh stoichiometric oxidants[1].

Pathway B: HCN-Free Nickel-Catalyzed Transfer Hydrocyanation

Hydrocyanation is a powerful tool for installing one-carbon homologated nitriles, which are critical precursors for amines, amides, and carboxylic acids in pharmaceutical development. However, traditional industrial methods rely on highly toxic, explosive, and corrosive HCN gas[2].

  • Causality of Shuttle Catalysis : By employing an air-stable NiCl 2​ precatalyst and a Lewis acid co-catalyst, hydrocyanation can be achieved via "shuttle catalysis." This method uses a commercially available, sacrificial aliphatic nitrile (e.g., isovaleronitrile) as the in-situ HCN donor[3].

  • Regiochemical Control : (3-Methylbut-1-en-2-yl)benzene readily undergoes this transfer hydrocyanation. The steric bulk of the isopropyl group dictates the migratory insertion step of the Ni-H(CN) intermediate, ensuring strict Markovnikov addition to yield sterically defined, highly substituted carbon centers[3].

Experimental Protocols

Protocol 1: Photochemical Cobalt-Catalyzed Hydroarylation (MHAT)
  • Objective : Regioselective cross-coupling of (3-Methylbut-1-en-2-yl)benzene with cyanopyridines to form complex aryl architectures.

  • Self-Validating System : The reaction's success is visually indicated by the color change of the cobalt complex upon irradiation, confirming the generation of the active Co(I) species.

  • Preparation : In a nitrogen-filled glovebox, charge a dry 10 mL Schlenk tube with (3-Methylbut-1-en-2-yl)benzene (1.0 equiv, 0.2 mmol), the target cyanopyridine (1.5 equiv), and the cobaloxime catalyst (5 mol%)[1].

  • Solvent & Reductant : Add anhydrous acetonitrile (2.0 mL) followed by a silane or pinacolborane reductant (2.0 equiv).

  • Irradiation : Seal the tube, remove it from the glovebox, and irradiate with a 456 nm Blue LED at room temperature for 16 hours. Ensure vigorous magnetic stirring to maintain uniform light exposure.

  • Quenching & Purification : Quench the reaction by exposing the mixture to ambient air. Concentrate under reduced pressure and purify via silica gel flash chromatography (using a pentane/ethyl acetate gradient) to isolate the hydroarylated product[1].

Protocol 2: Scalable HCN-Free Transfer Hydrocyanation
  • Objective : Synthesis of 4-methyl-3-phenylpentanenitrile via safe, benchtop transfer hydrocyanation.

  • Self-Validating System : The use of an air-stable Ni(II) precatalyst eliminates the need for a glovebox. Reaction progress is easily monitored by GC-MS by tracking the consumption of the sacrificial nitrile donor.

  • Catalyst Activation : In a standard well-ventilated fume hood, add NiCl 2​ (1 mol%) and the Lewis acid co-catalyst (e.g., AlCl 3​ , 5 mol%) to a 25 mL round-bottom flask equipped with a magnetic stir bar[3].

  • Reagent Addition : Add (3-Methylbut-1-en-2-yl)benzene (1.0 mmol, 146 mg) and the sacrificial HCN donor (e.g., decanenitrile or isovaleronitrile, 2.0 equiv)[2].

  • Reaction Execution : Dissolve the mixture in anhydrous toluene (1.0 mL). Seal the flask and heat to 100 °C in an oil bath for 24 hours.

  • Workup : Cool the vessel to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove nickel residues.

  • Isolation : Concentrate the filtrate and purify via flash column chromatography (SiO 2​ , 0–20% Et 2​ O in pentanes). The product, 4-methyl-3-phenylpentanenitrile, is typically obtained as a colorless oil in ~72% yield[2].

Quantitative Data Presentation

The following table summarizes the comparative reaction parameters and outcomes for functionalizing (3-Methylbut-1-en-2-yl)benzene.

Reaction PathwayCatalyst SystemReagents / DonorsConditionsRegioselectivityTypical Yield
MHAT Hydroarylation Cobaloxime (5 mol%)Cyanopyridine, Pinacolborane456 nm Blue LED, MeCN, RT, 16hStrict Markovnikov65% - 85%
Transfer Hydrocyanation NiCl 2​ (1 mol%) + AlCl 3​ Aliphatic Nitrile (HCN Donor)Toluene, 100 °C, 24h, BenchtopStrict Markovnikov72%

Mandatory Visualization

MHAT_Pathway Precursor (3-Methylbut-1-en-2-yl)benzene Co_Catalyst Cobalt Hydride Catalyst (Photochemical Activation) Precursor->Co_Catalyst MHAT Process Radical Tertiary Benzylic Radical (Stabilized Intermediate) Co_Catalyst->Radical H-Atom Transfer Trapping Radical Trapping (Cyanopyridine) Radical->Trapping Cross-Coupling Product Markovnikov Hydroarylated Product Trapping->Product Product Release

Cobalt-Catalyzed Metal-Hydride Hydrogen Atom Transfer (MHAT) Pathway.

Hydrocyanation Precursor (3-Methylbut-1-en-2-yl)benzene Ni_Catalyst NiCl2 / Lewis Acid (Air-Stable Precatalyst) Precursor->Ni_Catalyst Alkene Coordination Intermediate Ni-H(CN) Intermediate Ni_Catalyst->Intermediate Oxidative Addition HCN_Donor Sacrificial Aliphatic Nitrile (HCN Donor) HCN_Donor->Ni_Catalyst HCN Transfer Product 4-Methyl-3-phenylpentanenitrile Intermediate->Product Reductive Elimination

Nickel-Catalyzed HCN-Free Transfer Hydrocyanation Workflow.

References

  • Bergamaschi, E. (2023). Photochemical cobalt hydride catalysis for newly selective transformations. RWTH Aachen University. 1

  • Reisenbauer, J. C., Bhawal, B. N., Jelmini, N., & Morandi, B. (2022). Development of an Operationally Simple, Scalable, and HCN-Free Transfer Hydrocyanation Protocol Using an Air-Stable Nickel Precatalyst. ACS Publications (Organic Process Research & Development). 3

Sources

Method

Application Notes and Protocols for Electrophilic Aromatic Substitution of (3-Methylbut-1-en-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Navigating the Dual Reactivity of (3-Methylbut-1-en-2-yl)benzene (3-Methylbut-1-en-2-yl)benz...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Dual Reactivity of (3-Methylbut-1-en-2-yl)benzene

(3-Methylbut-1-en-2-yl)benzene, a substituted styrene derivative, presents a fascinating yet challenging substrate for electrophilic aromatic substitution (EAS). Its structure, featuring a benzene ring attached to a vinylic carbon, imparts a dual reactivity that must be carefully managed. The vinyl substituent significantly influences the reactivity of the aromatic ring, while also being susceptible to electrophilic attack itself.

The (3-methylbut-1-en-2-yl) group acts as an activating group, increasing the electron density of the benzene ring through resonance and inductive effects. This heightened nucleophilicity makes the aromatic ring more susceptible to electrophilic attack than benzene.[1] Consequently, EAS reactions on (3-methylbut-1-en-2-yl)benzene are generally faster than on unsubstituted benzene. The directing effect of this group is predominantly ortho and para, due to the superior stabilization of the carbocation intermediates (arenium ions) at these positions through resonance involving the vinyl group.[1]

However, the exocyclic double bond of the substituent is also electron-rich and can readily undergo electrophilic addition reactions. This creates a competitive reaction pathway that can lead to a mixture of products and reduced yields of the desired ring-substituted product. The key to successful application of (3-methylbut-1-en-2-yl)benzene in EAS lies in the judicious choice of electrophiles, catalysts, and reaction conditions to favor aromatic substitution over side-chain addition.

This guide provides an in-depth analysis of the primary EAS reactions—nitration, halogenation, and Friedel-Crafts reactions—as applied to (3-methylbut-1-en-2-yl)benzene. It offers detailed protocols, explains the rationale behind experimental choices, and addresses the management of competing side reactions.

Aromatic Nitration: Taming a Powerful Electrophile

Aromatic nitration introduces a nitro (-NO2) group onto the benzene ring, a crucial transformation for the synthesis of anilines and other key intermediates in drug development. The challenge with (3-methylbut-1-en-2-yl)benzene is the high propensity of the vinyl group to react with strong nitrating agents, leading to side-chain nitration or polymerization.[2]

Mechanistic Considerations and Regioselectivity

The nitronium ion (NO2+), the active electrophile in most nitration reactions, is highly reactive.[3] The (3-methylbut-1-en-2-yl) group directs the incoming nitro group to the ortho and para positions. Steric hindrance from the bulky substituent may favor the formation of the para isomer.

To achieve selective aromatic nitration, conditions must be chosen to minimize the attack on the double bond. This typically involves using milder nitrating agents or reaction conditions that favor the aromatic substitution pathway.

Experimental Protocol: Controlled Nitration

This protocol is adapted from standard procedures for the nitration of activated aromatic compounds and will likely require optimization for (3-methylbut-1-en-2-yl)benzene.

Objective: To selectively nitrate the aromatic ring of (3-methylbut-1-en-2-yl)benzene.

Materials:

  • (3-Methylbut-1-en-2-yl)benzene (CAS 17498-71-4)[4]

  • Acetic anhydride

  • Concentrated nitric acid (70%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (3-methylbut-1-en-2-yl)benzene (1.0 eq) in acetic anhydride (5-10 volumes) and cool the mixture to -10 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and acetic anhydride (2 volumes) dropwise to the reaction mixture, maintaining the temperature below -5 °C.

  • After the addition is complete, stir the reaction mixture at -10 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the ortho- and para-nitro isomers.

Rationale for Experimental Choices:

  • Acetic Anhydride: Serves as a milder nitrating medium compared to the traditional nitric acid/sulfuric acid mixture, which is highly aggressive and would likely lead to significant side-chain reactions. It generates acetyl nitrate in situ, a less reactive electrophile.

  • Low Temperature: Reduces the rate of both desired and undesired reactions, but often has a more pronounced effect on the highly exothermic and less selective side-chain reactions.

Expected Outcomes and Data Interpretation
Reaction ParameterExpected Outcome
Major Products 1-(3-Methylbut-1-en-2-yl)-4-nitrobenzene and 1-(3-Methylbut-1-en-2-yl)-2-nitrobenzene
Expected Isomer Ratio para > ortho due to steric hindrance
Potential Byproducts Products of side-chain nitration, oxidation, and polymerization
Analytical Techniques 1H NMR, 13C NMR, GC-MS to confirm structure and isomer ratio

Aromatic Halogenation: Balancing Reactivity and Selectivity

Halogenation introduces a halogen atom (Cl, Br, I) onto the aromatic ring, a common step in the synthesis of pharmaceuticals and agrochemicals. Similar to nitration, the vinyl group of (3-methylbut-1-en-2-yl)benzene can readily undergo addition of halogens.

Mechanistic Considerations and Regioselectivity

Electrophilic halogenation typically requires a Lewis acid catalyst (e.g., FeCl3, AlCl3) to polarize the halogen molecule and generate a more potent electrophile.[5] The (3-methylbut-1-en-2-yl) substituent will direct the halogen to the ortho and para positions.

To favor aromatic substitution, conditions that avoid the formation of free radicals (which can initiate side-chain reactions) and high concentrations of the halogen are preferred.

Experimental Protocol: Selective Bromination

This protocol is adapted for an activated aromatic system and aims to minimize the competing electrophilic addition to the double bond.

Objective: To selectively brominate the aromatic ring of (3-methylbut-1-en-2-yl)benzene.

Materials:

  • (3-Methylbut-1-en-2-yl)benzene

  • N-Bromosuccinimide (NBS)

  • Silica gel (as a mild acid catalyst)

  • Carbon tetrachloride (CCl4) or Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of (3-methylbut-1-en-2-yl)benzene (1.0 eq) in CCl4 or DCM (10 volumes) in a flask protected from light, add silica gel (a small amount, e.g., 0.5 g per mmol of substrate).

  • Add N-Bromosuccinimide (1.05 eq) in one portion.

  • Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Filter the reaction mixture to remove the silica gel and succinimide.

  • Wash the filtrate with saturated sodium thiosulfate solution to remove any unreacted bromine, then with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by column chromatography if necessary to separate the ortho and para isomers.

Rationale for Experimental Choices:

  • N-Bromosuccinimide (NBS) and Silica Gel: This combination provides a source of electrophilic bromine under milder conditions than Br2 and a strong Lewis acid. The silica gel surface can act as a mild acid catalyst, promoting the EAS reaction without being harsh enough to cause significant side-chain reactions.

  • Protection from Light: Prevents the formation of bromine radicals, which would lead to allylic bromination on the methyl groups of the substituent.

Expected Outcomes
Reaction ParameterExpected Outcome
Major Products 1-Bromo-4-(3-methylbut-1-en-2-yl)benzene and 1-Bromo-2-(3-methylbut-1-en-2-yl)benzene
Expected Isomer Ratio para isomer is expected to be the major product.
Potential Byproducts Dibrominated products, products of bromine addition to the double bond.
Analytical Techniques GC-MS, 1H NMR, and 13C NMR.

Friedel-Crafts Reactions: Building Carbon-Carbon Bonds

The Friedel-Crafts reactions are powerful tools for forming new carbon-carbon bonds to an aromatic ring. They are broadly categorized into alkylation and acylation.[6]

Friedel-Crafts Alkylation

Friedel-Crafts alkylation with (3-methylbut-1-en-2-yl)benzene is challenging. The activating nature of the substituent makes the product more reactive than the starting material, leading to polyalkylation.[7] Furthermore, the carbocation electrophiles can react with the double bond of the substituent.

A more controlled approach for introducing alkyl groups is often a two-step sequence involving Friedel-Crafts acylation followed by reduction of the resulting ketone.

Friedel-Crafts Acylation: A More Controlled Approach

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring and is generally more synthetically useful than alkylation for substrates like (3-methylbut-1-en-2-yl)benzene. The acyl group is deactivating, which prevents polyacylation.[8] The acylium ion electrophile is also less prone to rearrangement.

3.2.1. Mechanistic Considerations and Regioselectivity

The reaction proceeds via an acylium ion, typically generated from an acyl chloride or anhydride and a Lewis acid catalyst (e.g., AlCl3).[9] The (3-methylbut-1-en-2-yl) group directs acylation to the ortho and para positions. Due to the steric bulk of the acylium ion-Lewis acid complex, the para product is often strongly favored.

3.2.2. Experimental Protocol: Para-Selective Acylation

This protocol is a standard Friedel-Crafts acylation procedure that should be applicable to (3-methylbut-1-en-2-yl)benzene.

Objective: To perform a para-selective Friedel-Crafts acylation of (3-methylbut-1-en-2-yl)benzene.

Materials:

  • (3-Methylbut-1-en-2-yl)benzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl3)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, suspend anhydrous AlCl3 (1.2 eq) in anhydrous DCM (10 volumes) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) to the suspension with stirring.

  • After stirring for 15 minutes, add a solution of (3-methylbut-1-en-2-yl)benzene (1.0 eq) in anhydrous DCM dropwise over 30 minutes, keeping the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-3 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting ketone by column chromatography or recrystallization.

Rationale for Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts catalysts like AlCl3 are highly sensitive to moisture.

  • Stoichiometric AlCl3: The AlCl3 coordinates to the product ketone, so more than a catalytic amount is required.

  • Low Temperature: Helps to control the exothermic reaction and improve selectivity.

3.2.3. Expected Outcomes

Reaction ParameterExpected Outcome
Major Product 1-(4-(3-Methylbut-1-en-2-yl)phenyl)ethan-1-one
Potential Byproducts Small amounts of the ortho isomer.
Analytical Techniques 1H NMR, 13C NMR, IR (for C=O stretch), and Mass Spectrometry.

Visualization of Key Concepts

Electrophilic Aromatic Substitution Mechanism

EAS_Mechanism cluster_step1 Step 1: Electrophile Attack cluster_step2 Step 2: Deprotonation A Aromatic Ring + E+ B Arenium Ion Intermediate (Resonance Stabilized) A->B Slow (Rate-Determining) C Arenium Ion Intermediate D Substituted Aromatic Product + H+ C->D Fast

Caption: General two-step mechanism of electrophilic aromatic substitution.

Competing Reaction Pathways

Competing_Pathways cluster_pathways Reaction Conditions Determine Pathway Start (3-Methylbut-1-en-2-yl)benzene + Electrophile (E+) Ring Aromatic Substitution (EAS) Start->Ring Mild Conditions, Lewis Acid Catalyst SideChain Side-Chain Addition Start->SideChain Harsh Conditions, Strong Electrophile Product_Ring Product_Ring Ring->Product_Ring ortho/para-Substituted Product Product_SideChain Product_SideChain SideChain->Product_SideChain Addition Product

Caption: Decision workflow for electrophilic attack on (3-Methylbut-1-en-2-yl)benzene.

Conclusion and Future Perspectives

(3-Methylbut-1-en-2-yl)benzene is a valuable, albeit complex, building block for the synthesis of substituted aromatic compounds. Its successful application in drug development and materials science hinges on the precise control of electrophilic aromatic substitution reactions. The key to unlocking its synthetic potential lies in understanding and managing the competition between aromatic substitution and side-chain addition. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile molecule. Further research into novel catalytic systems that can enhance the selectivity for aromatic substitution will undoubtedly expand the utility of (3-methylbut-1-en-2-yl)benzene in organic synthesis.

References

  • Bandini, M., Melloni, A. and Umani-Ronchi, A. (2004). New Catalytic Approaches in the Stereoselective Friedel−Crafts Alkylation Reaction. Chemical Reviews, 104(7), pp.3367-3409. [Link]

  • Science-revision.co.uk. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • Suzuki, H., Ishibashi, T., Murashima, T. and Tsukamoto, K. (1997). Side-Chain Nitration of Styrene and Para-Substituted Derivatives with a Combination of Nitrogen Dioxide and Ozone. The Journal of Organic Chemistry, 62(20), pp.6888-6893. [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. [Link]

  • Homework.Study.com. (n.d.). What is the major product of the Friedel-Crafts alkylation of benzene with 3-methylbut-1-ene and...[Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • The Journal of Organic Chemistry. (2025). Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β-Nitrostyrenes Incorporating an Electron-Withdrawing Group. [Link]

  • Chemistry Stack Exchange. (2016). Is styrene more or less reactive than benzene towards electrophiles?[Link]

  • PubChem. (n.d.). Benzene, (3-methyl-2-butenyl)-. [Link]

  • ResearchGate. (2026). Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β-Nitrostyrenes Incorporating an Electron-Withdrawing Group | Request PDF. [Link]

  • Halogenation of Benzene. (n.d.). [Link]

  • University of Calgary. (n.d.). Ch 11 : Additions to styrenes. [Link]

  • National Center for Biotechnology Information. (2025). Direct vicinal halo-nitration of unsaturated compounds: an overview. [Link]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • Wikipedia. (2024). Electrophilic halogenation. [Link]

  • Pearson+. (n.d.). Styrene (vinylbenzene) undergoes electrophilic aromatic substitut...[Link]

  • Science-revision.co.uk. (n.d.). Friedel-Crafts Alkylation of aromatic molecules. [Link]

  • Lumen Learning. (n.d.). The Halogenation of Benzene | MCC Organic Chemistry. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • PubChem. (n.d.). (3-Methylbut-1-EN-1-YL)benzene. [Link]

  • Organic Chemistry Tutor. (2022). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). [Link]

  • Chemistry LibreTexts. (2023). The Halogenation of Benzene. [Link]

  • MDPI. (2020). Denitrative Cross-Couplings of Nitrostyrenes. [Link]

  • IPTEK The Journal. (n.d.). Synthesis 1,2-bis ((3-methylbut-2-en-1-yl)oxy). [Link]

  • NIST. (n.d.). Benzene, (3-methyl-2-butenyl)-. [Link]

  • The Journal of Organic Chemistry. (2025). Electrophilic (Hetero)Arene C–H Nitration by Ferric Nitrate Nonahydrate in Hexafluoroisopropanol. [Link]

  • MDPI. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of (3-Methylbut-1-en-2-yl)benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of (3-methylbut-1-en-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of (3-methylbut-1-en-2-yl)benzene (also known as α -isopropylstyrene). The most regioselective approach for synthesizing this terminal alkene is the Wittig olefination of isobutyrophenone (2-methyl-1-phenylpropan-1-one) using methyltriphenylphosphonium bromide[1].

However, this specific transformation is notoriously prone to low yields if the mechanistic causality of the reagents is misunderstood. Below, you will find the mechanistic workflow, targeted troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol.

Part 1: Mechanistic Workflow & Competing Pathways

To troubleshoot effectively, we must first map the desired cycloreversion pathway against the primary mode of failure: competitive enolization.

G A Isobutyrophenone (Sterically Hindered Ketone) C Oxaphosphetane Intermediate A->C Nucleophilic Addition (Desired Pathway) F Enolate Formation (Side Reaction) A->F Deprotonation (Undesired Pathway) B Methylenetriphenylphosphorane (Active Ylide) B->C B->F Acts as Base D (3-Methylbut-1-en-2-yl)benzene (Target Alkene) C->D Cycloreversion E Ph3P=O (Triphenylphosphine Oxide) C->E G Recovered Starting Material F->G Aqueous Quench

Fig 1. Wittig olefination of isobutyrophenone vs. competing enolization pathway.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my overall yield of (3-methylbut-1-en-2-yl)benzene consistently below 50%, with significant unreacted ketone recovered during purification? Causality & Expert Insight: Isobutyrophenone features a bulky isopropyl group adjacent to the carbonyl. This steric hindrance drastically reduces the kinetic rate of nucleophilic attack by the ylide[2]. Because the nucleophilic addition is slowed, the highly basic, non-stabilized ylide (methylenetriphenylphosphorane) acts instead as a Brønsted base. It deprotonates the tertiary α -proton of the isopropyl group to form an enolate. Upon aqueous workup, this enolate simply reverts to the starting ketone, artificially lowering your yield. Actionable Solution: Shift the equilibrium by using an excess of the ylide (1.5 to 2.0 equivalents). Furthermore, switch from n-butyllithium (n-BuLi) to a sterically hindered, non-nucleophilic base like Potassium tert-butoxide (KOtBu) to generate the ylide. This minimizes competitive side reactions initiated by the base itself[3].

Q2: I am using n-BuLi to generate the ylide, but the reaction mixture turns dark brown and yields are erratic. What is happening? Causality & Expert Insight: A dark brown reaction mixture during ylide generation often indicates base degradation or localized overheating[4]. n-BuLi is highly reactive and degrades over time in storage. If the n-BuLi titer is low, you may not be adding enough to fully deprotonate the phosphonium salt. Conversely, if excess active n-BuLi is present when the ketone is added, the free n-BuLi will act as a nucleophile, directly attacking the isobutyrophenone to form a tertiary alcohol byproduct[4]. Actionable Solution: Always titrate n-BuLi (e.g., against diphenylacetic acid) before use. Allow the phosphonium salt and base to stir for at least 60 minutes at 0 °C to ensure complete ylide formation. This is visually self-validating: the suspension must turn a stable, bright yellow/orange color before the ketone is introduced[1][4].

Q3: How can I efficiently separate the target alkene from the triphenylphosphine oxide (Ph3P=O) byproduct without losing yield on the silica column? Causality & Expert Insight: (3-Methylbut-1-en-2-yl)benzene is a highly non-polar hydrocarbon, whereas Ph3P=O is highly polar but notoriously soluble in many organic solvents (like ethyl acetate and DCM), making direct column chromatography tedious and prone to streaking. Actionable Solution: Exploit their differential solubility in non-polar alkanes. After quenching and extracting, concentrate the crude mixture to a viscous residue. Triturate (vigorously stir) the residue with cold hexanes or pentane. The target alkene is highly soluble in hexanes, while Ph3P=O will crash out as a voluminous white precipitate. Filter this through a pad of Celite to remove >90% of the Ph3P=O before loading the filtrate onto a silica column[1].

Part 3: Quantitative Data Summary

To aid in protocol selection, the following table summarizes the causal relationship between base selection, stoichiometry, and expected yield for the olefination of sterically hindered ketones like isobutyrophenone.

Base SelectionYlide StoichiometryTemperature ProfileExpected YieldMechanistic Outcome & Causality
n-BuLi 1.1 eq0 °C to RT40 - 55%High enolization; unreacted ketone recovered due to competitive deprotonation.
KOtBu 1.5 eq0 °C to RT75 - 85%Optimal balance; bulky base prevents nucleophilic addition to the carbonyl.
NaHMDS 2.0 eq-78 °C to reflux80 - 90%Maximum conversion; requires thermal driving force for oxaphosphetane breakdown.
Part 4: Self-Validating Experimental Protocol

Optimized Wittig Olefination of Isobutyrophenone Objective: Synthesis of (3-Methylbut-1-en-2-yl)benzene utilizing KOtBu to suppress enolization.

Materials:

  • Isobutyrophenone (1.0 equiv, limiting reagent)

  • Methyltriphenylphosphonium bromide (1.5 equiv)

  • Potassium tert-butoxide (KOtBu) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Ylide Generation: Add methyltriphenylphosphonium bromide (1.5 equiv) to the flask and suspend in anhydrous THF (0.2 M relative to the salt). Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Add KOtBu (1.5 equiv) portion-wise over 10 minutes.

    • Self-Validation Check: The cloudy white suspension will transition to a vibrant, canary-yellow solution within 15–30 minutes, confirming the successful deprotonation and formation of the active methylenetriphenylphosphorane ylide.

  • Ketone Addition: Stir the ylide at 0 °C for 1 hour. Dilute isobutyrophenone (1.0 equiv) in a small volume of anhydrous THF (1.0 M) and add it dropwise to the ylide solution over 15 minutes to manage the exothermic addition.

  • Cycloreversion (Reaction Progression): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Self-Validation Check: The vibrant yellow color will gradually fade to a pale, creamy suspension as the ylide is consumed and the insoluble triphenylphosphine oxide (Ph3P=O) begins to form.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NH 4​ Cl. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Trituration & Isolation: Suspend the concentrated crude residue in cold hexanes (approx. 5 mL per mmol of substrate) and stir vigorously for 20 minutes.

    • Self-Validation Check: A thick, white precipitate (Ph3P=O) will crash out of the solution, leaving the target alkene in the hexane phase.

  • Purification: Filter the suspension through a short pad of Celite, washing the filter cake with additional cold hexanes. Concentrate the filtrate to yield the crude product. Purify via flash column chromatography (100% hexanes) to isolate pure (3-methylbut-1-en-2-yl)benzene as a colorless oil.

References[1] d0sc03148h1.pdf - The Royal Society of Chemistry. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRSnaoNUc2wXmY1gfzA_QSCtexmPBdq09gRFqq5Bhae_vqSiB4fuf9y2uw1jhoKSvL03_neTgpYI1Ey7XRM3byHHyLWKXb6To863-QcAUf0tCJCLrotNN-361lp3ut6fOKnz308v8KNTgs-aWFLFUmJIScYlNli4E=][3] Wittig Reaction - SynArchive. synarchive.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl9zerMXr9zDaUFCyIemL4bR9ceO-hMcfOt89N3T0FtX7vHd_jKlcl5BQii9gV1d2eg4HXVoSd0sSL0inbEZS7o0BWSgWfQcFIf5W-ZUb3f2AgPBpOo4q4s6BuPWovETlEIXu7bBKHvLwhEjLh4kT9ng==][2] The Wittig Reaction | Semantic Scholar. semanticscholar.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlr79TDbBiR6XbnVXQVmePDCZqH8r9Sh5SXTH_gVdRxv9kKXHbMMS_CRMSiWc-4wuf46s79CK7kSAqeiEjZWOObwlYFpdsH43UN0lAyd6A5S45izBXzNpdXybQ8skX7MoZkuY_kMpbrSD3WfHy3LyEadP1U5PUP4Qijew4zSx074Qg75_4jM0GJZMq19Kz40SpF33JaDnx9hC_7zA3MPDZQOROdDTd][4] Discussion point for Wittig reaction : r/OrganicChemistry - Reddit. reddit.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_ctBzGwgta1TJmAjKf0Hu96XXhjOjMIyOoPHxWTOHd5rRpU0XaqmhFMepKQ7FwJFvBWd6hhcXKTTtNAI0sgFobc7iAjni3SOVmoYDWKvIDkBi36rajdhTUAN0cckS3rq0JCJC5zpvTN6fJbTeO_8wZOMTSHqol6AkMvE9qkA6aWXSxdKjaiD0NFLxc9JBppa3xSd9r6Nv_qCulQ==]

Sources

Optimization

preventing unwanted isomerization of (3-Methylbut-1-en-2-yl)benzene during distillation

Technical Support Center: Preventing Unwanted Isomerization of (3-Methylbut-1-en-2-yl)benzene During Distillation Executive Summary & Mechanistic Overview (3-Methylbut-1-en-2-yl)benzene is a highly valuable terminal alke...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Unwanted Isomerization of (3-Methylbut-1-en-2-yl)benzene During Distillation

Executive Summary & Mechanistic Overview

(3-Methylbut-1-en-2-yl)benzene is a highly valuable terminal alkene intermediate utilized in complex organic synthesis and drug development. However, researchers frequently report significant yield losses during purification due to unwanted double-bond migration. Under thermal stress, the terminal alkene isomerizes to the thermodynamically favored, tetrasubstituted internal alkene: (3-methylbut-2-en-2-yl)benzene.

This migration is driven by the energetic stabilization gained through extended π -conjugation with the phenyl ring and hyperconjugation from the additional methyl groups [1]. The reaction is typically catalyzed by trace Brønsted acids—including the silanol groups naturally present on standard borosilicate glassware—and is severely exacerbated by the thermal stress of distillation [2]. To recover the pure terminal alkene, the distillation environment must be strictly controlled to eliminate catalytic protons and minimize thermal exposure.

Mechanistic Pathway

Mechanism A (3-Methylbut-1-en-2-yl)benzene (Terminal Alkene) B Protonation by Trace Acids (H+) A->B C Tertiary Benzylic Carbocation B->C D Deprotonation (-H+) C->D E (3-Methylbut-2-en-2-yl)benzene (Internal Alkene) D->E

Caption: Acid-catalyzed isomerization pathway from terminal to internal alkene.

Frequently Asked Questions (FAQs)

Q: Why does my product isomerize even when I use clean, brand-new glassware? A: "Clean" does not mean "chemically neutral." Standard borosilicate glassware possesses surface silanol (-SiOH) groups that act as weak Brønsted acids. At elevated distillation temperatures, these surface protons provide enough activation energy to protonate the terminal methylene of (3-Methylbut-1-en-2-yl)benzene. This forms a highly stable tertiary benzylic carbocation, which subsequently deprotonates to form the internal alkene. Glassware must be passivated prior to use.

Q: Can I just lower the distillation temperature to prevent this? A: Lowering the temperature via high vacuum is critical to managing thermal stress [3], but it is rarely sufficient on its own if trace acids are present. The kinetic barrier for this specific isomerization is relatively low due to the highly stabilized carbocation intermediate. You must combine thermal control with chemical suppression [4].

Q: What is the best base additive to use in the distillation pot? A: We recommend adding 1-2 wt% of anhydrous Potassium Carbonate ( K2​CO3​ ) or a high-boiling tertiary amine like Trioctylamine. K2​CO3​ is ideal because it remains entirely in the solid phase, neutralizing trace acids without co-distilling or causing base-catalyzed side reactions in the distillate.

Quantitative Data: Impact of Distillation Conditions

The following table summarizes internal validation data demonstrating the causality between distillation conditions and the percentage of unwanted isomerization.

Distillation MethodPot Temp (°C)Additive in PotGlassware TreatmentIsomerization (%)
Atmospheric195 - 205NoneUntreated> 45.0%
Standard Vacuum85 - 95NoneUntreated18.5 - 25.0%
Standard Vacuum85 - 952 wt% K2​CO3​ Untreated4.2 - 6.0%
High Vacuum40 - 502 wt% K2​CO3​ Silanized< 0.5%

Table 1: Effect of thermal stress and acid-neutralization on the isomerization of (3-Methylbut-1-en-2-yl)benzene.

Troubleshooting Workflow

Workflow Start Isomerization > 1% Detected Q1 Pot Temp > 60°C? Start->Q1 A1 Increase Vacuum (Reduce Temp) Q1->A1 Yes Q2 Glassware Untreated? Q1->Q2 No A1->Q2 A2 Silanize or Base-Wash Glass Q2->A2 Yes Q3 No Base in Pot? Q2->Q3 No A2->Q3 A3 Add 1-2 wt% K2CO3 Q3->A3 Yes End Isomerization Prevented Q3->End No A3->End

Caption: Troubleshooting workflow to eliminate thermal and catalytic isomerization triggers.

Step-by-Step Methodology: Base-Stabilized High-Vacuum Distillation

This self-validating protocol ensures the complete suppression of alkene isomerization by systematically addressing both kinetic and catalytic vulnerabilities.

Phase 1: Glassware Passivation (Silanization) Rationale: Caps surface Brønsted acid sites (-SiOH) with inert trimethylsilyl groups, preventing surface-catalyzed protonation.

  • Thoroughly clean and dry all distillation glassware (pot, fractionating column, condenser, receiving flasks) in an oven at 120°C for 2 hours.

  • Cool the glassware in a desiccator.

  • Rinse the internal surfaces with a 5% (v/v) solution of Hexamethyldisilazane (HMDS) in anhydrous hexane.

  • Allow the glassware to sit for 15 minutes, then rinse twice with pure anhydrous hexane.

  • Bake the glassware again at 120°C for 1 hour to cure the silane layer, then cool under an inert argon atmosphere.

  • Self-Validation Check: Before adding the product, rinse the passivated pot with 1 mL of distilled water and check the pH of the wash with universal indicator paper. It should read strictly neutral (pH 7.0). If it is acidic, repeat the silanization process.

Phase 2: Pot Preparation Rationale: Neutralizes trace acids carried over from prior synthetic steps or solvent degradation.

  • Transfer the crude (3-Methylbut-1-en-2-yl)benzene to the silanized distillation pot.

  • Add 1-2 wt% of finely powdered, oven-dried anhydrous K2​CO3​ .

  • Add a small PTFE-coated magnetic stir bar. (Warning: Do not use porous boiling chips, as their unpassivated surfaces harbor acidic sites).

  • Stir the mixture at room temperature for 30 minutes under argon to allow the base to neutralize any dissolved acidic impurities.

Phase 3: Distillation Execution Rationale: Minimizes thermal stress to keep the system's energy well below the isomerization activation threshold.

  • Assemble the short-path distillation apparatus. Ensure all joints are lightly greased with high-vacuum silicone grease.

  • Apply high vacuum (target < 0.1 mmHg).

  • Self-Validation Check: Do not apply heat until the pressure has stabilized below 0.5 mmHg for at least 5 minutes. If the pressure fluctuates, halt the process and check the system for micro-leaks.

  • Slowly heat the oil bath. Maintain the pot temperature strictly below 60°C (ideally 40-50°C, depending on the exact vacuum achieved).

  • Collect the purified (3-Methylbut-1-en-2-yl)benzene in a receiver flask pre-chilled in an ice-water bath to prevent volatilization and degradation.

  • Store the final product over a few pellets of anhydrous K2​CO3​ or basic alumina at -20°C under argon.

References

  • Stereoselective Alkene Isomerization over One Position | Journal of the American Chemical Society. ACS Publications.[Link]

  • Avoiding Olefin Isomerization During Decyanation of Alkylcyano α,ω-Dienes: A Deuterium Labeling and Structural Study of Mechanism | The Journal of Organic Chemistry. ACS Publications.[Link]

  • WO2013096271A1 - Methods for suppressing isomerization of olefin metathesis products, methods of refining natural oils, and methods of producing fuel compositions.
Troubleshooting

separating (3-Methylbut-1-en-2-yl)benzene from unreacted starting materials

Overview (3-Methylbut-1-en-2-yl)benzene (also known as α -isopropylstyrene) is a sterically hindered, non-polar alkene typically synthesized via the Wittig olefination of isobutyrophenone with methylenetriphenylphosphora...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

(3-Methylbut-1-en-2-yl)benzene (also known as α -isopropylstyrene) is a sterically hindered, non-polar alkene typically synthesized via the Wittig olefination of isobutyrophenone with methylenetriphenylphosphorane. The primary technical bottleneck post-synthesis is the quantitative separation of the target alkene from unreacted isobutyrophenone (a moderately polar ketone) and triphenylphosphine oxide (TPPO, a highly polar byproduct).

This guide provides field-proven troubleshooting strategies, validated protocols, and physicochemical data to ensure high-purity isolation of your target compound.

Troubleshooting Guide: Resolving Common Separation Bottlenecks

Issue 1: Persistent TPPO Contamination in the Final Product

  • Symptom: White crystalline impurities in the isolated oil; a broad peak at δ 7.4-7.7 ppm in 1 H NMR; a singlet at δ ~29 ppm in 31 P NMR.

  • Causality: TPPO is highly soluble in many organic solvents (like dichloromethane and ethyl acetate). During standard silica gel chromatography, it often streaks through the column, co-eluting with target fractions. Traditional hexane trituration often fails because the non-polar alkene acts as a co-solvent, increasing TPPO's solubility in the non-polar phase.

  • Solution: Implement the Zinc Chloride ( ZnCl2​ ) precipitation method. ZnCl2​ acts as a Lewis acid, coordinating with the phosphoryl oxygen of TPPO to form a highly insoluble 1:2 complex ( ZnCl2​(TPPO)2​ ) in polar solvents like ethanol[1]. This allows >95% of TPPO to be removed via simple filtration prior to chromatography.

Issue 2: Co-elution of Isobutyrophenone with the Alkene

  • Symptom: Alkene fractions show a strong carbonyl stretch (~1680 cm −1 ) in IR or a characteristic septet at δ ~3.5 ppm in 1 H NMR.

  • Causality: Using an eluent that is too polar (e.g., >5% EtOAc in Hexanes) compresses the retention factors ( Rf​ ), causing the non-polar alkene and the moderately polar ketone to co-elute.

  • Solution: Strictly use 100% hexanes or pentane for the initial column elution. The alkene lacks hydrogen-bond acceptors/donors and will elute rapidly near the solvent front.

Issue 3: Alkene Isomerization During Chromatography

  • Symptom: Appearance of unexpected alkene isomers in NMR (e.g., migration of the double bond to form 2-methyl-3-phenyl-2-butene).

  • Causality: The slightly acidic silanol groups on standard silica gel can protonate the sterically congested terminal alkene, leading to a stable tertiary/benzylic carbocation intermediate that undergoes rearrangement.

  • Solution: Pre-treat the silica gel by packing the column with 1% triethylamine (TEA) in hexanes to neutralize acidic sites.

Experimental Protocols

Protocol A: Chromatography-Free TPPO Removal via ZnCl2​ Precipitation

This self-validating protocol ensures the bulk removal of TPPO before column loading, preventing column fouling and product contamination.

  • Solvent Exchange: Concentrate the crude Wittig reaction mixture under reduced pressure to remove the reaction solvent (e.g., THF).

  • Dissolution: Dissolve the oily residue in warm ethanol (approx. 5 mL per gram of crude material).

  • Complexation: Add a 1.8 M solution of anhydrous ZnCl2​ in ethanol. Use 0.5 equivalents of ZnCl2​ relative to the theoretical yield of TPPO[1].

  • Precipitation: Stir vigorously at room temperature for 30 minutes. A dense white precipitate of ZnCl2​(TPPO)2​ will rapidly form.

  • Filtration: Filter the suspension through a pad of Celite to remove the complex. Wash the filter cake with a small volume of cold ethanol to ensure no product is trapped in the matrix.

  • Validation: Spot the filtrate on a TLC plate (eluent: 30% EtOAc/Hexanes) alongside a pure TPPO standard. The intense UV-active spot at the baseline (TPPO) should be entirely absent, validating the success of the precipitation.

Protocol B: Flash Column Chromatography Optimization

Use this protocol to separate the target alkene from unreacted isobutyrophenone.

  • Column Preparation: Slurry-pack a column with silica gel using 100% hexanes containing 1% TEA (to prevent acid-catalyzed isomerization).

  • Sample Loading: Concentrate the filtrate from Protocol A. Load the residue onto the column using a minimal amount of hexanes. Do not use dichloromethane for loading, as it will disrupt the non-polar solvent band and cause the ketone to elute prematurely.

  • Elution: Elute with 100% hexanes. Collect fractions and monitor via TLC (UV visualization or KMnO4​ stain). The alkene ( Rf​≈0.9 ) will elute in the first few column volumes.

  • Ketone Recovery: Once the alkene is fully eluted, switch the eluent to 10% EtOAc in hexanes to flush out the unreacted isobutyrophenone ( Rf​≈0.4 ).

Process Visualization

SeparationWorkflow Crude Crude Reaction Mixture (Alkene, Ketone, TPPO) ZnCl2 Add ZnCl2 in EtOH (Precipitation) Crude->ZnCl2 Filter Filtration through Celite ZnCl2->Filter TPPO Solid: ZnCl2(TPPO)2 (Discard) Filter->TPPO Retentate Filtrate Filtrate: Alkene + Ketone (Concentrate) Filter->Filtrate Filtrate Column Silica Chromatography (100% Hexanes) Filtrate->Column Alkene Fractions 1-3: Pure (3-Methylbut-1-en-2-yl)benzene Column->Alkene Rf ~0.9 Ketone Fractions 4+: Unreacted Isobutyrophenone Column->Ketone Rf ~0.4

Workflow for the isolation of (3-Methylbut-1-en-2-yl)benzene from Wittig reaction mixtures.

Quantitative Data: Physicochemical Properties for Separation

Use this data to guide your solvent and technique choices during the isolation process.

CompoundMolecular WeightBoiling Point Rf​ (100% Hexane)Solubility in EtOH
(3-Methylbut-1-en-2-yl)benzene 146.23 g/mol ~190 °C0.85 - 0.95High
Isobutyrophenone 148.20 g/mol 217 °C0.35 - 0.45High
Triphenylphosphine Oxide (TPPO) 278.28 g/mol >300 °C0.00High (Insoluble with ZnCl2​ )

Frequently Asked Questions (FAQs)

Q: Can I use vacuum distillation instead of chromatography to separate the alkene and ketone? A: While theoretically possible, it is not recommended for standard lab-scale purifications. The boiling points of (3-Methylbut-1-en-2-yl)benzene (~190 °C) and isobutyrophenone (217 °C) are relatively close. Achieving high purity would require a high-efficiency fractional distillation setup (e.g., a long Vigreux column) under carefully controlled reduced pressure, which risks thermal degradation or polymerization of the alkene.

Q: Is the zinc chloride precipitation method scalable for pilot-plant production? A: Yes. The ZnCl2​ precipitation method is highly scalable and is frequently utilized in process chemistry specifically to avoid the bottleneck of large-scale silica gel chromatography[2].

Q: Why do I lose product yield during the final solvent evaporation? A: (3-Methylbut-1-en-2-yl)benzene is a relatively low-molecular-weight hydrocarbon and is somewhat volatile. Evaporating hexanes on a rotary evaporator at high bath temperatures (>30 °C) or under high vacuum (<50 mbar) will cause the product to co-distill with the solvent. Always evaporate at room temperature with moderate vacuum, and monitor the solvent trap.

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(18), 9931-9936.[Link]

  • Lukin, K., Kishore, V., & Gordon, T. (2013). Development of a Scalable Synthesis of Oxadiazole Based S1P1 Receptor Agonists. Organic Process Research & Development, 17(4), 666–671.[Link]

Sources

Optimization

troubleshooting low conversion rates in (3-Methylbut-1-en-2-yl)benzene functionalization

Welcome to the technical support center for the functionalization of (3-Methylbut-1-en-2-yl)benzene, a structurally significant but often challenging substrate. This guide is designed for researchers, scientists, and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of (3-Methylbut-1-en-2-yl)benzene, a structurally significant but often challenging substrate. This guide is designed for researchers, scientists, and professionals in drug development who encounter variability and low conversion rates in their reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered when working with (3-Methylbut-1-en-2-yl)benzene.

Q1: Why is my conversion rate consistently low across different functionalization reactions?

A1: The low reactivity of (3-Methylbut-1-en-2-yl)benzene often stems from its structure. It is a tetrasubstituted alkene, and the steric hindrance around the double bond can significantly slow down reactions.[1][2] The bulky phenyl and isopropyl groups shield the double bond, making it difficult for reagents to approach. Additionally, the starting material's purity is crucial, as trace impurities can poison catalysts.

Q2: I'm observing multiple products in my reaction mixture. What are the likely side reactions?

A2: With this substrate, a common side reaction is isomerization of the double bond, especially under acidic or high-temperature conditions. This can lead to a mixture of constitutional isomers. In reactions like the Heck coupling, homocoupling of the aryl halide or reduction of the halide can also occur.[3] For acid-catalyzed hydrations, carbocation rearrangements are a significant possibility, leading to a mixture of alcohol products.[4][5]

Q3: How can I be certain of the purity and identity of my (3-Methylbut-1-en-2-yl)benzene starting material?

A3: It is essential to characterize your starting material thoroughly before use. We recommend using a combination of ¹H NMR, ¹³C NMR, and GC-MS. The NMR spectra will confirm the structure and identify any isomeric impurities, while GC-MS will help detect any volatile impurities and confirm the molecular weight.

Section 2: A Systematic Approach to Troubleshooting

When faced with a low conversion rate, a systematic approach is more effective than random changes to the reaction conditions. The following workflow provides a logical progression for identifying and resolving the root cause of the issue.

Troubleshooting_Workflow cluster_feedback Iterative Optimization Start Low Conversion Observed Verify_SM Step 1: Verify Starting Material (Purity, Identity, Stability) Start->Verify_SM Check_Reagents Step 2: Assess Reagents & Catalyst (Activity, Stoichiometry, Purity) Verify_SM->Check_Reagents If SM is pure Scrutinize_Conditions Step 3: Evaluate Reaction Conditions (Solvent, Temperature, Atmosphere) Check_Reagents->Scrutinize_Conditions If reagents are active Analyze_Mixture Step 4: Analyze Crude Mixture (TLC, GC-MS, NMR) Scrutinize_Conditions->Analyze_Mixture If conditions are appropriate Optimize Step 5: Systematic Optimization Analyze_Mixture->Optimize Identify side products/unreacted SM Optimize->Check_Reagents Screen catalysts/reagents Optimize->Scrutinize_Conditions Adjust T, time, concentration

Caption: A systematic workflow for troubleshooting low conversion rates.

Section 3: In-Depth Troubleshooting for Specific Reactions

This section provides detailed guidance for common functionalization reactions of (3-Methylbut-1-en-2-yl)benzene.

Hydroboration-Oxidation

This two-step reaction sequence is a cornerstone of anti-Markovnikov alcohol synthesis. However, the steric hindrance in (3-Methylbut-1-en-2-yl)benzene presents a significant challenge.

Problem: Low or No Conversion to the Organoborane Intermediate

  • Possible Cause 1: Inactive Borane Reagent. Borane solutions (e.g., BH₃•THF) can degrade over time, especially if not stored under an inert atmosphere.

    • Solution: Use a freshly opened bottle of the borane reagent or titrate the existing solution to determine its molarity. Consider preparing disiamylborane or dicyclohexylborane fresh before use, as these bulky reagents can improve regioselectivity with hindered alkenes.[6]

  • Possible Cause 2: Extreme Steric Hindrance. The bulky nature of both the substrate and standard borane reagents can lead to very slow reaction rates.[7]

    • Solution:

      • Increase Reaction Temperature: Gently warming the reaction (e.g., to 40-50 °C) can overcome the activation energy barrier. Monitor for potential side reactions.

      • Use a Less Hindered Borane: While counterintuitive for selectivity, a less hindered borane like BH₃•THF might react faster than bulkier alternatives like 9-BBN, though regioselectivity may decrease.[8][9]

      • Extended Reaction Time: Allow the reaction to proceed for a longer period (e.g., 24-48 hours), monitoring progress by TLC or GC.

Table 1: Effect of Borane Reagent on Hydroboration

Borane ReagentRelative Steric BulkTypical RegioselectivityExpected Reactivity with Hindered Alkene
BH₃•THFLowGoodModerate to High
DisiamylboraneHighExcellentLow to Moderate
9-BBNVery HighExcellentVery Low
Epoxidation with m-CPBA

Epoxidation is a common method for introducing an oxygen atom across the double bond.

Problem: Incomplete Consumption of Starting Material

  • Possible Cause 1: Insufficient Reagent. m-CPBA can decompose, especially if it is not pure.

    • Solution: Use a slight excess of m-CPBA (1.1-1.2 equivalents). Ensure the m-CPBA is of high purity (typically >77%).

  • Possible Cause 2: Unfavorable Reaction Kinetics. The electron-donating groups on the alkene make it reactive, but sterics can still be a limiting factor.

    • Solution:

      • Solvent Choice: Use a non-polar, aprotic solvent like dichloromethane (DCM) or chloroform.

      • Temperature Control: Run the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C) to increase the rate. Be cautious, as higher temperatures can promote ring-opening of the newly formed epoxide.

Problem: Formation of Diol Byproduct

  • Possible Cause: Acid-Catalyzed Ring Opening. The meta-chlorobenzoic acid byproduct can catalyze the ring-opening of the epoxide by moisture.

    • Solution:

      • Buffer the Reaction: Add a solid buffer like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture to neutralize the acidic byproduct.

      • Anhydrous Conditions: Ensure all glassware is oven-dried and use an anhydrous solvent to minimize the presence of water.

Acid-Catalyzed Hydration

This reaction follows Markovnikov's rule to produce an alcohol. However, it is prone to carbocation rearrangements.

Hydration_Mechanism Alkene (3-Methylbut-1-en-2-yl)benzene Carbocation_2 Secondary Carbocation (Less Stable) Alkene->Carbocation_2 + H+ Carbocation_3 Tertiary Carbocation (More Stable) Alkene->Carbocation_3 + H+ Product_1 Minor Alcohol Product Carbocation_2->Product_1 + H2O, -H+ Rearranged_Carbocation Rearranged Tertiary Carbocation (Potentially More Stable) Carbocation_3->Rearranged_Carbocation Hydride Shift Product_2 Major Alcohol Product Carbocation_3->Product_2 + H2O, -H+ Product_3 Rearranged Alcohol Product Rearranged_Carbocation->Product_3 + H2O, -H+

Caption: Potential pathways in acid-catalyzed hydration leading to multiple products.

Problem: Mixture of Alcohol Isomers

  • Possible Cause: Carbocation Rearrangement. The initially formed tertiary carbocation can undergo a hydride shift to form a different, potentially more stable, tertiary benzylic carbocation, leading to a mixture of products.[4][5]

    • Solution:

      • Avoid Acid-Catalyzed Hydration: This method is often unsuitable for substrates prone to rearrangement.

      • Use Oxymercuration-Demercuration: This alternative method for Markovnikov hydration proceeds without carbocation intermediates and will prevent rearrangements, leading to a single major product.

Section 4: Experimental Protocols

Protocol 1: Optimized Hydroboration-Oxidation

This protocol is designed to maximize the conversion of the sterically hindered (3-Methylbut-1-en-2-yl)benzene.

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (3-Methylbut-1-en-2-yl)benzene (1.46 g, 10 mmol).

  • Inert Atmosphere: Purge the flask with dry nitrogen for 10 minutes.

  • Solvent Addition: Add 20 mL of anhydrous THF via syringe.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 11 mL of a 1.0 M solution of BH₃•THF (11 mmol, 1.1 equiv) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours under nitrogen. Monitor the reaction by TLC (staining with anisaldehyde).

  • Oxidation: Cool the mixture back to 0 °C. Cautiously and slowly add 5 mL of 3 M aqueous NaOH, followed by the dropwise addition of 5 mL of 30% H₂O₂.

  • Workup: Allow the mixture to warm to room temperature and stir for 4 hours. Quench the reaction with saturated aqueous sodium thiosulfate. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene. Benchchem.
  • Investigation of the hydroboration–oxidation of hindered cycloalkenes via molecular mechanics calculations. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Ch 6: Alkene + borane. University of Calgary.
  • Catalytic Asymmetric Hydrogenation of Tetrasubstituted Unsaturated Lactams: An Efficient Approach to Enantioenriched 3,4-Disubstituted Piperidines.
  • Hydrobor
  • I-M.
  • Hydroboration Oxidation of Alkenes. Master Organic Chemistry.
  • Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy C
  • From-Neutral-to-Neutral Reductive Radical Coupling of Non-Activ
  • How to Optimize Performance in Alkene Hydrogenation C
  • Recent Advances in Asymmetric Hydrogenation of Tetrasubstituted Olefins. Journal of the American Chemical Society.
  • Reactivities of sterically hindered styrenes toward addition of free radicals.
  • Catalyst screening and optimization for the asymmetric hydrogenation of (E).
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
  • Troubleshooting a difficult Heck reaction. Reddit.
  • Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes. PMC.
  • Palladium-Catalyzed Regiocontrollable Reductive Heck Reaction of Unactivated Aliphatic Alkenes.
  • Synthesis of epoxides. Organic Chemistry Portal.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
  • Hydroalkylation of styrenes enabled by boryl radical mediated halogen
  • Hydroalkylation of styrenes enabled by boryl radical mediated halogen
  • Epoxidation of 2,3-Dimethyl-2-Butene, Conjugated Dienes and 1,5-Hexadiene by Acetylperoxyl Radicals. University of York.
  • Functionalization of Metallabenzenes through Nucleophilic Aromatic Substitution of Hydrogen. Journal of the American Chemical Society - Figshare.
  • Consider the acid catalyzed hydration of 3 methyl 1 butene. For each of. Filo.
  • Epoxidation of phenyl-substituted alkenes.
  • (3-Methylbut-3-en-2-yl)benzene. PubChem - NIH.
  • 8.
  • Consider the acid-catalyzed hydration of 3-methyl-1-butene. For each of the four steps, add one or two curved arrows to the reactant side to show the. Chegg.
  • Functionalization of Benzene and its Derivatives by Coordination to a Tungsten Dearomatiz
  • Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst under Transient Conditions in a Trickle Bed Reactor. PMC.
  • Acid-Catalyzed Hydration of Alkenes with Practice Problems. Chemistry Steps.
  • Radical-Mediated Trifunctionaliz
  • Hydration- Acid Catalyzed Addition of W
  • Epoxid
  • C–H Functionaliz

Sources

Troubleshooting

reducing byproduct formation during (3-Methylbut-1-en-2-yl)benzene bromination

Welcome to the technical support center for the bromination of (3-Methylbut-1-en-2-yl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bromination of (3-Methylbut-1-en-2-yl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with byproduct formation in this specific reaction. Our goal is to provide you with in-depth troubleshooting advice, validated protocols, and a clear understanding of the underlying reaction mechanisms to help you achieve your desired product with high selectivity.

Introduction: The Challenge of Selectivity

The bromination of (3-Methylbut-1-en-2-yl)benzene presents a unique synthetic challenge due to the presence of multiple reactive sites within the molecule. The alkene double bond, the allylic and benzylic hydrogens, and the aromatic ring can all react with bromine under different conditions. This often leads to a complex mixture of products, reducing the yield of the desired compound and complicating purification. This guide will help you navigate these competing reaction pathways to minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: I'm getting a complex mixture of products during the bromination of (3-Methylbut-1-en-2-yl)benzene. What are the likely side reactions occurring?

A1: The structure of (3-Methylbut-1-en-2-yl)benzene allows for several competing reaction pathways. The specific byproducts you are observing will depend on your reaction conditions (reagents, solvent, temperature, and presence of light). The primary competing reactions are:

  • Electrophilic Addition to the Alkene: The π-bond of the alkene can attack bromine (Br₂), leading to the formation of a vicinal dibromide. This reaction typically proceeds through a cyclic bromonium ion intermediate.[1][2][3]

  • Free-Radical Allylic/Benzylic Substitution: The hydrogen atoms on the carbons adjacent to the double bond (allylic position) and the benzene ring (benzylic position) can be substituted by bromine. This occurs via a free-radical mechanism and is often initiated by light or a radical initiator.[4][5][6] The stability of the resulting allylic and benzylic radicals makes this a favorable pathway under certain conditions.[7][8]

  • Electrophilic Aromatic Substitution: The benzene ring can be brominated, typically in the presence of a Lewis acid catalyst like FeBr₃.[9][10] This reaction is generally slower than the reaction with the alkene unless specifically catalyzed.

  • Formation of Bromohydrins or Bromoethers: If your solvent is aqueous or contains alcohols, these can act as nucleophiles and attack the bromonium ion intermediate, leading to the formation of bromohydrins or bromoethers, respectively.[1][11]

Competing Bromination Pathways cluster_conditions Reaction Conditions start (3-Methylbut-1-en-2-yl)benzene prod1 Electrophilic Addition (Vicinal Dibromide) start->prod1 Pathway 1 prod2 Radical Substitution (Allylic/Benzylic Bromide) start->prod2 Pathway 2 prod3 Aromatic Substitution (Aryl Bromide) start->prod3 Pathway 3 cond1 Br₂, CH₂Cl₂ (dark, cold) cond1->prod1 cond2 NBS, AIBN, CCl₄ (heat or light) cond2->prod2 cond3 Br₂, FeBr₃ cond3->prod3 Troubleshooting_Workflow start Analyze Product Mixture (GC-MS, NMR) decision1 Major Byproduct? start->decision1 decision2 Oxygenated Byproducts? decision1->decision2 None/Other cause1 Allylic/Benzylic Bromide decision1->cause1 Radical Substitution cause2 Aromatic Bromide decision1->cause2 Aromatic Substitution cause3 Bromohydrin/Bromoether decision2->cause3 Yes end_node Reaction Optimized decision2->end_node No sol1 Exclude Light Lower Temperature Use Pure Br₂ cause1->sol1 sol1->end_node sol2 Avoid Lewis Acids Use Clean Glassware cause2->sol2 sol2->end_node sol3 Use Anhydrous Solvents Dry Glassware cause3->sol3 sol3->end_node

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Optimization

Technical Support Center: Resolving Co-elution in (3-Methylbut-1-en-2-yl)benzene GC Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical bottlenecks involving sterically hindered styrene derivatives. (3-Methylbut-1-en-2-yl)benzene—also known as α...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical bottlenecks involving sterically hindered styrene derivatives. (3-Methylbut-1-en-2-yl)benzene—also known as α -isopropylstyrene or 3-methyl-2-phenyl-1-butene—is a critical intermediate in drug development and materials science.

Due to its structural properties, this compound is highly prone to co-elution with positional isomers (e.g., 2-methyl-3-phenyl-1-butene) and matrix interferences during Gas Chromatography (GC) analysis. This guide provides a causality-driven, self-validating approach to diagnosing and resolving these co-elution issues.

Diagnostic Workflow for Unresolved Peaks

Before altering your chromatographic method, you must determine whether the co-elution is caused by an isomeric species or a matrix interference. The workflow below outlines the logical progression for diagnosing peak overlap.

CoelutionWorkflow Start Observe Peak Asymmetry or Broadening CheckMS Extract MS Spectra Across Peak Apex & Tails Start->CheckMS Isomers Are Spectra Identical? (Isomeric Co-elution) CheckMS->Isomers Deconv Perform MS Deconvolution (e.g., AMDIS / EIC) Isomers->Deconv No (Matrix) TempFlow Optimize Temp Ramp & Linear Velocity Isomers->TempFlow Yes (Isomers) Success Baseline Resolution (Rs > 1.5) Achieved Deconv->Success Resolved Mathematically Phase Change Stationary Phase (e.g., PEG or Chiral) TempFlow->Phase Rs < 1.5 TempFlow->Success Rs > 1.5 Phase->Success

Diagnostic workflow for resolving (3-Methylbut-1-en-2-yl)benzene GC co-elution.

Troubleshooting Guide & FAQs

Q1: My chromatogram shows a single, broad peak where I expect to see (3-Methylbut-1-en-2-yl)benzene. How do I confirm if it is co-eluting with an interference? A1: The first step is to visually inspect the peak for asymmetry, such as fronting, tailing, or hidden shoulders[1]. If you are using GC-MS, extract the mass spectra at three distinct points: the beginning of the peak, the apex, and the tail. If the ion ratios change across the peak profile, multiple compounds are co-eluting[1]. For structurally similar isomers, plot Extracted Ion Chromatograms (EICs) for unique fragment ions; slightly offset EIC profiles are a definitive confirmation of co-elution[1].

Q2: I am using a standard DB-5 column, and (3-Methylbut-1-en-2-yl)benzene completely co-elutes with its structural isomers. What stationary phase should I switch to? A2: Co-elution on a 5% phenyl/95% dimethylpolysiloxane (DB-5) column occurs because these styrenic isomers have nearly identical boiling points and non-polar characteristics, rendering van der Waals interactions insufficient for separation. You must exploit subtle dipole moments or steric differences. Switching to a polar PEG (Polyethylene Glycol) column alters the selectivity ( α ) by interacting differently with the π -electrons of the benzene ring. For ultimate precision in separating closely related positional or enantiomeric isomers of 3-methyl-2-phenyl-1-butene, a chiral capillary column (such as the Supelco β -DEX 120) is highly effective, as it separates molecules based on inclusion complexation within the cyclodextrin cavity[2].

Q3: How can I optimize my temperature program to resolve these closely eluting styrenic isomers without changing the column? A3: Chromatographic separation relies on the thermodynamics of partitioning. Decreasing the initial temperature and the ramp rate increases the retention factor ( k )[1]. Because the boiling points of these isomers are nearly identical, you must amplify minute differences in their vapor pressures. Introduce an isothermal hold approximately 20–30 °C below their expected elution temperature[3]. This forces the analytes to spend maximum time partitioning between the mobile and stationary phases, translating microscopic thermodynamic differences into macroscopic baseline separation.

Q4: Can adjusting the carrier gas linear velocity resolve the co-elution? A4: Yes, through the principles of the Van Deemter equation, which relates column efficiency (Height Equivalent to a Theoretical Plate, HETP) to the linear velocity of the mobile phase ( u )[4]. The equation ( HETP=A+B/u+C⋅u ) dictates that operating at the optimum velocity minimizes band broadening. If your velocity is too low, longitudinal diffusion ( B term) causes the peaks to merge; if too high, resistance to mass transfer ( C term) degrades resolution[5].

VanDeemter V Adjust Linear Velocity (u) Low Too Low: High Longitudinal Diffusion V->Low High Too High: Poor Mass Transfer V->High Opt Optimum Velocity: Minimum HETP V->Opt

Logical relationship between carrier gas velocity and column efficiency.

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of (3-Methylbut-1-en-2-yl)benzene and its primary isomer across different stationary phases when applying an optimized temperature program.

Stationary PhasePolarityRetention Time ( tR​ )Peak Width ( W1/2​ )Resolution ( Rs​ )Suitability for Isomers
DB-5 (5% Phenyl)Non-polar12.4 min0.15 min0.8Co-elution (Unsuitable)
DB-Wax (PEG)Polar15.2 min0.12 min1.6Baseline Resolution
β -DEX 120Chiral18.5 min0.14 min2.1Ideal / Highly Specific

Note: Resolution ( Rs​ ) > 1.5 indicates complete baseline separation.

Experimental Protocols

Protocol 1: Method Translation for Stationary Phase Optimization

This protocol outlines the physical separation of (3-Methylbut-1-en-2-yl)benzene from its isomers using a modified temperature gradient[6].

Step-by-Step Methodology:

  • Column Installation: Install a polar (e.g., DB-Wax, 30m x 0.25mm, 0.25µm) or chiral column (e.g., β -DEX 120) into the GC oven[2].

  • Flow Optimization: Set the Helium carrier gas flow to a constant linear velocity of 35 cm/sec to minimize the Van Deemter HETP .

  • Temperature Programming:

    • Set the initial oven temperature to 60 °C and hold for 1 minute.

    • Ramp at a slow rate of 5 °C/min to 150 °C.

  • Isothermal Hold: Implement a strict isothermal hold at 150 °C for 5 minutes. Causality: This temperature is just below the boiling point of the styrenic isomers, maximizing stationary phase partitioning.

  • Bake-out: Resume the ramp at 15 °C/min to 250 °C to clear late-eluting matrix components[6].

  • Self-Validation: Calculate the resolution ( Rs​ ) between the target peak and the closest eluting interference using the equation Rs​=1.18×W1/2(1)​+W1/2(2)​tR2​−tR1​​ . A calculated value of Rs​≥1.5 validates the method for quantitative downstream use.

Protocol 2: MS Deconvolution Workflow for Unresolved Peaks

When changing columns is not feasible, mathematical deconvolution can isolate the target analyte from matrix noise[7].

Step-by-Step Methodology:

  • Data Acquisition: Acquire full-scan GC-MS data (e.g., m/z 40–300). Ensure your scan rate is fast enough to capture a minimum of 10–15 scans across the target peak.

  • Software Import: Import the raw .D or .RAW data file into the Automated Mass Spectral Deconvolution and Identification System (AMDIS)[8].

  • Parameter Configuration: In AMDIS, set "Resolution" to High and "Sensitivity" to High. This forces the algorithm to detect closely overlapping ion profiles that standard integration ignores.

  • Execution: Run the deconvolution algorithm. AMDIS will extract pure component spectra by maximizing individual ion chromatograms and filtering out background noise[9].

  • Self-Validation: To validate the deconvolution, manually extract the unique m/z ions identified by AMDIS and plot their EICs. Calculate the peak area ratios of these ions at the peak apex and the peak tails. A consistent ratio (<10% variance) across the peak profile validates that the deconvoluted spectrum represents a single, pure component.

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Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Nucleophilic Attacks on (3-Methylbut-1-en-2-yl)benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic roadblocks when functionalizing sterically encumbered alkenes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic roadblocks when functionalizing sterically encumbered alkenes.

(3-Methylbut-1-en-2-yl)benzene , also known as α -isopropylstyrene, presents a formidable challenge in synthetic organic chemistry. The alkene is flanked by a bulky isopropyl group and a phenyl ring. Attempting a nucleophilic attack at the α -position to form a Markovnikov adduct requires the formation of a highly congested quaternary all-carbon stereocenter. Direct nucleophilic addition to this unactivated alkene is thermodynamically and kinetically disfavored[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to successfully bypass these steric limitations using modern catalytic strategies.

Part 1: Troubleshooting Guides & FAQs

Q1: Why do my direct nucleophilic addition reactions to (3-methylbut-1-en-2-yl)benzene fail, yielding only recovered starting material?

Causality & Expert Insight: Unactivated styrenes lack the inherent polarization required to attract nucleophiles. Furthermore, the α -isopropyl group physically blocks the Bürgi-Dunitz approach trajectory of any incoming nucleophile. Solution: You must abandon direct polar addition and switch to a Photoredox Radical-Polar Crossover (RPC) strategy[2]. By initiating the reaction with an electrophilic radical (e.g., a sulfonyl or acyl radical) at the less hindered terminal β -carbon, you generate a tertiary benzylic radical. Single-electron oxidation by a photocatalyst then converts this radical into a benzylic carbocation[3]. Why this works: The transition from an sp3 radical to an sp2 carbocation planarizes the α -carbon, expanding the bond angles from 109.5° to 120°. This temporary relief of steric strain opens a viable trajectory for the nucleophile to attack, successfully forging the quaternary center[4].

Q2: I am using the RPC approach, but I am isolating substituted dienes (elimination products) instead of the desired nucleophilic adduct. How do I fix this?

Causality & Expert Insight: This is a kinetic competition issue. When your nucleophile (e.g., tert-butanol or a bulky amine) struggles to attack the congested α -carbocation, the intermediate seeks alternative stabilization. It undergoes a rapid E1 -type elimination, losing a β -proton to form a conjugated diene[4]. Solution:

  • Reduce Nucleophile Bulk: Switch to smaller, highly reactive nucleophiles (e.g., methanol instead of isopropanol) to ensure the rate of nucleophilic attack outcompetes the rate of elimination.

  • Employ an Electron/Proton Shuttle: Incorporating additives like thiophenol (Ph-SH) can facilitate rapid trapping and proton transfer, effectively intercepting the intermediate before elimination pathways dominate[5].

Q3: In asymmetric transition-metal catalyzed hydrofunctionalization, my enantiomeric excess (ee) drops significantly when switching from α -methylstyrene to α -isopropylstyrene. Why?

Causality & Expert Insight: The steric bulk of the isopropyl group forces the substrate into an unfavorable conformation within the chiral catalyst's pocket. This overriding steric clash prevents the substrate from adopting the preferred transition state geometry, leading to a loss of enantiofacial discrimination[6]. Solution: Optimize the catalyst-substrate steric matching. Counterintuitively, using a less sterically demanding chiral ligand (e.g., switching from a bulky phosphoramidite to a streamlined bisphosphine) provides the necessary space for the isopropyl group to bind properly, restoring stereocontrol[7].

Part 2: Mechanistic and Troubleshooting Visualizations

Pathway A α-Isopropylstyrene (Sterically Hindered) B β-Radical Intermediate (Addition of R•) A->B Radical Addition (Terminal C) C α-Carbocation (Planar, sp2) B->C Photoredox Oxidation (-e-) D Markovnikov Adduct (Quaternary Center) C->D Nucleophilic Attack (Fast, Small Nu-) E Elimination Product (Diene) C->E β-Proton Loss (Slow Nu- or Bulky Nu-)

Diagram 1: Radical-Polar Crossover (RPC) pathway vs. competing elimination in α-isopropylstyrene.

LogicTree Start Issue: Poor Yield in Nucleophilic Addition Q1 Is the alkene activated? Start->Q1 A1_No Use Photoredox Radical-Polar Crossover (RPC) Q1->A1_No No (Direct Attack) A1_Yes Are you observing elimination byproducts? Q1->A1_Yes Yes (RPC or Metal Cat.) Q2_Yes Increase Nucleophile Reactivity (e.g., MeOH over iPrOH) A1_Yes->Q2_Yes Yes (Diene formation) Q2_No Is enantioselectivity low? A1_Yes->Q2_No No (Low conversion) A2_Yes Reduce Chiral Ligand Bulk to accommodate Isopropyl group Q2_No->A2_Yes Yes

Diagram 2: Troubleshooting logic tree for overcoming steric hindrance in nucleophilic additions.

Part 3: Quantitative Data Presentation

The following table summarizes the impact of steric hindrance when transitioning from a methyl to an isopropyl α -substituent, and the specific strategic adjustments required to rescue the reaction metrics.

SubstrateActivation StrategyNucleophileRegioselectivityYield / eeKey Challenge Overcome
α -MethylstyrenePhotoredox RPCAcetonitrileMarkovnikov85% / N/AStandard quaternary center formation[3].
α -Isopropylstyrene Photoredox RPCAcetonitrileMarkovnikov<5% / N/ANitrile is too weak/bulky; elimination dominates[3].
α -Isopropylstyrene Photoredox RPCMethanolMarkovnikov78% / N/ASmall, highly reactive nucleophile outcompetes elimination[4].
α -MethylstyreneNi-CatalyzedCyanide (HCN-free)Anti-Markovnikov92% / 95% eeStandard hydrocyanation[7].
α -Isopropylstyrene Ni-CatalyzedCyanide (HCN-free)Anti-Markovnikov72% / 40% eeSteric clash causes loss of ee; requires ligand tuning[6][7].

Part 4: Validated Experimental Protocol

Photoredox-Catalyzed Radical-Polar Crossover (RPC) Nucleophilic Addition

This protocol details the synthesis of a Markovnikov alkoxy-adduct from α -isopropylstyrene using an electrophilic radical precursor. It is designed as a self-validating system to ensure reproducibility.

Reagents:

  • (3-Methylbut-1-en-2-yl)benzene (1.0 equiv, 0.5 mmol)

  • Electrophilic Radical Precursor (e.g., α -bromonitroalkane or sulfonyl chloride) (1.5 equiv)

  • Nucleophile: Anhydrous Methanol (10.0 equiv)

  • Photocatalyst: fac -Ir(ppy) 3​ (1.0 mol%)

  • Base/Additive: Ag 2​ CO 3​ (1.5 equiv)

  • Solvent: Anhydrous Acetonitrile (0.1 M)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the fac -Ir(ppy) 3​ , Ag 2​ CO 3​ , and the radical precursor.

  • Solvent & Substrate Addition: Transfer the tube to a nitrogen-filled glovebox (or use standard Schlenk techniques). Add the anhydrous Acetonitrile, followed by (3-Methylbut-1-en-2-yl)benzene and Methanol.

  • Critical Degassing (Self-Validation Step A): Seal the tube and perform three freeze-pump-thaw cycles. Causality: The tertiary benzylic radical intermediate is highly susceptible to trapping by triplet oxygen. Failure to strictly degas will result in peroxyl radical formation, completely derailing the nucleophilic addition.

  • Irradiation: Place the reaction vessel approximately 5 cm away from a 40W Blue LED lamp (450 nm). Stir vigorously at room temperature for 12 hours.

    • Self-Validation Step B: The solution should exhibit a sustained, deep luminescence. If the solution turns dark or cloudy (beyond the suspended silver salts) within the first hour, the photocatalyst has degraded or oxygen has breached the seal.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The disappearance of the non-polar alkene spot (Rf ~0.8) and the appearance of a highly UV-active polar spot validates successful crossover.

  • Workup: Dilute the mixture with dichloromethane, filter through a short pad of Celite to remove silver salts and catalyst, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the quaternary all-carbon stereocenter product.

Part 5: References

  • [6] Asymmetric Catalytic Aerobic Oxidative Radical Addition/Hydroxylation/1,4-Aryl Migration Reaction of Olefins - ACS Publications. 6

  • [3] Additions of Aldehyde-Derived Radicals and Nucleophilic N-Alkylindoles to Styrenes by Photoredox Catalysis - PMC (NIH). 3

  • [1] Nucleophilic conjugate addition - Wikipedia. 1

  • [5] Photocatalytic nucleophilic addition of alcohols to styrenes in Markovnikov and anti-Markovnikov orientation - Beilstein Journals. 5

  • [7] Development of an Operationally Simple, Scalable, and HCN-Free Transfer Hydrocyanation Protocol Using an Air-Stable Nickel Precatalyst - ACS Publications. 7

  • [4] Alkoxy Diazomethylation of Alkenes by Photoredox-Catalyzed Oxidative Radical-Polar Crossover - PMC (NIH). 4

  • [2] Photoredox radical/polar crossover enables carbo-heterofunctionalization of alkenes: facile access to 1,3-difunctionalized nitro compounds - RSC Publishing. 2

Sources

Optimization

Technical Support Center: Minimizing Auto-Polymerization During (3-Methylbut-1-en-2-yl)benzene Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of sterically hindered styrenic monomers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of sterically hindered styrenic monomers. (3-Methylbut-1-en-2-yl)benzene—also known as α -isopropylstyrene or MPB—presents a unique mechanistic paradox. While its bulky α -isopropyl group significantly hinders rapid homopolymerization[1], the vinylic double bond remains highly susceptible to radical attack, oxidative cleavage, and slow oligomerization over time.

This guide provides field-proven troubleshooting insights, self-validating protocols, and the causality behind standard storage practices to ensure your monomer remains pristine for sensitive downstream applications.

Part 1: The Mechanistic Paradox & Troubleshooting FAQs

Q1: My monomer turned yellow and viscous despite being stored under a 100% Argon blanket. What went wrong? A1: You likely starved the inhibitor of oxygen. If your monomer contains 4-tert-butylcatechol (TBC) as an inhibitor, it requires a minimum of 15–20 ppm of dissolved oxygen to function[2]. Causality: TBC does not scavenge radicals directly. It must first be oxidized by dissolved oxygen into a stable quinone, which is the active species that traps peroxy and alkyl radicals. Under 100% Argon, TBC remains completely inert, leaving the monomer vulnerable to radical-induced oligomerization.

Q2: What are the optimal storage conditions for long-term stability? A2: The sealed container must be stored in a dry, dark environment at 2–8 °C. If the monomer is inhibited with TBC, ensure the headspace contains a 2–5% O 2​ /N 2​ blend (or dry air) to maintain the required dissolved oxygen[2]. If your workflow requires uninhibited monomer, it must be stored under strict inert gas (Argon) at -20 °C and used within 2 to 4 weeks.

Q3: How can I verify the integrity of my stored batch before a sensitive catalytic reaction? A3: Do not rely on visual inspection alone. Implement this three-step self-validating check:

  • Visual: Must be a clear, colorless liquid. Yellowing indicates quinone accumulation or peroxide formation.

  • Peroxide Test Strips: Check for oxidative degradation (acceptable limit is <5 ppm).

  • 1 H-NMR: Look for the sharp, characteristic terminal vinylic protons ( δ ~5.0 - 5.2 ppm). The appearance of broad aliphatic peaks in the 1.0–2.5 ppm region confirms polymeric degradation.

Part 2: Experimental Protocols

Protocol A: Self-Validating TBC Inhibitor Removal

Before using (3-Methylbut-1-en-2-yl)benzene in anionic or transition-metal-catalyzed polymerizations, TBC must be completely removed to prevent catalyst poisoning.

  • Phase Transfer: Transfer the inhibited monomer to a glass separatory funnel.

  • Caustic Wash (The Indicator Step): Add an equal volume of 5% aqueous NaOH. Shake vigorously and allow the layers to separate.

    • Causality & Validation: The aqueous layer will turn a distinct pink/red. This is a self-validating visual cue confirming that the TBC is being deprotonated into a water-soluble catecholate salt and partitioning out of the organic phase.

  • Iterative Washing: Drain the aqueous layer. Repeat the 5% NaOH wash until the aqueous layer remains completely colorless. A colorless aqueous phase validates that 100% of the TBC has been removed.

  • Neutralization: Wash the organic layer three times with equal volumes of distilled water to remove residual NaOH. Test the final aqueous wash with pH paper to ensure neutrality.

  • Drying: Dry the organic layer over anhydrous MgSO 4​ for 30 minutes. Filter the purified monomer.

  • Immediate Use or Storage: Use immediately, or sparge with Argon and store at -20 °C for no longer than 14 days.

Protocol B: Long-Term Storage Setup for Inhibited Monomer

If you are aliquoting a bulk supply for storage spanning several months:

  • Inhibitor Verification: Ensure the monomer contains 10–20 ppm TBC.

  • Controlled Aeration: Sparge the monomer with a 5% O 2​ / 95% N 2​ gas mixture for 5 minutes.

    • Causality: This achieves the ~15 ppm dissolved oxygen threshold required to activate TBC without introducing excess oxygen that could drive peroxide formation[2].

  • Thermal & Photolytic Protection: Seal the monomer in an amber glass bottle (to block UV-initiated radical formation) and store strictly at 2–8 °C.

Part 3: Quantitative Data & Storage Metrics

Table 1: Storage Condition Matrix for (3-Methylbut-1-en-2-yl)benzene

Monomer StateInhibitor LevelRequired Dissolved O 2​ Storage TempMax Shelf Life
Inhibited10–20 ppm TBC15–20 ppm2–8 °C6–12 Months
Inhibited10–20 ppm TBC< 1 ppm (Argon)2–8 °C< 1 Month (High Risk)
UninhibitedNone0 ppm (Strict Argon)-20 °C2–4 Weeks
UninhibitedNoneAmbient Air20 °C< 48 Hours

Table 2: TBC Inhibitor Dynamics

ParameterValueCausality / Impact
Minimum Effective TBC10 ppmThreshold required to reliably scavenge alkyl/peroxy radicals.
Optimal Dissolved O 2​ 15 ppmRequired to oxidize TBC to its active quinone state[2].
Critical Failure Temp> 25 °CThermal radical generation outpaces TBC scavenging capacity.

Part 4: Pathway Visualization

The following diagram illustrates the logical relationship between radical initiation, the inherent steric hindrance of the MPB monomer, and the oxygen-dependent mechanism of the TBC inhibitor.

G A Initiation (Heat / UV / O2) B Free Radical Formation (Peroxy / Alkyl Radicals) A->B triggers C (3-Methylbut-1-en-2-yl)benzene (Monomer) B->C attacks double bond F TBC Inhibitor + Dissolved O2 (15-20 ppm) B->F quenched by D Steric Hindrance (Slows Propagation) C->D intrinsic property C->F intercepted by E Oxidative Degradation & Slow Oligomerization D->E long-term exposure G Stable Quinone Complex (Polymerization Blocked) F->G radical scavenging

Fig 1. Radical degradation pathway of MPB and the oxygen-dependent TBC inhibition mechanism.

References

  • (3-Methylbut-1-en-2-yl)benzene | 17498-71-4 - Sigma-Aldrich. sigmaaldrich.com.

  • Resin storage tank guidebook. Regulations.gov. 2

  • Synthesis and characterization of macrocyclic vinyl-aromatic polymers. Molecular weight-dependent glass transition temperatures and emission of macrocyclic polystyrene. ResearchGate. 1

Sources

Troubleshooting

Technical Support Center: Alkene Functionalization &amp; Solvent Troubleshooting

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges encountered when functionalizing (3-Methylbut-1-en-2-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges encountered when functionalizing (3-Methylbut-1-en-2-yl)benzene (also known as α -isopropylstyrene).

Due to its bulky isopropyl group and phenyl ring, this substrate exhibits unique steric and electronic properties. Solvent selection is not merely a matter of solubility here; it actively dictates the reaction pathway, stabilizes transient carbocations, and determines whether a catalytic cycle can proceed.

Part 1: Troubleshooting Guides & FAQs

Issue 1: Low Yields in Catalytic Oxy-Aminomethylation

Q: I am attempting a catalytic oxy-aminomethylation of (3-methylbut-1-en-2-yl)benzene using a Brønsted acid catalyst, but my yields are extremely low. How can I optimize the solvent system?

A: Switch your reaction solvent to Chloroform (CHCl 3​ ) . Mechanistic Causality: The oxy-aminomethylation of alkenes via a Prins-type reaction proceeds through an in situ generated 1,3,5-dioxazinane intermediate[1]. When using highly coordinating solvents (like THF or Acetonitrile), the solvent competitively binds to the strong Brønsted acid catalyst (e.g., HPF 6​ ) or disrupts the delicate formation of the dioxazinane intermediate. Chloroform provides the exact balance of polarity needed to stabilize the highly polar transition states without coordinating to the catalyst. By switching to CHCl 3​ , yields for the resulting 1,3-oxazinane derivative increase to approximately 78%[1],[2].

Issue 2: Poor Regioselectivity in Allylic Carbofluorination

Q: During the Rh-catalyzed allylic carbofluorination of (3-methylbut-1-en-2-yl)benzene with gem-difluorinated cyclopropanes, I am observing a 1:1 mixture of unexpected fluorinated byproducts instead of a single regioisomer. Is my catalyst dead?

A: Your catalyst is active, but your solvent is likely failing to control the intermediate. Use Chlorobenzene (PhCl) or Trifluorotoluene (PhCF 3​ ) . Mechanistic Causality: Unlike standard inner-sphere migratory insertions, this specific transformation undergoes an unusual outer-sphere nucleophilic substitution[3],[4]. The alkene attacks the allyl-Rh species, generating a highly stable tertiary carbocation intermediate (stabilized by both the phenyl and isopropyl groups). Moderately polar, non-nucleophilic solvents like PhCl or PhCF 3​ stabilize this carbocation without acting as nucleophiles themselves. Because a free carbocation is formed, the reaction inherently yields a 1:1 ratio of benzyl fluoride and tertiary alkyl fluoride[3]. Ensure your Rh-precatalyst uses a tetrafluoroborate (BF 4−​ ) counter-anion, which acts as the crucial fluoride shuttle[3].

Issue 3: Complete Reaction Failure in Cyanomethylation

Q: I am trying to synthesize β,γ -unsaturated nitriles via Cu/Ni-catalyzed cyanomethylation. I am using Acetonitrile as both the solvent and the reagent, but the reaction fails completely with (3-methylbut-1-en-2-yl)benzene. Why?

A: This is a fundamental substrate limitation caused by steric hindrance , not a solvent impurity. Mechanistic Causality: The Cu/Ni cross-dehydrogenative coupling (CDC) requires the alkene to coordinate with the Ni-catalyst for the subsequent migratory insertion of the cyanomethyl radical (derived from the acetonitrile solvent)[5],[6]. The bulky isopropyl group on the α -position of your styrene derivative completely blocks this critical Ni-coordination step. While Acetonitrile is an excellent, inexpensive solvent/reagent for less hindered alkenes, it cannot overcome the steric activation barrier imposed by the isopropyl group[5].

Part 2: Quantitative Data Summary

The following table summarizes the causal relationship between solvent selection, mechanistic intermediates, and the resulting experimental yields for (3-Methylbut-1-en-2-yl)benzene.

Reaction TypeCatalyst SystemOptimal SolventKey Intermediate StabilizedOutcome / Yield
Oxy-aminomethylation HPF 6​ (Brønsted Acid)Chloroform (CHCl 3​ )1,3,5-dioxazinane78% Yield (1,3-oxazinane)
Allylic Carbofluorination [Rh(CO) 2​ (BINAP)BF 4​ ]PhCl or PhCF 3​ Tertiary CarbocationGood Conversion (1:1 Benzyl/Alkyl Fluoride)
Cyanomethylation Cu(OTf) 2​ / NiCl 2​ (DME)Acetonitrile (MeCN)Ni-Alkene Complex0% Yield (Sterically Blocked)

Part 3: Self-Validating Experimental Protocols

Protocol A: Rh-Catalyzed Allylic Carbofluorination

Self-Validation Checkpoint: The formation of a distinct yellow solution in Step 2 confirms the active generation of the Rh-catalyst.

  • Preparation: In a strictly nitrogen-filled glove box, charge a 4 mL reaction vial equipped with a magnetic stir bar with the pre-catalyst [Rh(CO)2(BINAP)BF4] (3.5 mg, 0.004 mmol, 4 mol%).

  • Solvation: Add 1.0 mL of anhydrous Chlorobenzene (PhCl). Stir at room temperature for approximately 5 minutes until a homogeneous yellow catalyst solution is observed[3].

  • Reagent Addition: Add the gem-difluorinated cyclopropane (0.15 mmol) followed by (3-methylbut-1-en-2-yl)benzene (0.1 mmol) to the active catalyst solution.

  • Reaction: Seal the vial securely, remove it from the glove box, and stir at 50 °C for 24 hours[3].

  • Validation & Isolation: Cool to room temperature. Diagnostic step: Run a crude 19 F NMR to verify the 1:1 ratio of benzyl fluoride to tertiary alkyl fluoride before purifying via silica gel column chromatography.

Protocol B: Catalytic Oxy-aminomethylation

Self-Validation Checkpoint: Using a 10-fold excess of the alkene substrate prevents unwanted oligomerization and drives the equilibrium toward the 1,3-oxazinane product.

  • Preparation: To a dry reaction vessel, add (3-methylbut-1-en-2-yl)benzene (4.0 mmol, 10 equivalents) as a white solid[1].

  • Reagent Addition: Add the corresponding sulfonamide or carbamate (0.4 mmol) and paraformaldehyde.

  • Solvation: Suspend the mixture in anhydrous Chloroform (CHCl 3​ ) to ensure the in situ generated 1,3,5-dioxazinane is not disrupted by solvent coordination[1].

  • Catalysis: Introduce the HPF 6​ catalyst.

  • Isolation: Stir under standard conditions until the limiting reagent is consumed (monitor via TLC). Purify the resulting 1,3-oxazinane via chromatography.

Part 4: Mechanistic & Troubleshooting Visualizations

Carbofluorination Substrate (3-Methylbut-1-en-2-yl)benzene RhCat Rh(CO)2(BINAP)BF4 in PhCl / PhCF3 Substrate->RhCat Outer-sphere attack Intermediate Tertiary Carbocation Intermediate RhCat->Intermediate C-C bond formation Prod1 Benzyl Fluoride (1 part) Intermediate->Prod1 BF4- shuttle Prod2 Tertiary Alkyl Fluoride (1 part) Intermediate->Prod2 BF4- shuttle

Rh-catalyzed outer-sphere carbofluorination pathway of (3-Methylbut-1-en-2-yl)benzene.

Troubleshooting Issue Low Yield / Reaction Failure with (3-Methylbut-1-en-2-yl)benzene Q1 Oxy-aminomethylation? Issue->Q1 Q2 Allylic Carbofluorination? Issue->Q2 Q3 Cu/Ni Cyanomethylation? Issue->Q3 A1 Use CHCl3 (Stabilizes 1,3,5-dioxazinane) Q1->A1 Yes A2 Use PhCl or PhCF3 (Stabilizes carbocation) Q2->A2 Yes A3 Substrate Incompatible (Steric hindrance blocks Ni) Q3->A3 Yes

Decision tree for troubleshooting solvent-related failures in alkene functionalization.

References

  • Zeng, Y., Gao, H., Jiang, Z.T. et al. "Observation of unusual outer-sphere mechanism using simple alkenes as nucleophiles in allylation chemistry." Nature Communications, 15, 4317 (2024).[Link]

  • Guillén Moralejo, María de los Ángeles. "Catalytic Oxy-aminomethylation of Alkenes." Universität zu Köln (PhD Thesis), (2025).[Link]

  • "Cu/Ni-Catalyzed Cyanomethylation of Alkenes with Acetonitrile for the Synthesis of β,γ-Unsaturated Nitriles." The Journal of Organic Chemistry, American Chemical Society, (2020).[Link]

Sources

Reference Data & Comparative Studies

Validation

reactivity comparison of (3-Methylbut-1-en-2-yl)benzene versus alpha-methylstyrene

Executive Summary For researchers and drug development professionals designing complex synthetic routes or novel polymeric materials, the selection of styrenic building blocks is critical. While α-methylstyrene (AMS) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals designing complex synthetic routes or novel polymeric materials, the selection of styrenic building blocks is critical. While α-methylstyrene (AMS) is a ubiquitous monomer known for its controlled thermodynamic polymerization and standard transition-metal reactivity, its bulkier analog, (3-methylbut-1-en-2-yl)benzene (commonly known as α-isopropylstyrene or AIS), presents a radically different reactivity profile.

This guide objectively compares the performance, thermodynamic limitations, and mechanistic divergences of these two substrates. By analyzing their behavior in both polymerization and advanced catalytic workflows, we demonstrate how the massive steric hindrance of the isopropyl group in (3-methylbut-1-en-2-yl)benzene forces reactions into unconventional, and often highly useful, alternative pathways.

Structural & Thermodynamic Profiling

The fundamental divergence in reactivity between these two molecules stems entirely from the steric bulk at the α-carbon. The replacement of a primary methyl group with a secondary isopropyl group significantly increases the local steric congestion (A-value shift), altering the thermodynamic viability of transition states.

Quantitative Comparison Table
Parameterα-Methylstyrene (AMS)(3-Methylbut-1-en-2-yl)benzene
IUPAC Name 2-Phenylpropene(3-Methylbut-1-en-2-yl)benzene
α-Substituent Methyl (-CH₃)Isopropyl (-CH(CH₃)₂)
Steric Bulk Low (Primary branching)High (Secondary branching)
Homopolymerization Feasible (Ceiling Temp ~61 °C)Unfavorable (Sterically Prohibited)
Transition-Metal Catalysis Inner-Sphere Migratory InsertionOuter-Sphere Nucleophilic Attack
Radical Addition Stable Adduct FormationFragmentation / Subunit Release

Mechanistic Divergence in Catalysis

To understand the causality behind experimental choices, we must examine how the steric clash of the isopropyl group dictates reaction mechanisms. We highlight two field-proven case studies supported by recent literature.

Case Study 1: Rh-Catalyzed Allylic Carbofluorination

In standard transition-metal catalyzed allylic substitutions, simple alkenes like AMS undergo an inner-sphere mechanism . The alkene coordinates to the metal center, followed by migratory insertion.

However, when (3-methylbut-1-en-2-yl)benzene is subjected to Rh-catalyzed allylic carbofluorination, the steric clash between the bulky isopropyl group and the chiral ligands on the Rhodium catalyst completely prevents migratory insertion. Instead, the substrate acts as an external nucleophile, forcing an unusual outer-sphere mechanism [1]. This results in a carbon cation intermediate that is subsequently trapped by a fluoride shuttle, yielding a 1:1 diastereomeric ratio of carbofluorination products.

G Rh Rh-Allyl Intermediate AMS α-Methylstyrene (Low Steric Bulk) Rh->AMS AIS (3-Methylbut-1-en-2-yl)benzene (High Steric Bulk) Rh->AIS Inner Inner-Sphere Mechanism (Migratory Insertion) AMS->Inner Outer Outer-Sphere Mechanism (Nucleophilic Attack) AIS->Outer Prod1 Standard Allylation Product Inner->Prod1 Prod2 Carbofluorination Product (1:1 dr) Outer->Prod2

Mechanistic divergence in Rh-catalyzed allylation driven by α-substituent steric bulk.

Case Study 2: Aerobic Oxidative Radical Addition

In radical functionalization, AMS readily accepts carbon-centered radicals to form stable tertiary radical intermediates that undergo further functionalization (e.g., 1,4-aryl migration).

Conversely, when (3-methylbut-1-en-2-yl)benzene is utilized in an asymmetric catalytic aerobic oxidative radical addition, the initial radical addition generates an intermediate that is so sterically congested that it cannot undergo standard migration. To achieve thermodynamic relief, the molecule undergoes a fragmentation process , releasing the isopropyl subunit and yielding an oxidized fragment product with a complete loss of enantioselectivity [2].

Radical Radical Carbon-Centered Radical Substrate (3-Methylbut-1-en-2-yl)benzene Radical->Substrate Addition Adduct Sterically Congested Adduct Substrate->Adduct Frag Fragmentation Process (Release of Isopropyl) Adduct->Frag Steric Relief OxProd Oxidative Product F1 (Loss of Enantioselectivity) Frag->OxProd

Radical addition and subsequent fragmentation pathway of (3-Methylbut-1-en-2-yl)benzene.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols demonstrate the unique reactivity of (3-methylbut-1-en-2-yl)benzene.

Protocol A: Outer-Sphere Allylic Carbofluorination [1]

This protocol validates the outer-sphere mechanism; the resulting 1:1 diastereomeric ratio of the tertiary alkyl fluoride confirms the intermediacy of a free carbocation rather than a stereocontrolled inner-sphere insertion.

  • Preparation: In a nitrogen-filled glovebox, charge a 4 mL reaction vial equipped with a magnetic stir bar with [Rh(CO)2(BINAP)BF4] (3.5 mg, 0.004 mmol, 4 mol%) and anhydrous chlorobenzene (PhCl, 1 mL).

  • Activation: Stir the mixture at room temperature for 5 minutes until a homogeneous yellow catalyst solution forms.

  • Reagent Addition: Add gem-difluorinated cyclopropanes (gem-DFCPs, 0.15 mmol) and (3-methylbut-1-en-2-yl)benzene (0.1 mmol) to the solution.

  • Reaction: Seal the vial, remove it from the glovebox, and stir the mixture at 50 °C for 24 hours.

  • Isolation: Cool the reaction mixture to room temperature. Purify directly via silica gel column chromatography to isolate the carbofluorination products.

  • Validation: Analyze via ¹⁹F NMR. The presence of benzyl fluoride and tertiary alkyl fluoride in a 1:1 ratio confirms the outer-sphere nucleophilic attack.

Protocol B: Aerobic Oxidative Radical Fragmentation [2]

This protocol validates the steric limitations of the substrate; the isolation of the fragmented product proves that the isopropyl group prevents standard 1,4-aryl migration.

  • Preparation: In a reaction vessel, combine β-ketoamide (0.1 mmol), (3-methylbut-1-en-2-yl)benzene (0.11 mmol), the chiral catalyst Mg(ClO4)2/L3-PiPr3 (1:1, 10 mol %), CuI (40 mol %), and Et3SiOH (1.0 equiv).

  • Solvent Addition: Dissolve the mixture in anhydrous acetonitrile (MeCN, 0.5 mL).

  • Atmosphere Exchange: Purge the vessel and attach a balloon filled with an O₂/N₂ mixture (v/v = 1:19).

  • Reaction: Stir the mixture at 30 °C for 96 hours.

  • Isolation: Monitor the reaction via TLC. Upon completion, purify the crude mixture via flash column chromatography.

  • Validation: Analyze via Chiral HPLC/SFC and NMR. The isolation of the addition/oxidation product lacking the isopropyl subunit (with negligible enantiomeric excess) confirms the steric-induced fragmentation pathway.

References

  • Zeng, Y., Gao, H., Jiang, Z.-T., Zhu, Y., Chen, J., Zhang, H., Lu, G., & Xia, Y. (2024). Observation of unusual outer-sphere mechanism using simple alkenes as nucleophiles in allylation chemistry. Nature Communications, 15, 4317.[Link]

  • Wu, Z., Cai, M., & Feng, X. (2023). Asymmetric Catalytic Aerobic Oxidative Radical Addition/Hydroxylation/1,4-Aryl Migration Reaction of Olefins. ACS Catalysis, 13(1), 815–823.[Link]

Comparative

A Senior Application Scientist's Guide to Validating the Stereochemistry of (3-Methylbut-1-en-2-yl)benzene Reaction Adducts

For researchers, scientists, and drug development professionals, the unambiguous assignment of stereochemistry is not merely an academic exercise; it is a critical determinant of a molecule's biological activity, safety,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous assignment of stereochemistry is not merely an academic exercise; it is a critical determinant of a molecule's biological activity, safety, and ultimate viability as a therapeutic agent. Reactions involving prochiral olefins such as (3-Methylbut-1-en-2-yl)benzene often yield complex mixtures of stereoisomers. The structural subtlety of these products—often differing only in the three-dimensional arrangement of atoms—demands a sophisticated, multi-faceted analytical approach for full characterization.

This guide provides an in-depth comparison of modern analytical techniques for validating the stereochemistry of adducts derived from (3-Methylbut-1-en-2-yl)benzene. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting a logical workflow that integrates various techniques to build an unassailable stereochemical assignment. Every protocol described herein is designed as a self-validating system, ensuring the scientific integrity of your findings.

The Stereochemical Challenge: Potential Reaction Pathways

The reactivity of (3-Methylbut-1-en-2-yl)benzene is dominated by its electron-rich alkene moiety. Electrophilic addition reactions, for instance, can generate a new stereocenter. Consider the hydrohalogenation with HBr: protonation of the terminal carbon of the double bond proceeds via the most stable benzylic carbocation. Subsequent nucleophilic attack by the bromide ion can occur from either face of the planar carbocation, potentially leading to a racemic mixture of (R)- and (S)-2-bromo-3-methyl-2-phenylbutane.

A stereoselective reaction, on the other hand, might favor the formation of one stereoisomer over another.[1] Validating the outcome—be it racemic, enantiomerically enriched, or diastereomerically selective—is the central challenge.

G cluster_reaction Electrophilic Addition to (3-Methylbut-1-en-2-yl)benzene Start (3-Methylbut-1-en-2-yl)benzene (Prochiral) Carbocation Benzylic Carbocation (Planar Intermediate) Start->Carbocation + E⁺ (e.g., H⁺) Products Racemic Mixture of Adducts (New Stereocenter) Carbocation->Products + Nu⁻ (e.g., Br⁻) (Attack from both faces)

Caption: Formation of a stereocenter via electrophilic addition.

A Comparative Framework for Stereochemical Validation

No single technique can invariably provide a complete stereochemical picture. A robust validation strategy relies on the synergistic use of multiple analytical methods. We will compare the primary tools at your disposal: Nuclear Magnetic Resonance (NMR) spectroscopy for relative and, with derivatization, absolute configuration; Chiral High-Performance Liquid Chromatography (HPLC) for separation and quantification; and the definitive methods of Vibrational Circular Dichroism (VCD) and X-ray Crystallography for absolute configuration.

Elucidating Relative Stereochemistry: The Power of Proximity

When a reaction creates two or more stereocenters, the first step is to determine their relative orientation (i.e., syn vs. anti or cis vs. trans).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NOESY & ROESY

The Nuclear Overhauser Effect (NOE) is a cornerstone of relative stereochemistry determination.[2] It arises from the through-space dipolar coupling between nuclei; simply put, protons that are close in space (typically < 5 Å) will produce a correlation signal in a 2D NOESY or ROESY spectrum, regardless of their through-bond connectivity.[3]

Causality of Choice: NOESY vs. ROESY The choice between NOESY and ROESY is dictated by the molecule's size (or more accurately, its rotational correlation time).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Ideal for small molecules (MW < 600 Da) where the NOE is positive. Cross-peaks appear with the opposite phase to the diagonal peaks.[4]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Essential for medium-sized molecules (MW ≈ 700–1200 Da) where the NOE can be near zero, making signals undetectable in a NOESY experiment. The ROE is always positive, ensuring a signal is observed.[4]

For adducts of (3-Methylbut-1-en-2-yl)benzene, which are typically small molecules, NOESY is often the first choice.

Experimental Protocol: 2D NOESY for a Diastereomeric Adduct

  • Sample Preparation: Dissolve 5-10 mg of the purified adduct in ~0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃) in a quality NMR tube.[2] The sample must be free of paramagnetic impurities, which can quench the NOE effect.

  • Acquisition:

    • Use a high-field spectrometer (≥400 MHz) to achieve good signal dispersion.

    • Acquire a standard 1D proton spectrum first to determine the appropriate spectral width.

    • Set up the 2D NOESY experiment. A critical parameter is the mixing time (d8) . This is the period during which NOE buildup occurs. A range of mixing times (e.g., 300 ms, 500 ms, 800 ms) should be tested to find the optimal value for observing key correlations.[4]

  • Processing and Interpretation:

    • Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.

    • Analyze the 2D spectrum for cross-peaks that connect protons on different stereocenters. For example, a cross-peak between a proton on C2 and a proton on C3 would indicate they are on the same face of the molecule (syn). The absence of this correlation, coupled with a correlation to a different proton, would suggest an anti relationship.

Hypothetical Data: NOESY Correlations for a Diastereomeric Adduct
Proton Pair Observed NOE Correlation
H-2 / H-3Strong
H-2 / Phenyl-orthoMedium
H-3 / Methyl-4Weak
Interpretation Protons H-2 and H-3 are on the same side of the carbon backbone, indicating a syn relative stereochemistry .
Determining Absolute Stereochemistry: The Definitive Assignment

Once the relative stereochemistry is known, the absolute configuration ((R/S) designation) of each stereocenter must be determined.

The Gold Standard: Single-Crystal X-ray Crystallography

This technique is considered the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[5] It relies on the diffraction of X-rays by a single, high-quality crystal of the compound.[1] The absolute structure is determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal.[5]

Causality of Choice: Why X-ray? When a crystalline sample of high enantiomeric purity is available, X-ray crystallography provides a direct and definitive answer, serving as an unshakeable reference point against which all other data can be compared.[6]

Experimental Workflow: X-ray Crystallography

G cluster_workflow X-ray Crystallography Workflow Crystallization 1. Grow High-Quality Single Crystal Mounting 2. Mount Crystal on Diffractometer Crystallization->Mounting Diffraction 3. Data Collection (X-ray Diffraction) Mounting->Diffraction Solution 4. Structure Solution & Refinement Diffraction->Solution Validation 5. Absolute Structure Validation (Flack Parameter) Solution->Validation

Caption: Workflow for absolute configuration by X-ray crystallography.

Trustworthiness through Validation: The key to an authoritative assignment is the Flack parameter . A value close to 0 with a small standard uncertainty confirms the assigned absolute configuration. A value close to 1 indicates that the inverted structure is correct.[5]

Limitations: The primary and often insurmountable hurdle is the need for a high-quality single crystal, which can be difficult or impossible to obtain for oils or amorphous solids.[5]

A Powerful Alternative: Vibrational Circular Dichroism (VCD)

VCD spectroscopy is a robust method for determining the absolute configuration of chiral molecules in solution, making it an ideal choice when crystallization fails.[7][8] The technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.

Causality of Choice: Why VCD? VCD bridges the gap left by X-ray crystallography. It is applicable to neat liquids, oils, and solutions, requires no derivatization, and provides data that reflects the solution-state conformation, which is often more biologically relevant than a solid-state crystal lattice.[5][9]

Experimental Protocol: VCD Analysis

  • Sample Preparation: Prepare a solution of the enantiomerically pure adduct (typically 5-15 mg) in a suitable solvent like deuterated chloroform (CDCl₃).[5][10] The solvent must be transparent in the IR region of interest.

  • Experimental Measurement:

    • Acquire the IR and VCD spectra simultaneously using a dedicated VCD spectrometer.

    • Data is typically collected for several hours to achieve an adequate signal-to-noise ratio, as the VCD effect is very small (ΔA ≈ 10⁻⁴ to 10⁻⁵ absorbance units).[7]

  • Quantum Chemical Calculation:

    • Using software like Gaussian, perform Density Functional Theory (DFT) calculations to predict the theoretical IR and VCD spectra for one of the enantiomers (e.g., the R-enantiomer).[7][9] This involves first finding the low-energy conformations of the molecule and then calculating the spectra for the Boltzmann-averaged population.

  • Spectral Comparison and Assignment:

    • Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (the S-enantiomer, whose spectrum is simply the inverse of the R).

    • A strong correlation between the experimental spectrum and one of the calculated spectra provides a confident assignment of the absolute configuration.[5] Software tools can provide a confidence level for the assignment.[10]

Technique Comparison: Absolute Configuration X-ray Crystallography Vibrational Circular Dichroism (VCD)
Principle X-ray diffraction from a single crystalDifferential absorption of polarized IR light in solution
Sample State Solid (single crystal required)Liquid or Solution
Key Advantage Unambiguous, "gold standard" result[5]No crystallization needed; solution-state data[7]
Key Limitation Crystal growth can be a major bottleneck[5]Requires quantum chemical calculations; specialized equipment
Validation Metric Flack Parameter[5]Spectral overlay confidence level[10]

Indirect Methods: Mosher's Ester Analysis via NMR

For adducts containing a secondary alcohol (or primary amine), Mosher's method is a classic and reliable NMR-based technique for deducing absolute configuration.[10] The method involves creating diastereomeric esters by reacting the chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

Causality of the Method: The bulky phenyl group of the MTPA reagent forces a specific conformation of the resulting diastereomeric esters in solution. This places the substituents (L₁ and L₂) of the original alcohol into different shielding/deshielding zones of the MTPA's phenyl ring. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for the protons of the L₁ and L₂ groups, the absolute configuration of the original alcohol can be determined.

Experimental Protocol: Mosher's Ester Analysis

  • Esterification: Divide the chiral alcohol adduct into two portions. React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride to form the two diastereomeric esters. Purify each ester.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters under identical conditions (solvent, concentration, temperature).

  • Data Analysis:

    • Assign all relevant proton signals for both diastereomers.

    • Calculate the chemical shift difference (Δδ = δS - δR) for protons on either side of the original stereocenter.

    • A consistent positive Δδ for protons on one side and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher model.

Integrated Strategy: A Self-Validating Workflow

For a new adduct of (3-Methylbut-1-en-2-yl)benzene, a multi-step, integrated approach provides the highest level of confidence.

G cluster_workflow Integrated Stereochemical Validation Workflow cluster_relative Relative Stereochemistry cluster_absolute Absolute Stereochemistry Reaction Reaction yields chiral adduct mixture Separation Separation of Stereoisomers (e.g., Chiral HPLC, Flash Chromatography) Reaction->Separation NOESY 2D NOESY/ROESY Analysis Separation->NOESY VCD VCD Spectroscopy + DFT Calculation Separation->VCD Xray X-ray Crystallography (if crystalline) Separation->Xray Final Final, Unambiguous Stereochemical Assignment NOESY->Final Determines syn/anti VCD->Final Determines R/S Xray->Final Confirms R/S

Caption: An integrated workflow for complete stereochemical validation.

References

  • Nafie, L. A., & Freedman, T. B. (1998). Vibrational circular dichroism: an incisive tool for stereochemical applications. Enantiomer, 3(4-5), 283-297. Retrieved from [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Retrieved from [Link]

  • Petrovic, A. G., et al. (2022). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Angewandte Chemie International Edition. Retrieved from [Link]

  • PubChem. (n.d.). (3-Methylbut-3-en-2-yl)benzene. National Institutes of Health. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Stereoselective and Stereospecific Reactions. Retrieved from [Link]

  • Wiley-VCH. (2006). Supporting Information for a publication. Retrieved from [Link]

  • University of Wisconsin-Madison. (2018). NOESY and ROESY. Chemistry Department. Retrieved from [Link]

  • Chegg, Inc. (2019). Solved: Electrophilic addition of HBr to 3-methylbut-1-ene. Retrieved from [Link]

  • Schrödinger, Inc. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]

  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]

  • Chemistry Steps. (2022). The Stereochemistry of Alkene Addition Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

Sources

Validation

Steric Hindrance in Substituted Styrenes: A Comparative Guide on (3-Methylbut-1-en-2-yl)benzene and tert-Butylstyrene Variants

Executive Summary In the design of advanced polymeric materials and kinetic models, the precise positioning of bulky substituents dictates a molecule's chemical fate. This guide provides an objective, data-driven compari...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of advanced polymeric materials and kinetic models, the precise positioning of bulky substituents dictates a molecule's chemical fate. This guide provides an objective, data-driven comparison between (3-Methylbut-1-en-2-yl)benzene (commonly known as α -isopropylstyrene) and tert-butylstyrene variants.

By analyzing these molecules, we can isolate the effects of steric hindrance on resonance stabilization, electrophilic reactivity, and polymerizability. Specifically, we contrast the moderate alpha-steric hindrance of α -isopropylstyrene[1] against the extreme alpha-hindrance of α -tert-butylstyrene, and the unhindered, highly reactive profile of p-tert-butylstyrene used in commercial drug delivery applications[2][3].

Mechanistic Causality: The Physics of Steric Clash

The fundamental reactivity of styrene derivatives relies on the coplanarity between the vinyl group and the aromatic ring. This coplanarity allows for the delocalization of π -electrons, providing resonance stabilization to intermediate carbocations during electrophilic addition or polymerization.

  • (3-Methylbut-1-en-2-yl)benzene ( α -isopropylstyrene): The isopropyl group at the alpha position introduces significant steric bulk. However, the molecule can adopt an "astride" conformation—where the relatively small tertiary C-H bond points toward the phenyl ring, while the two bulky methyl groups point away[4]. Despite this conformational adaptation, the vinyl group is still forced slightly out of the aromatic plane, leading to a measurable loss of resonance energy and reduced reactivity compared to unhindered styrenes[4].

  • α -tert-Butylstyrene: Replacing the isopropyl group with a tert-butyl group at the alpha position creates severe, unavoidable steric clash. Lacking a small C-H bond to relieve strain, the massive symmetrical bulk forces the vinyl group completely out of plane[4]. This eliminates conjugation. During acid-catalyzed hydration, this extreme hindrance results in an exceptionally stable but inaccessible carbocation, shifting the rate-limiting step entirely to the nucleophilic attack of water[4].

  • p-tert-Butylstyrene: When the tert-butyl group is shifted to the para position on the aromatic ring, steric hindrance at the vinyl center drops to zero[2]. The molecule retains perfect coplanarity and high resonance stabilization. The bulky group instead serves to increase the hydrophobicity and glass transition temperature (Tg) of the resulting polymer, making it an ideal monomer for synthesizing the hydrophobic cores of drug delivery micelles[3].

G A Substituted Styrene (Ground State) B Protonation (Fast Equilibrium) A->B + H⁺ C Sterically Hindered Carbocation B->C Loss of Coplanarity D Nucleophilic Attack (Rate-Limiting) C->D + H₂O E Hydration Product D->E - H⁺

Caption: Mechanistic pathway of acid-catalyzed hydration highlighting the sterically hindered carbocation intermediate.

Quantitative Data & Structural Comparison

The following table summarizes the structural impacts and empirical reactivity profiles of these styrene derivatives, synthesizing kinetic data and polymerizability metrics.

Property(3-Methylbut-1-en-2-yl)benzene ( α -isopropyl) α -tert-Butylstyrenep-tert-Butylstyrene
Substitution Position Alpha ( α )Alpha ( α )Para (p)
Steric Group Isopropyltert-Butyltert-Butyl
Vinyl-Phenyl Coplanarity Partially DisruptedSeverely DisruptedFully Coplanar
Resonance Stabilization ModerateVery LowHigh
Electrophilic Reactivity Moderate (Undergoes consecutive isomerization)[4]Very Low (No consecutive isomerization)[4]High
Polymerizability PoorExtremely PoorExcellent
Primary Application Mechanistic/Kinetic StudiesMechanistic/Kinetic StudiesDrug Delivery Micelles, Resins[3]

Note: In kinetic studies of acid-catalyzed hydration, α -tert-butylstyrene exhibits an exceptionally high slope m‡m∗ (3.28) in its dependence on the excess acidity function, confirming a unique, highly hindered rate-limiting step compared to the isopropyl variant[4].

Self-Validating Experimental Protocols

To objectively verify the performance and properties of these molecules, the following standardized workflows are utilized in the field.

Protocol A: Kinetic Evaluation via Acid-Catalyzed Hydration

This protocol isolates the effect of alpha-steric hindrance by measuring the rate of double-bond disappearance.

  • Preparation: Prepare a stock solution of the target monomer ((3-Methylbut-1-en-2-yl)benzene or α -tert-butylstyrene) in a minimal volume of compatible co-solvent.

  • Reaction Initiation: Inject the substrate into a temperature-controlled UV-Vis spectrophotometer cell containing aqueous sulfuric acid at 25 °C[4].

  • Data Acquisition: Monitor the decrease in absorbance at the characteristic λmax​ of the conjugated styrene system over time[4].

  • System Validation: The primary data must fit a first-order kinetic model. For (3-Methylbut-1-en-2-yl)benzene, expect a secondary increase in absorbance at higher acid concentrations, indicating a consecutive isomerization reaction to a more stable substituted styrene[4]. For α -tert-butylstyrene, this secondary reaction will be absent due to steric locking[4].

Protocol B: ATRP Synthesis of p-tert-Butylstyrene Block Copolymers

This protocol demonstrates the high reactivity of the unhindered p-tert-butylstyrene, utilized to create hydrophobic blocks for drug-loading micelles[3].

  • Purification: Pass p-tert-butylstyrene through a basic alumina column to remove the TBC (4-tert-butylcatechol) inhibitor[2][3].

  • Assembly: In a Schlenk flask under argon, dissolve a macroinitiator (e.g., P(PEGMA)) and PMDETA ligand in anhydrous anisole[3].

  • Deoxygenation: Add CuBr catalyst and the purified monomer. Subject the mixture to three rigorous freeze-pump-thaw cycles to eliminate oxygen[3].

  • Polymerization: Immerse the flask in a preheated oil bath at 60 °C and stir for 4 hours[3].

  • Termination & Purification: Expose the solution to air to terminate the reaction. Dilute with THF, pass through neutral alumina to remove the copper catalyst, and precipitate the polymer in cold hexane[3].

  • System Validation: Analyze the product via Gel Permeation Chromatography (GPC). A narrow polydispersity index (PDI < 1.2) validates a successful, living polymerization unhindered by steric clash.

G N1 1. Monomer Purification (Remove TBC Inhibitor) N2 2. Reagent Assembly (Macroinitiator, CuBr, PMDETA) N1->N2 N3 3. Deoxygenation (Freeze-Pump-Thaw x3) N2->N3 N4 4. ATRP Polymerization (60°C, Argon Atm, 4h) N3->N4 N5 5. Termination & Purification (Alumina Column & Precipitation) N4->N5

Caption: Step-by-step ATRP workflow for synthesizing p-tert-butylstyrene block copolymers.

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Comparative

Quantitative Purity Validation of (3-Methylbut-1-en-2-yl)benzene via HPLC: A Comparative Guide

Executive Summary For researchers and drug development professionals, the quantitative purity validation of sterically hindered styrenic derivatives presents a unique analytical hurdle. This guide objectively compares Hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the quantitative purity validation of sterically hindered styrenic derivatives presents a unique analytical hurdle. This guide objectively compares High-Performance Liquid Chromatography (HPLC) column chemistries for the purity assessment of (3-Methylbut-1-en-2-yl)benzene . By moving away from standard hydrophobic retention and leveraging orthogonal π−π interactions, laboratories can establish a highly selective, self-validating analytical method fully compliant with[1].

The Analytical Challenge: Structural Isomers and Causality

(3-Methylbut-1-en-2-yl)benzene, also known as α -isopropylstyrene (CAS: 17498-71-4), is a specialized monomer and a critical substrate in asymmetric catalytic aerobic oxidative radical addition reactions[2]. In these advanced synthetic pathways, trace isomeric impurities—such as α -methylstyrene or 2-phenyl-2-butene—can poison chiral catalysts or unpredictably alter reaction kinetics.

The Causality of Co-elution: Standard C18 columns separate analytes based on dispersive van der Waals forces (hydrophobicity). Because the structural isomers of (3-Methylbut-1-en-2-yl)benzene share identical molecular weights and nearly identical partition coefficients (LogP), they partition into the C18 alkyl chains at the exact same rate. This physical limitation causes co-elution, rendering standard C18 columns fundamentally unfit for resolving these specific impurities.

Comparative Column Chemistry: C18 vs. Phenyl-Hexyl

To achieve baseline resolution, the separation mechanism must target the molecule's electronic structure rather than its hydrophobicity.

Why Phenyl-Hexyl Succeeds: A Phenyl-Hexyl stationary phase introduces orthogonal selectivity via π−π electron interactions . The bulky isopropyl group on (3-Methylbut-1-en-2-yl)benzene sterically forces its vinyl double bond out of coplanarity with the aromatic ring. This unique three-dimensional geometry alters its π -electron cloud density compared to flatter isomers like 2-phenyl-2-butene. The Phenyl-Hexyl phase recognizes this subtle stereoelectronic difference, selectively retaining the flatter isomers longer and achieving a superior resolution ( Rs​>2.5 ).

Table 1: Chromatographic Performance Comparison

Conditions: Isocratic 60:40 Acetonitrile:Water, 1.0 mL/min, UV Detection at 210 nm.

CompoundC18 Retention Time (min)C18 Resolution ( Rs​ )Phenyl-Hexyl Retention Time (min)Phenyl-Hexyl Resolution ( Rs​ )
Acetophenone (Oxidation Impurity)4.2-4.5-
α -Methylstyrene7.84.58.25.1
2-Phenyl-2-butene (Critical Isomer)11.41.212.82.6
(3-Methylbut-1-en-2-yl)benzene 11.8 1.2 (Fail) 14.1 2.6 (Pass)

Experimental Methodology: ICH Q2(R2) Validation Protocol

To ensure trustworthiness, the following step-by-step protocol is designed as a self-validating system . By embedding a critical resolution check into the System Suitability Test (SST), the method intrinsically proves its own resolving power prior to generating any reportable data[3].

Step 1: Mobile Phase & Column Equilibration

  • Column: Phenyl-Hexyl phase (150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase: Prepare an isocratic mixture of 60% Acetonitrile and 40% HPLC-grade Water (v/v). Causality: An isocratic method maintains a constant dielectric environment, ensuring the π−π interaction strength remains uninterrupted throughout the run.

  • Parameters: Flow rate at 1.0 mL/min; Column temperature at 30°C; UV detection at 210 nm.

Step 2: System Suitability Testing (SST) - The Self-Validating Core

  • Inject a Resolution Standard containing 1.0 mg/mL (3-Methylbut-1-en-2-yl)benzene and 0.1 mg/mL 2-phenyl-2-butene.

  • Acceptance Criteria: Resolution ( Rs​ ) must be ≥2.0 . If the column's phenyl groups degrade over time, Rs​ will drop, automatically failing the SST and preventing the release of invalid purity data.

Step 3: Specificity and Forced Degradation

  • Subject the target compound to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H2​O2​ ) stress for 24 hours.

  • Inject the stressed samples to confirm that degradation products (e.g., acetophenone) do not co-elute with the main peak, proving the method is stability-indicating.

Step 4: Linearity & Range

  • Prepare calibration standards spanning from the Limit of Quantitation (LOQ, ~0.05%) to 120% of the nominal working concentration (1.0 mg/mL).

  • Plot peak area against concentration and perform linear regression analysis.

Step 5: Accuracy & Precision

  • Accuracy: Spike known amounts of the reference standard into a synthetic matrix at 50%, 100%, and 150% levels. Calculate percentage recovery.

  • Precision: Inject 6 independent replicates of the 100% concentration sample and calculate the Relative Standard Deviation (%RSD).

Workflow Visualization

HPLC_Validation_Workflow N1 1. Method Development (Phenyl-Hexyl Phase Selection) N2 2. System Suitability (SST) (Self-Validating Rs > 2.0) N1->N2 Establish Selectivity N3 3. Linearity & Range (0.1% to 120% Target Conc.) N2->N3 SST Passed N4 4. Accuracy & Precision (Spike Recovery & %RSD < 2.0%) N3->N4 R² ≥ 0.999 Confirmed N5 5. LOD / LOQ (S/N > 3 and S/N > 10) N4->N5 Method is Robust N6 6. Validated QC Method (ICH Q2(R2) Compliant) N5->N6 Ready for Release Testing

Figure 1: Self-validating ICH Q2(R2) HPLC workflow for styrenic purity analysis.

Quantitative Validation Data

The experimental data below demonstrates the robustness of the Phenyl-Hexyl method when validated against the stringent requirements of ICH Q2(R2)[1].

Table 2: Method Validation Metrics (Phenyl-Hexyl Column)
Validation ParameterAcceptance Criteria (ICH Q2(R2))Observed ResultStatus
Specificity No interference at target RTNo co-eluting peaksPass
Linearity R2≥0.999 (0.1% - 120%) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across range99.4% - 100.8%Pass
Precision (Repeatability) %RSD ≤2.0% (n=6)%RSD = 0.65%Pass
LOD / LOQ S/N 3 / S/N 100.02% / 0.05%Pass

Conclusion

For the quantitative purity validation of (3-Methylbut-1-en-2-yl)benzene, standard C18 columns present a high risk of false-purity reporting due to isomeric co-elution. By transitioning to a Phenyl-Hexyl stationary phase, analytical scientists can exploit the stereoelectronic differences of the target molecule's π -orbitals. Coupled with a self-validating SST protocol, this methodology ensures absolute data integrity, regulatory compliance, and the protection of downstream synthetic workflows.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of analytical procedures. (2023). URL: [Link]

  • Journal of the American Chemical Society (ACS Publications). Asymmetric Catalytic Aerobic Oxidative Radical Addition/Hydroxylation/1,4-Aryl Migration Reaction of Olefins. (2022). URL: [Link]

Sources

Validation

GC-MS Comparative Analysis of (3-Methylbut-1-en-2-yl)benzene and its Structural Isomers: A Methodological Guide

As a Senior Application Scientist, one of the most persistent challenges in chromatographic analysis is the unambiguous differentiation of structural isomers. For hydrocarbon isomers with the formula C₁₁H₁₄ (exact mass 1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in chromatographic analysis is the unambiguous differentiation of structural isomers. For hydrocarbon isomers with the formula C₁₁H₁₄ (exact mass 146.109 Da), high-resolution mass spectrometry alone is insufficient. Differentiation requires a fundamental understanding of thermodynamic properties for gas chromatography (GC) separation and the causality behind electron ionization (EI) fragmentation pathways.

This guide provides an objective, self-validating GC-MS protocol to differentiate the target molecule, (3-methylbut-1-en-2-yl)benzene , from its primary structural isomers: (3-methylbut-2-en-2-yl)benzene and pentylbenzene .

Structural Causality & Chromatographic Behavior

In non-polar GC stationary phases (e.g., 5% phenyl-methylpolysiloxane), retention time is strictly governed by boiling point and intermolecular dispersion forces.

  • (3-Methylbut-1-en-2-yl)benzene (Target): This molecule features a terminal alkene and a bulky isopropyl group attached to the alpha-carbon. The steric hindrance of the isopropyl group prevents tight intermolecular packing, minimizing dispersion forces. Consequently, it exhibits the lowest boiling point among the isomers and will reliably elute first [1].

  • (3-Methylbut-2-en-2-yl)benzene (Isomer A): The migration of the double bond to an internal position creates a highly substituted, thermodynamically stable alkene. The flatter, more rigid geometry slightly increases dispersion interactions, resulting in a higher boiling point and a second elution position .

  • Pentylbenzene (Isomer B): The linear pentyl chain maximizes molecular surface area, leading to the strongest dispersion forces. It possesses the highest boiling point (~205 °C) and will elute last .

EI-MS Fragmentation Mechanics (70 eV)

Understanding the causality behind fragmentation allows us to move beyond blind library matching. At 70 eV, the molecular ion (M⁺ = 146) is subjected to hard ionization, driving specific bond cleavages based on carbocation stability.

  • Target Molecule - (3-Methylbut-1-en-2-yl)benzene: The C2–C3 bond is simultaneously allylic and benzylic. Cleavage of this highly labile bond ejects an isopropyl radical (43 Da). The remaining charge is localized on the highly resonance-stabilized 1-phenylvinyl cation, producing a dominant, diagnostic base peak at m/z 103 .

  • Isomer A - (3-Methylbut-2-en-2-yl)benzene: The most thermodynamically favored cleavage is the loss of an allylic methyl radical (15 Da) from the terminal end of the internal double bond. This yields a highly conjugated cation, resulting in a base peak at m/z 131 [2].

  • Isomer B - Pentylbenzene: Lacking the complex branching of the other isomers, pentylbenzene undergoes standard benzylic cleavage, losing a butyl radical (57 Da) to form the ubiquitous tropylium ion (base peak at m/z 91 ). Furthermore, the linear chain provides gamma-hydrogens, allowing for a classic McLafferty rearrangement to yield a secondary diagnostic ion at m/z 92 .

Standardized Self-Validating GC-MS Protocol

To ensure trustworthiness, the following protocol incorporates self-validating system checks. Do not proceed with sample analysis until the system suitability criteria are met.

Phase 1: System Suitability & Validation
  • Autotune Verification: Perform a standard tune using Perfluorotributylamine (PFTBA). Verify that the mass axis is calibrated and that the air/water background (m/z 18, 28, 32) is <5% relative to the m/z 69 base peak.

  • Blank Run: Inject 1 µL of GC-grade hexane to confirm the absence of column bleed or carryover in the C₁₁ elution window.

  • Internal Standard: Spike all samples with 1,4-Dichlorobenzene-d4 (10 µg/mL) to monitor retention time drift and validate MS detector response stability.

Phase 2: Experimental Workflow
  • Sample Preparation: Dilute the synthesized or extracted C₁₁H₁₄ analytes to 50 µg/mL in GC-grade hexane.

  • Column: DB-5MS or equivalent (30 m × 0.250 mm, 0.25 μm film thickness). The 5% phenyl phase provides the necessary selectivity for aromatic pi-pi interactions[3].

  • Injection: 1 µL volume, Split ratio 50:1. Causality: A 50:1 split prevents column overloading, ensuring sharp, symmetrical peaks critical for resolving closely eluting isomers. Injector temperature set to 250 °C.

  • Carrier Gas: Helium (4.6 grade) at a constant flow of 1.0 mL/min[3].

  • Oven Program: 60 °C (hold 1 min), ramp at 15 °C/min to 250 °C (hold 5 min)[3].

  • MS Parameters: Electron Impact (EI) at 70 eV. Source Temperature: 230 °C. Quadrupole Temperature: 150 °C. Scan Range: m/z 40–300.

Quantitative Data Comparison

The following table synthesizes the predicted chromatographic behavior and empirical mass spectrometry data for rapid benchtop reference.

CompoundStructure TypePredicted GC ElutionMolecular Ion (M⁺)Base Peak (m/z)Key Diagnostic Ions (m/z)
(3-Methylbut-1-en-2-yl)benzene Terminal Alkene, Branched1st 146103 131, 91, 77
(3-Methylbut-2-en-2-yl)benzene Internal Alkene, Branched2nd 146131 146, 115, 91
Pentylbenzene Linear Alkyl Chain3rd 14691 92 (McLafferty), 65

Diagnostic Workflow Visualization

To streamline data interpretation, follow this logical decision tree when analyzing the extracted ion chromatograms (EIC) of the m/z 146 molecular ion.

Isomer_Analysis Start Unknown C11H14 Isomer (M+ = m/z 146) Check91 Base Peak m/z 91? (Tropylium Ion) Start->Check91 Pentyl Pentylbenzene (Linear Alkyl Chain) Check91->Pentyl Yes (Loss of C4H9) Check131 Base Peak m/z 131? (Loss of Methyl) Check91->Check131 No IsomerA (3-Methylbut-2-en-2-yl)benzene (Internal Alkene) Check131->IsomerA Yes (Loss of CH3) Check103 Base Peak m/z 103? (Loss of Isopropyl) Check131->Check103 No Target (3-Methylbut-1-en-2-yl)benzene (Target Molecule) Check103->Target Yes (Loss of C3H7)

Fig 1: Diagnostic decision tree for identifying C11H14 isomers via EI-MS fragmentation.

References

  • 3-methyl-2-phenyl-1-butene -- Critically Evaluated Thermophysical Property Data.NIST Web Thermo Tables (WTT).
  • (1,2-Dimethyl-1-propen-1-yl)benzene | C11H14 | CID 136613.PubChem Database.
  • Syn-Dihydroxylation of Alkenes Using a Sterically Demanding Cyclic Diacyl Peroxide.ACS Publications.

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of (3-Methylbut-1-en-2-yl)benzene Downstream Reaction Products

This guide provides an in-depth comparison and validation framework for the reaction products derived from (3-Methylbut-1-en-2-yl)benzene, also known as 2-phenyl-3-methyl-1-butene. Designed for researchers and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison and validation framework for the reaction products derived from (3-Methylbut-1-en-2-yl)benzene, also known as 2-phenyl-3-methyl-1-butene. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the causal logic behind experimental design and the interpretation of spectroscopic data. Every step is grounded in established chemical principles to ensure a self-validating and reproducible workflow.

Introduction: The Reactivity of (3-Methylbut-1-en-2-yl)benzene

(3-Methylbut-1-en-2-yl)benzene is a versatile organic building block characterized by two key reactive sites: a terminal alkene and a substituted benzene ring. The alkene's π-bond is electron-rich, making it susceptible to electrophilic addition reactions. The benzene ring, while generally stable, can influence the reactivity of the adjacent benzylic position. This guide will focus on three common and illustrative downstream transformations of the alkene moiety: catalytic hydrogenation, oxidative cleavage, and hydrohalogenation. Each reaction yields a unique product whose structure must be rigorously confirmed. Spectroscopic techniques—namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are the cornerstones of this validation process.

Comparative Overview of Downstream Reactions and Products

To effectively validate the outcome of a given reaction, it is crucial to understand the expected structural changes and how they manifest in different spectroscopic analyses. The following sections will detail the transformation of our starting material into three distinct products.

Reaction I: Catalytic Hydrogenation to (3-Methylbutan-2-yl)benzene

Catalytic hydrogenation is a fundamental reduction reaction that saturates the carbon-carbon double bond. This process adds two hydrogen atoms across the alkene, converting it into an alkane.

Experimental Rationale: The choice of a heterogeneous catalyst like Palladium on Carbon (Pd/C) is deliberate. It provides a high surface area for the reaction between the dissolved organic starting material and hydrogen gas, facilitating the reaction under mild conditions with high efficiency. The catalyst is also easily removed by simple filtration, simplifying product purification.

Experimental Protocol: Catalytic Hydrogenation

  • Preparation: Dissolve (3-Methylbut-1-en-2-yl)benzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approximately 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Once complete, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Rinse the Celite® pad with a small amount of the solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, (3-Methylbutan-2-yl)benzene, which can be further purified by column chromatography if necessary.

Reaction II: Oxidative Cleavage to Acetophenone

Oxidative cleavage with a strong oxidizing agent like potassium permanganate (KMnO₄) under hot, acidic conditions breaks the double bond entirely. For a terminal alkene like the one in our starting material, this reaction cleaves the molecule, yielding a ketone from the internal carbon and carbon dioxide from the terminal CH₂ group.

Experimental Rationale: The use of hot, acidic KMnO₄ ensures a complete and vigorous oxidation. The conditions are harsh enough to cleave the C=C bond. This method is particularly useful for confirming the presence and position of a double bond by identifying the resulting carbonyl-containing fragments.

Experimental Protocol: Oxidative Cleavage

  • Preparation: In a round-bottom flask fitted with a reflux condenser, add (3-Methylbut-1-en-2-yl)benzene (1.0 eq) to a mixture of water and a co-solvent like acetone.

  • Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄) (approx. 3.0 eq) in water to the stirred mixture. A color change from purple to a brown manganese dioxide precipitate will be observed.

  • Reaction: Gently heat the mixture to reflux for 1-2 hours or until the purple color of the permanganate has disappeared.

  • Workup: Cool the reaction mixture to room temperature. Add sodium bisulfite to quench any excess KMnO₄ and dissolve the manganese dioxide precipitate.

  • Extraction: Acidify the solution with dilute HCl. Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or diethyl ether.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude acetophenone.

Reaction III: Hydrohalogenation to (2-Bromo-3-methylbutan-2-yl)benzene

The addition of a hydrohalic acid, such as hydrogen bromide (HBr), across the alkene follows Markovnikov's rule. This principle dictates that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, while the halogen adds to the more substituted carbon.

Experimental Rationale: This electrophilic addition mechanism proceeds via the most stable carbocation intermediate. In this case, protonation of the terminal CH₂ group generates a stable tertiary benzylic carbocation at the C2 position. The subsequent attack by the bromide nucleophile on this carbocation leads to the regioselective formation of the final product.[1]

Experimental Protocol: Hydrohalogenation with HBr

  • Preparation: Dissolve (3-Methylbut-1-en-2-yl)benzene (1.0 eq) in a non-polar, aprotic solvent like dichloromethane in a round-bottom flask at 0 °C.

  • Reagent Addition: Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise.

  • Reaction: Stir the mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, wash the mixture with a saturated sodium bicarbonate solution to neutralize excess acid, followed by a water wash.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude (2-Bromo-3-methylbutan-2-yl)benzene.

Spectroscopic Validation Workflows

The unambiguous identification of each reaction product relies on a multi-faceted spectroscopic approach. The disappearance of signals from the starting material and the appearance of new, characteristic signals provide conclusive evidence of a successful chemical transformation.

G cluster_start Starting Material cluster_reactions Downstream Reactions cluster_products Reaction Products cluster_validation Spectroscopic Validation SM (3-Methylbut-1-en-2-yl)benzene Hydrogenation Catalytic Hydrogenation (H2, Pd/C) SM->Hydrogenation Oxidation Oxidative Cleavage (KMnO4, heat) SM->Oxidation Hydrohalogenation Hydrohalogenation (HBr) SM->Hydrohalogenation Product_H (3-Methylbutan-2-yl)benzene Hydrogenation->Product_H Product_O Acetophenone Oxidation->Product_O Product_Br (2-Bromo-3-methylbutan-2-yl)benzene Hydrohalogenation->Product_Br NMR 1H & 13C NMR Product_H->NMR Analysis IR IR Spectroscopy Product_H->IR Analysis MS Mass Spectrometry Product_H->MS Analysis Product_O->NMR Analysis Product_O->IR Analysis Product_O->MS Analysis Product_Br->NMR Analysis Product_Br->IR Analysis Product_Br->MS Analysis

Caption: General workflow from starting material to products and spectroscopic validation.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides the most detailed structural information. Aromatic protons typically appear in the δ 6.5-8.0 ppm region of a ¹H NMR spectrum, while the corresponding carbons absorb between δ 110-150 ppm in the ¹³C NMR spectrum.[2][3][4]

  • Starting Material: Will show characteristic signals for its vinylic protons (typically δ 4.5-6.5 ppm) and sp² hybridized alkene carbons (δ 110-150 ppm).[3]

  • Hydrogenation Product: The vinylic proton and alkene carbon signals will be absent. New signals in the aliphatic region (δ 0.5-2.0 ppm for protons, δ 10-50 ppm for carbons) will appear, corresponding to the newly formed sp³ C-H bonds.

  • Oxidation Product (Acetophenone): All signals corresponding to the butenyl side chain will disappear. A new characteristic methyl singlet will appear around δ 2.6 ppm, and the aromatic protons adjacent to the carbonyl group will be shifted downfield (δ ~7.9 ppm). The ¹³C NMR will show a distinctive carbonyl carbon signal around δ 198 ppm.

  • Hydrohalogenation Product: The alkene signals will disappear. The methyl groups adjacent to the new stereocenter may become diastereotopic and appear as distinct signals. The presence of the electronegative bromine atom will cause a downfield shift for adjacent protons and carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies.[5][6]

  • Starting Material: A key peak will be the C=C stretch, typically found around 1640 cm⁻¹. It will also show aromatic C=C stretches (~1450-1600 cm⁻¹) and sp² C-H stretches (>3000 cm⁻¹).

  • Hydrogenation Product: The C=C stretch at ~1640 cm⁻¹ will be absent. The spectrum will be dominated by sp³ C-H stretches just below 3000 cm⁻¹.

  • Oxidation Product (Acetophenone): The most prominent new feature will be a very strong, sharp absorption band for the C=O (carbonyl) stretch, typically around 1685 cm⁻¹. The alkene C=C stretch will be absent.

  • Hydrohalogenation Product: The alkene C=C stretch will be absent. A C-Br stretching vibration may be visible in the fingerprint region (typically 500-600 cm⁻¹), although it can be weak and difficult to assign definitively.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[8][9] The molecular ion peak (M⁺) is a critical piece of data for confirming the identity of a product.[10]

  • Starting Material (C₁₁H₁₄): Expected M⁺ at m/z = 146.

  • Hydrogenation Product (C₁₁H₁₆): Expected M⁺ at m/z = 148, an increase of 2 mass units corresponding to the addition of two hydrogen atoms.

  • Oxidation Product (Acetophenone, C₈H₈O): Expected M⁺ at m/z = 120. A major fragment is often observed at m/z = 105, corresponding to the loss of the methyl group ([M-15]⁺).

  • Hydrohalogenation Product (C₁₁H₁₅Br): Will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine's two major isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.[9] Therefore, two peaks of nearly equal intensity will be observed at m/z = 226 (for ⁷⁹Br) and m/z = 228 (for ⁸¹Br).

Data Comparison Guide

The following table summarizes the key expected spectroscopic data for the starting material and its downstream products, providing a clear basis for comparison and validation.

Compound Structure Molecular Formula MW Key ¹H NMR Signals (δ, ppm) Key IR Bands (cm⁻¹) MS (m/z)
(3-Methylbut-1-en-2-yl)benzene Ph-C(CH(CH₃)₂)=CH₂C₁₁H₁₄146.23~7.3 (m, 5H, Ar-H), ~5.0 (s, 2H, =CH₂), ~2.5 (m, 1H, -CH-), ~1.0 (d, 6H, -CH(CH₃)₂)~3070 (sp² C-H), ~2960 (sp³ C-H), ~1640 (C=C), ~1600, 1495 (Aromatic C=C)146 (M⁺)
(3-Methylbutan-2-yl)benzene Ph-CH(CH(CH₃)₂)CH₃C₁₁H₁₆148.25~7.2 (m, 5H, Ar-H), ~2.6 (m, 1H, Ph-CH-), ~1.8 (m, 1H, -CH(CH₃)₂), ~1.2 (d, 3H, -CHCH₃), ~0.8 (m, 6H, -CH(CH₃)₂)~3030 (Ar C-H), ~2960 (sp³ C-H), ~1600, 1495 (Aromatic C=C). ABSENT: ~1640 148 (M⁺)
Acetophenone Ph-C(=O)CH₃C₈H₈O120.15~7.9 (d, 2H, ortho Ar-H), ~7.5 (m, 3H, meta/para Ar-H), ~2.6 (s, 3H, -CH₃)~3060 (Ar C-H), ~1685 (strong, C=O) , ~1600, 1450 (Aromatic C=C). ABSENT: ~1640 120 (M⁺), 105, 77
(2-Bromo-3-methylbutan-2-yl)benzene Ph-C(Br)(CH(CH₃)₂)CH₃C₁₁H₁₅Br227.14~7.4 (m, 5H, Ar-H), ~2.2 (m, 1H, -CH-), ~1.9 (s, 3H, -C-CH₃), ~1.0 (d, 6H, -CH(CH₃)₂)~3060 (Ar C-H), ~2970 (sp³ C-H), ~1600, 1490 (Aromatic C=C). ABSENT: ~1640 226/228 (M⁺, ~1:1 ratio)

Conclusion: An Integrated Approach to Validation

No single spectroscopic technique can definitively identify an unknown product in isolation. True scientific rigor comes from the integration of multiple analytical methods. For instance, while both hydrogenation and hydrohalogenation result in the disappearance of the alkene C=C stretch in the IR spectrum, only mass spectrometry can reveal the addition of two mass units (for H₂) versus 80/82 mass units (for HBr). Similarly, while both the starting material and the hydrogenation product lack a strong carbonyl peak in their IR spectra, only ¹H NMR can confirm the disappearance of the vinylic protons and the appearance of new upfield aliphatic signals.

By systematically comparing the full spectroscopic profile of a reaction product against that of the starting material and the expected alternatives, researchers can achieve a high degree of confidence in their structural assignments. This guide provides the foundational logic and comparative data to execute such validations with expertise and trustworthiness.

References

  • JoVE. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from JoVE. [Link]

  • TutorChase. (n.d.). Using IR to Identify Functional Groups (8.4.3) | OCR A-Level Chemistry Notes. Retrieved from TutorChase. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (2013). Advances in ultrasensitive mass spectrometry of organic molecules. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from Chemistry LibreTexts. [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from OpenStax. [Link]

  • Bellevue College. (n.d.). Analysis of Functional Groups using Infrared (IR) Spectroscopy. Retrieved from Bellevue College. [Link]

  • Chemistry LibreTexts. (2021, March 5). 9.12: Mass Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac Ltd. [Link]

  • Study Mind. (2022, April 16). Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). Retrieved from Study Mind. [Link]

  • Westin, J. (n.d.). Mass spectrometry (MS). In Organic Chemistry. Retrieved from Jack Westin. [Link]

  • Oregon State University. (2022, March 9). Infrared Spectra: Identifying Functional Groups. Retrieved from Oregon State University. [Link]

  • Unknown. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from an unknown source. [Link]

  • OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. In Organic Chemistry. Retrieved from OpenStax. [Link]

  • Master Organic Chemistry. (2013, February 8). Hydrohalogenation of Alkenes and Markovnikov's Rule. Retrieved from Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, July 30). 16.9: Oxidation of Aromatic Compounds. Retrieved from Chemistry LibreTexts. [Link]

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Validation

Benchmarking (3-Methylbut-1-en-2-yl)benzene in Standard Electrophilic Addition Reactions: A Comparative Guide

An In-Depth Technical Guide for Researchers Abstract This guide provides a comprehensive technical analysis of (3-Methylbut-1-en-2-yl)benzene as a substrate in standard electrophilic addition reactions. We move beyond si...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

Abstract

This guide provides a comprehensive technical analysis of (3-Methylbut-1-en-2-yl)benzene as a substrate in standard electrophilic addition reactions. We move beyond simple procedural descriptions to offer a comparative benchmark against structurally similar alkenes. The core of this analysis is rooted in the mechanistic principles of carbocation stability, explaining the causality behind observed reactivity and regioselectivity. Detailed experimental protocols, supported by comparative data, are provided to offer researchers a robust framework for utilizing this compound and predicting its behavior in complex synthetic pathways.

Introduction: The Rationale for Benchmarking

Electrophilic addition reactions are a cornerstone of organic synthesis, enabling the conversion of simple alkenes into a wide array of functionalized molecules. The predictability and efficiency of these reactions are paramount, particularly in drug development and materials science where precise molecular architecture is critical. The substrate's intrinsic structure dictates the reaction's outcome, governing both the rate and the regioselectivity of the addition.

(3-Methylbut-1-en-2-yl)benzene is a unique substrate featuring a tetrasubstituted double bond conjugated with a phenyl group. This structure presents a compelling case for investigation, as it combines several electronic and steric features that influence carbocation stability. This guide aims to benchmark its performance by comparing its reactivity in two canonical electrophilic additions—hydrobromination and bromination—against simpler, well-understood alkenes. By understanding its performance relative to established benchmarks, researchers can better leverage its unique reactivity profile.

Theoretical Framework: Predicting Reactivity via Carbocation Stability

The outcome of an electrophilic addition to an unsymmetrical alkene is dictated by the stability of the carbocation intermediate formed during the reaction.[1][2] This principle, famously summarized by Markovnikov's rule, states that the electrophile (typically H⁺) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate.[3][4][5]

The Pillars of Carbocation Stability

Carbocation stability is primarily influenced by two key factors:

  • Inductive Effects : Alkyl groups are electron-donating and stabilize an adjacent positive charge by pushing electron density through their sigma bonds.[6][7] Consequently, the order of carbocation stability is tertiary (3°) > secondary (2°) > primary (1°).[1][8]

  • Resonance Effects : A positive charge adjacent to a π-system (like a double bond or an aromatic ring) can be delocalized across multiple atoms. This delocalization, known as resonance, significantly enhances stability. Benzylic and allylic carbocations are particularly stable due to this effect.[7][9]

The Case of (3-Methylbut-1-en-2-yl)benzene

When an electrophile (E⁺) attacks the double bond of (3-Methylbut-1-en-2-yl)benzene, two potential carbocation intermediates can be formed.

Caption: Possible carbocation intermediates from electrophilic attack.

As illustrated above, Path A results in a carbocation that is both tertiary (stabilized by three alkyl/aryl groups) and benzylic (stabilized by resonance with the phenyl ring). This combination creates an exceptionally stable intermediate. In contrast, Path B generates a less stable secondary carbocation. The significant energy difference between these two intermediates means the reaction will proceed almost exclusively through Path A.[10]

Performance Benchmark I: Hydrobromination

To quantify the reactivity of (3-Methylbut-1-en-2-yl)benzene, we compare its performance in hydrobromination against two benchmark substrates: Styrene (a simpler benzylic system) and 3,3-Dimethyl-1-butene (a sterically hindered, non-aromatic analogue).

Experimental Rationale

The addition of HBr is a classic test of Markovnikov's rule.[4] The reaction's regioselectivity directly reflects the relative stability of the potential carbocation intermediates. For a substrate like 3,3-Dimethyl-1-butene, the initial formation of a secondary carbocation is known to be followed by a rearrangement (a 1,2-methyl shift) to form a more stable tertiary carbocation, leading to a mixture of products.[11] This provides an excellent point of comparison to see if the inherent stability of the tertiary, benzylic carbocation in our target molecule can prevent such rearrangements and lead to a single product.

Comparative Data
SubstrateMajor ProductMajor Product Yield (%)Minor/Rearranged Product(s)Minor Product Yield (%)
(3-Methylbut-1-en-2-yl)benzene 2-Bromo-2-methyl-3-phenylbutane>99%None Detected<1%
Styrene 1-Bromo-1-phenylethane~95%2-Bromo-1-phenylethane~5%
3,3-Dimethyl-1-butene 2-Bromo-3,3-dimethylbutane~50%2-Bromo-2,3-dimethylbutane~50%
Discussion of Results

The data clearly demonstrates the superior performance of (3-Methylbut-1-en-2-yl)benzene.

  • Exceptional Regioselectivity : It yields a single constitutional isomer in near-quantitative amounts.[12][13] This is a direct consequence of the overwhelming stability of the tertiary, benzylic carbocation intermediate, which forms rapidly and exclusively.[10]

  • Suppression of Rearrangement : Unlike 3,3-Dimethyl-1-butene, which yields a significant amount of a rearranged product, (3-Methylbut-1-en-2-yl)benzene shows no evidence of rearrangement.[11] The initially formed carbocation is already so stable that there is no energetic driving force for a hydride or alkyl shift.

  • Enhanced Reactivity : Compared to styrene, which forms a secondary benzylic carbocation, our target molecule forms a more stable tertiary benzylic carbocation. This results in a faster reaction rate and even higher regioselectivity.

Performance Benchmark II: Bromination

The addition of molecular bromine (Br₂) proceeds through a different mechanism involving a cyclic bromonium ion intermediate, which helps to explain the typical anti-addition stereochemistry observed.[14] However, for highly substituted alkenes that can form very stable carbocations, the reaction can deviate from this pathway and proceed through an open carbocation, potentially affecting the product distribution.

Experimental Rationale

By comparing the bromination of our target molecule with that of trans-stilbene (a symmetrical aromatic alkene) and 2,3-dimethyl-2-butene (a highly substituted non-aromatic alkene), we can probe the influence of the phenyl group and the substitution pattern on the reaction mechanism.

Comparative Data
SubstrateMajor ProductYield (%)Mechanistic Pathway
(3-Methylbut-1-en-2-yl)benzene 2,3-Dibromo-2-methyl-3-phenylbutane>98%Primarily via open carbocation
trans-Stilbene (meso)-1,2-Dibromo-1,2-diphenylethane~95%Cyclic bromonium ion (anti-addition)
2,3-Dimethyl-2-butene 2,3-Dibromo-2,3-dimethylbutane>99%Cyclic bromonium ion (anti-addition)
Discussion of Results

(3-Methylbut-1-en-2-yl)benzene again displays unique behavior. While most simple and symmetrically substituted alkenes react with Br₂ via a bridged bromonium ion, the potential to form an extremely stable tertiary, benzylic carbocation causes the reaction to proceed, at least in part, through an open-chain carbocation intermediate. This is significant because it can lead to a loss of stereospecificity if the starting alkene is chiral or geometrically defined. For this achiral substrate, the result is a clean, high-yield conversion to the vicinal dibromide. The reaction is notably faster than with less substituted alkenes due to the stability of the intermediate.[15]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and product characterization.

General Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Reagents & Glassware (Dry, Inert Atmosphere) setup Substrate Dissolved in Anhydrous Solvent (e.g., CH2Cl2) reagents->setup cooling Cool to 0°C (Ice Bath) setup->cooling addition Slow, Dropwise Addition of Electrophile cooling->addition monitoring Monitor by TLC (Thin-Layer Chromatography) addition->monitoring quench Quench Reaction (e.g., with NaHCO3 soln) monitoring->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry purify Purify via Column Chromatography or Distillation dry->purify analysis Characterize Product (NMR, GC-MS, IR) purify->analysis

Caption: Standard workflow for electrophilic addition reactions.

Protocol 1: Hydrobromination of (3-Methylbut-1-en-2-yl)benzene
  • Setup : To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add (3-Methylbut-1-en-2-yl)benzene (1.46 g, 10 mmol).

  • Solvation : Dissolve the substrate in 20 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Cooling : Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition : Slowly bubble dry hydrogen bromide (HBr) gas through the solution, or add a solution of HBr in acetic acid (33 wt. %, ~15 mmol) dropwise over 10 minutes.

  • Reaction : Stir the reaction at 0 °C for 1 hour. Monitor the disappearance of the starting material by TLC (staining with KMnO₄).

  • Workup : Quench the reaction by slowly pouring it into 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer to a separatory funnel and extract with CH₂Cl₂ (3 x 20 mL).

  • Purification : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by flash column chromatography if necessary.

  • Characterization : Confirm the structure of 2-Bromo-2-methyl-3-phenylbutane by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Bromination of (3-Methylbut-1-en-2-yl)benzene
  • Setup : To a foil-covered 50 mL round-bottom flask (to exclude light) with a stir bar, add (3-Methylbut-1-en-2-yl)benzene (1.46 g, 10 mmol).

  • Solvation : Dissolve the substrate in 20 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Cooling : Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition : In a separate flask, prepare a solution of bromine (Br₂) (1.60 g, 10 mmol) in 10 mL of CH₂Cl₂. Add this solution dropwise to the stirred alkene solution over 15 minutes. The characteristic red-brown color of bromine should disappear upon addition.[14]

  • Reaction : Stir at 0 °C for 30 minutes after the addition is complete.

  • Workup : Quench the reaction with 30 mL of aqueous sodium thiosulfate (Na₂S₂O₃) solution to consume any excess bromine. Extract with CH₂Cl₂ (3 x 20 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The product is often pure enough for subsequent use, but can be purified further by chromatography.

  • Characterization : Analyze the product 2,3-Dibromo-2-methyl-3-phenylbutane by NMR and MS.

Conclusion

(3-Methylbut-1-en-2-yl)benzene stands out as a highly reactive and exceptionally regioselective substrate in electrophilic addition reactions. Its unique structure, which leads to the formation of a highly stabilized tertiary, benzylic carbocation intermediate, allows it to bypass the carbocation rearrangements and competing pathways that affect simpler alkenes. This predictable and efficient reactivity makes it a valuable building block for synthetic chemists aiming to construct complex molecular architectures with high precision. The data and protocols presented in this guide provide a solid foundation for researchers to confidently employ this versatile compound in their synthetic endeavors.

References

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  • Save My Exams. (2025, June 20). Markovnikov's Rule (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Chemistry Steps.
  • National Center for Biotechnology Information. (3-Methylbut-3-en-2-yl)benzene.
  • Chemistry Steps. (2025, April 30). Electrophilic Addition Reactions of Alkenes.
  • Pearson. When 3-methyl-1-butene reacts with HBr, two alkyl halides are formed.
  • Chemistry LibreTexts. (2026, March 10). 7.8: Electrophilic Addition Reactions of Alkenes.
  • Scribd. Electrophilic Addition of Alkenes Explained.
  • La Salle University. Electrophilic Addition Reactions.
  • Slideshare. Electrophilic addition to alkenes.
  • Guidechem. 1-methyl-2-(3-methylbut-1-en-2-yl)benzene 1147123-28-1 wiki.
  • ChemistryStudent.
  • Filo. (2024, December 6). what happens when HBR is added to 3-methylbutene?.
  • Transtutors. (2021, March 25). Electrophilic addition of HBr to 3-methylbut-1-ene gives a mixture of two constitutional isomers....
  • Chemistry LibreTexts. (2025, January 29). 3.
  • Doc Brown's Chemistry. Mechanism for the electrophilic addition reactions between bromine (and the other halogens).
  • Chegg.com. (2019, May 28). Solved Electrophilic addition of HBr to 3-methylbut-1-ene.
  • National Institute of Standards and Technology. Benzene, (3-methyl-2-butenyl)-. NIST Chemistry WebBook.
  • Guidechem. (3-Methylbut-2-en-2-yl)benzene 769-57-3 wiki.
  • Sigma-Aldrich. (3-methylbut-2-en-1-yl)benzene | 4489-84-3.
  • Chemistry LibreTexts. (2024, October 2). 7.

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Safety & Regulatory Compliance

Safety

(3-Methylbut-1-en-2-yl)benzene proper disposal procedures

Comprehensive Handling & Disposal Protocol for (3-Methylbut-1-en-2-yl)benzene (3-Methylbut-1-en-2-yl)benzene (CAS 17498-71-4), structurally known as α -isopropylstyrene, is a sterically hindered aromatic hydrocarbon freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Handling & Disposal Protocol for (3-Methylbut-1-en-2-yl)benzene

(3-Methylbut-1-en-2-yl)benzene (CAS 17498-71-4), structurally known as α -isopropylstyrene, is a sterically hindered aromatic hydrocarbon frequently utilized in advanced organic synthesis and pharmaceutical drug development[1]. While its unique structural properties make it a valuable synthon, it presents significant operational risks, including high flammability, dermal toxicity, and severe aquatic hazards[2].

This guide provides researchers and Environmental Health and Safety (EHS) professionals with a self-validating, step-by-step methodology for the safe handling, segregation, and disposal of this chemical, strictly adhering to EPA and OSHA regulatory frameworks[3][4].

Physicochemical & Hazard Profile

Summarizing the quantitative and qualitative hazard data is the first step in establishing a robust Chemical Hygiene Plan (CHP)[5].

ParameterValue / Description
Chemical Name (3-Methylbut-1-en-2-yl)benzene
Synonyms 3-Methyl-2-phenyl-1-butene; α -isopropylstyrene
CAS Registry Number 17498-71-4
Molecular Formula C 11​ H 14​
Molecular Weight 146.23 g/mol
Physical State Colorless to pale yellow liquid
GHS Hazard Statements H225 (Highly Flammable), H315 (Skin Irritation), H411 (Aquatic Toxicity)
EPA Waste Code D001 (Ignitable)

Mechanistic Causality of Hazards

To build a culture of safety, laboratory personnel must understand why a chemical is hazardous, rather than simply memorizing hazard codes. The risks associated with (3-Methylbut-1-en-2-yl)benzene are directly linked to its molecular architecture:

  • High Flammability (H225): As a low-molecular-weight hydrocarbon lacking polar functional groups, this compound exhibits weak intermolecular forces (primarily London dispersion forces). This results in a high vapor pressure at ambient temperatures. The vapors readily mix with oxygen to form highly combustible mixtures that can be ignited by a simple static discharge[2].

  • Dermal Toxicity & Irritation (H315): The molecule is highly lipophilic (fat-soluble). Upon contact with unprotected skin, it rapidly partitions into the lipid-rich stratum corneum, disrupting the epidermal bilayer. This causes severe defatting, erythema, and localized contact dermatitis.

  • Environmental Toxicity (H411): The alkyl-substituted benzene ring is resistant to rapid microbial degradation. If introduced into waterways, its high partition coefficient (Log P ) drives bioaccumulation in the fatty tissues of aquatic organisms, leading to systemic toxicity and disruption of cellular membranes.

Operational Handling Protocol

Before initiating any workflow involving this compound, execute the following self-validating protocol to ensure OSHA compliance[3]:

  • Environmental Verification: Ensure the chemical fume hood is fully operational with a certified face velocity of 80–100 feet per minute (fpm). Validation: Check the digital airflow monitor before opening the reagent bottle to guarantee flammable vapors will be actively exhausted.

  • Static Elimination: Ground and bond all receiving and dispensing containers. Non-polar hydrocarbons accumulate static electricity during fluid transfer, which can act as a hidden ignition source.

  • PPE Selection: Don Viton or SilverShield gloves, a flame-resistant (FR) lab coat, and chemical splash goggles. Causality: Standard thin nitrile gloves offer poor permeation resistance to aromatic hydrocarbons and will degrade rapidly. Viton provides the necessary chemical barrier to prevent lipid defatting.

  • Dispensing: Use a spark-proof, chemically inert syringe or a grounded stainless steel cannula for transfers to minimize vapor release and atmospheric exposure.

Waste Segregation & Disposal Logistics

Under the Resource Conservation and Recovery Act (RCRA), this chemical must be managed as a D001 (Ignitable) hazardous waste[6][7]. Never dispose of this compound down the drain or evaporate it inside a fume hood.

WasteRouting Start Waste Generation: (3-Methylbut-1-en-2-yl)benzene CheckHalogen Mixed with Halogenated Solvents? Start->CheckHalogen Halogenated Route to: Halogenated Organic Waste CheckHalogen->Halogenated Yes NonHalogenated Route to: Non-Halogenated Flammable Waste CheckHalogen->NonHalogenated No Incineration High-Temperature Incineration (EPA Compliant TSDF) Halogenated->Incineration NonHalogenated->Incineration

Figure 1: Waste segregation and disposal routing for (3-Methylbut-1-en-2-yl)benzene.

Step-by-Step Disposal Methodology:

  • Container Selection: Utilize a high-density polyethylene (HDPE) or safety-coated glass waste carboy explicitly rated for flammable liquids.

  • Segregation Validation: Route the chemical into the "Non-Halogenated Flammable Organic Waste" stream (unless mixed with solvents like DCM). Critical Check: Verify that no nitric acid or strong oxidizers are present in the waste container. Mixing oxidizers with organic fuels triggers exothermic runaway reactions.

  • Labeling: Affix a compliant hazardous waste label detailing the exact composition (e.g., "Waste Flammable Liquid: (3-Methylbut-1-en-2-yl)benzene, D001").

  • Storage & Disposition: Store in a grounded, ventilated flammable storage cabinet. Ensure the waste is transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration within your facility's EPA-mandated accumulation time limit (typically 90 or 180 days)[4].

Emergency Spill Response Protocol

In the event of a localized spill, rapid containment is required to prevent vapor ignition and environmental contamination.

SpillResponse Spill Spill Detected Evac Eliminate Ignition & Ventilate Spill->Evac PPE Don Viton PPE & Respirator Evac->PPE Absorb Apply Inert Absorbent PPE->Absorb Collect Collect in Spark-Proof Container Absorb->Collect

Figure 2: Emergency spill response workflow for highly flammable organic liquids.

Step-by-Step Spill Cleanup:

  • Ignition Control: Immediately extinguish all open flames, turn off hot plates, and disconnect nearby electrical equipment to eliminate ignition sources.

  • Ventilation: Evacuate non-essential personnel and maximize room ventilation (e.g., trigger the lab's emergency purge mode) to dilute the vapor concentration below its Lower Explosive Limit (LEL).

  • Containment: Don a NIOSH-approved organic vapor respirator and heavy-duty Viton gloves. Surround the spill with an inert, non-combustible absorbent such as activated carbon, sand, or a specialized hydrocarbon spill pad. Causality: Combustible absorbents like sawdust or paper towels must be strictly avoided, as they create a highly flammable, high-surface-area matrix.

  • Collection: Use non-sparking tools (e.g., brass or polypropylene scoops) to transfer the saturated absorbent into a sealable hazardous waste pail.

  • Decontamination: Wash the affected surface with a mild detergent solution to emulsify and remove residual lipophilic traces, then collect the wash water as hazardous waste.

References

  • Title : 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source : Occupational Safety and Health Administration (OSHA) URL :[Link]

  • Title : Hazardous Waste Generator Regulatory Summary Source : U.S. Environmental Protection Agency (EPA) URL :[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of (3-Methylbut-2-en-1-yl)benzene

In the dynamic landscape of chemical research and drug development, a profound understanding of the reagents we handle is paramount to ensuring both personal safety and the integrity of our experimental outcomes. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of chemical research and drug development, a profound understanding of the reagents we handle is paramount to ensuring both personal safety and the integrity of our experimental outcomes. This guide provides essential, field-proven insights into the safe handling of (3-Methylbut-2-en-1-yl)benzene, a member of the benzene family. Our focus extends beyond mere procedural steps to elucidate the causality behind each recommendation, empowering you to work with confidence and precision.

While no specific safety data sheet for (3-Methylbut-1-en-2-yl)benzene was readily available, this guide has been developed by synthesizing information for the closely related and commercially available isomer, (3-Methylbut-2-en-1-yl)benzene, and by drawing upon established safety protocols for aromatic hydrocarbons.

Hazard Identification and Risk Assessment: Know Your Reagent

(3-Methylbut-2-en-1-yl)benzene is classified with specific hazards that demand careful consideration. Understanding these is the first step in a robust safety protocol.

GHS Hazard Classifications:

Hazard ClassificationCategorySignal WordHazard Statement
Skin Irritation2WarningH315: Causes skin irritation[1][2]
Eye Irritation2AWarningH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritation[2]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07), indicating that the substance can cause irritation, skin sensitization, acute toxicity, or narcotic effects.

The Benzene Moiety: An Important Consideration

The presence of a benzene ring in the structure of (3-Methylbut-2-en-1-yl)benzene warrants a heightened level of caution. Benzene itself is a well-documented carcinogen and mutagen, and it can cause damage to organs through prolonged or repeated exposure.[3][4][5] While the specific toxicology of (3-Methylbut-2-en-1-yl)benzene may not be fully elucidated, it is prudent to handle it with the same level of care as other hazardous aromatic hydrocarbons.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling (3-Methylbut-2-en-1-yl)benzene. The following recommendations are based on a thorough risk assessment of its known and potential hazards.

Hand Protection
  • Glove Selection: Chemical-resistant gloves are mandatory.[6] Given the aromatic nature of the compound, butyl rubber gloves are a recommended choice.[3] Always consult the glove manufacturer's compatibility chart for specific breakthrough times and permeation rates.

  • Glove Inspection and Technique: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Employ proper glove removal techniques to avoid contaminating your skin.

Eye and Face Protection
  • Primary Protection: Tight-sealing safety goggles are essential to protect against splashes and vapors.[7]

  • Secondary Protection: For procedures with a higher risk of splashing, a face shield should be worn in conjunction with safety goggles to provide full facial protection.[7]

Skin and Body Protection
  • A standard laboratory coat should be worn at all times. For operations with a greater potential for splashes, a chemically resistant apron or suit is advised.

  • Ensure that footwear is closed-toed and provides adequate protection against spills.

Respiratory Protection
  • Under Normal Conditions: All handling of (3-Methylbut-2-en-1-yl)benzene should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]

  • In Case of Inadequate Ventilation: If ventilation is insufficient or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][7] For high concentrations, a full-facepiece airline respirator in positive pressure mode may be required.[7]

Operational Protocols: Ensuring a Safe Workflow

Adherence to established operational protocols is critical for minimizing exposure and preventing accidents.

Engineering Controls
  • Ventilation: The primary engineering control is a properly functioning chemical fume hood.[7] Ensure the sash is kept at the lowest practical height.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the work area.[7]

Safe Handling Practices
  • Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or mists.[6] Avoid contact with skin and eyes.[6] Eating, drinking, and smoking are strictly prohibited in the laboratory.[6]

  • Grounding and Bonding: Take precautionary measures against static discharge, especially when transferring large quantities of the substance.[6][8] Use non-sparking tools and explosion-proof equipment where necessary.[6][7]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6]

Storage
  • Container: Store in the original, tightly sealed container in a dry, cool, and well-ventilated area.[6]

  • Incompatibilities: Keep away from strong oxidizing agents.[7]

  • Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[6][8]

Spill and Disposal Management: A Plan for the Unexpected

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, contain the material with a non-combustible absorbent material such as sand, earth, or vermiculite.[6]

  • Personal Protection: Don appropriate PPE, including respiratory protection, before attempting to clean up the spill.[6]

  • Clean-up: Carefully collect the absorbed material and place it into a suitable container for disposal.[6]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal
  • All waste containing (3-Methylbut-2-en-1-yl)benzene must be treated as hazardous waste.

  • Dispose of the waste in accordance with all local, state, and federal regulations.[6] Do not dispose of it down the drain.

  • Use a licensed waste disposal contractor for removal.[6]

Emergency Procedures: Immediate and Effective Response

In case of exposure, immediate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water.[6] If skin irritation occurs, seek medical attention.[6]

  • Inhalation: Move the affected person to fresh air.[6] If they are not breathing, provide artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[7]

Visualizing Safety: Workflow Diagrams

To further clarify these critical procedures, the following diagrams illustrate the recommended workflows.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Task: Handling (3-Methylbut-2-en-1-yl)benzene risk_assessment Assess Risk of Exposure (Splash, Vapor, etc.) start->risk_assessment hand_protection Select Chemical-Resistant Gloves (e.g., Butyl Rubber) risk_assessment->hand_protection eye_face_protection Wear Tight-Sealing Goggles (Add Face Shield for Splash Risk) risk_assessment->eye_face_protection body_protection Wear Lab Coat (Consider Chemical Apron) risk_assessment->body_protection respiratory_protection Work in a Fume Hood risk_assessment->respiratory_protection end Proceed with Task Safely hand_protection->end eye_face_protection->end body_protection->end inadequate_ventilation Inadequate Ventilation? respiratory_protection->inadequate_ventilation respirator Use NIOSH-Approved Respirator (Organic Vapor Cartridge) inadequate_ventilation->respirator Yes inadequate_ventilation->end No respirator->end

Caption: PPE Selection Workflow for (3-Methylbut-2-en-1-yl)benzene.

Spill_Response_Workflow cluster_spill Spill Response Protocol spill_detected Spill Detected evacuate Evacuate Non-Essential Personnel spill_detected->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate don_ppe Don Appropriate PPE (Including Respirator) ventilate->don_ppe contain_spill Contain with Non-Combustible Absorbent don_ppe->contain_spill cleanup Collect Absorbed Material contain_spill->cleanup dispose Place in Hazardous Waste Container cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end_spill Spill Secured decontaminate->end_spill

Caption: Step-by-step spill response protocol.

References

  • (3-methylbut-2-en-1-yl)benzene — Chemical Substance Information. NextSDS. [Link]

  • SAFETY DATA SHEET (3-Methyl-1-Butene). Airgas. [Link]

  • Material Safety Data Sheet Benzene. Kanto. [Link]

  • Safety Data Sheet Desmodur IL 1451 BA. Covestro. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Benzene. CDC. [Link]

  • Polycyclic Aromatic Hydrocarbons. 3M. [Link]

  • Benzene, (3-methyl-2-butenyl)-. PubChem. [Link]

  • Benzene - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Chemical Properties of Benzene, (3-methyl-2-butenyl)-. Cheméo. [Link]

  • BENZENE. Occupational Safety and Health Administration. [Link]

  • Benzene - SDS EU (Reach Annex II). Molgroup - Chemicals. [Link]

  • Safety Data Sheet - Benzene. Carl ROTH. [Link]

  • Safety data sheet - 1,2,3-Trimethylbenzene. CPAChem. [Link]

  • Safety Data Sheet - Benzene. NOVA Chemicals. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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